molecular formula C10H11FO3 B1334988 3-(3-fluoro-4-methoxyphenyl)propanoic acid CAS No. 69888-90-0

3-(3-fluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B1334988
CAS No.: 69888-90-0
M. Wt: 198.19 g/mol
InChI Key: KBFWVRMLCVYIRL-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Fluoro-4-methoxyphenyl)propionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFWVRMLCVYIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990165
Record name 3-(3-Fluoro-4-methoxyphenyl)propanoic acid
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Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69888-90-0
Record name 3-Fluoro-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69888-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluoro-4-methoxyphenyl)propionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Fluoro-4-methoxyphenyl)propanoic acid
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Record name 3-(3-fluoro-4-methoxyphenyl)propionic acid
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Foundational & Exploratory

In-Depth Technical Guide: 3-(3-Fluoro-4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 69888-90-0

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. The document outlines its chemical properties, synthesis, and potential biological activities, with a focus on its emerging role as a modulator of G-protein coupled receptor 40 (GPR40).

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 69888-90-0
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance White to off-white solid (predicted)

Spectroscopic Data:

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely published. However, predicted spectra can be inferred from the analysis of analogous compounds.

Synthesis Methodology

A detailed experimental protocol for the synthesis of this compound is not explicitly described in publicly accessible literature. However, a common synthetic route for this class of compounds involves the hydrogenation of the corresponding cinnamic acid derivative.

General Experimental Protocol: Hydrogenation of a Cinnamic Acid Precursor

This protocol describes a general method for the synthesis of 3-phenylpropanoic acids from their cinnamic acid precursors, which can be adapted for the synthesis of this compound.

Materials:

  • 3-(3-Fluoro-4-methoxyphenyl)cinnamic acid (precursor)

  • Ethanol

  • 10% Palladium on charcoal (Pd/C)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • Dissolve the 3-(3-fluoro-4-methoxyphenyl)cinnamic acid in a suitable solvent such as ethanol in a reaction vessel.

  • Add a catalytic amount of 10% palladium on charcoal to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

G General Synthesis Workflow start Start with 3-(3-Fluoro-4-methoxyphenyl)cinnamic acid dissolve Dissolve in Ethanol start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenation Hydrogenate under H₂ atmosphere add_catalyst->hydrogenation monitor Monitor reaction (TLC/NMR) hydrogenation->monitor filter Filter to remove catalyst monitor->filter evaporate Evaporate solvent filter->evaporate product This compound evaporate->product GPR40_Signaling GPR40 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR40 Agonist (e.g., Phenylpropanoic Acid Derivative) GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds to Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC DAG->PKC Activates Insulin_Exocytosis Insulin Granule Exocytosis PKC->Insulin_Exocytosis Potentiates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_increase->Insulin_Exocytosis Triggers

Physicochemical Properties of 3-(3-fluoro-4-methoxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Physicochemical Data

The following table summarizes the key physicochemical properties of interest for 3-(3-fluoro-4-methoxyphenyl)propanoic acid. It is important to note that the values presented are placeholders and would need to be determined experimentally.

PropertyValueMethod of Determination
Melting Point (°C)Not availableCapillary Method
Boiling Point (°C)Not availableNot applicable
pKaNot availablePotentiometric Titration
logPNot availableShake-Flask Method
Aqueous Solubility (mg/mL)Not availableEquilibrium Solubility Method

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties are provided below. These protocols are standard in the field and applicable to the characterization of this compound.

Melting Point Determination (Capillary Method)[1][2][3][4][5]

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic temperature range (typically 0.5-1.0°C). Impurities tend to depress and broaden the melting point range.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)[1][2]

  • Sample of this compound (finely powdered and dry)[2][3]

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the powdered, dry sample is introduced into the open end of a capillary tube.[1][2] The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of about 1-2 mm.[1]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1][4]

pKa Determination (Potentiometric Titration)[6][7]

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[5][6]

Apparatus and Materials:

  • pH meter with a combination pH electrode[5]

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Solution of this compound of known concentration (e.g., 1 mM)[5]

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)[5]

  • Nitrogen gas source[5]

Procedure:

  • Calibration: The pH meter is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).[5]

  • Sample Preparation: A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar. The ionic strength is adjusted with KCl solution.[5] The solution is purged with nitrogen to remove dissolved carbon dioxide.[5]

  • Titration: The pH electrode is immersed in the solution, and the initial pH is recorded. The standardized NaOH solution is added in small, precise increments from the buret. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[5]

  • Data Analysis: The pH is plotted against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid titration curve.[5][6] At the half-equivalence point, where half of the acid has been neutralized, the pH is equal to the pKa.[7]

logP Determination (Shake-Flask Method)[7][9][10][11]

The partition coefficient (P), or its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a drug's lipophilicity. The shake-flask method is the gold standard for logP determination.[8]

Apparatus and Materials:

  • n-Octanol (pre-saturated with water)

  • Water or phosphate-buffered saline (PBS, pH 7.4, pre-saturated with n-octanol)[9][10]

  • Separatory funnel or vials

  • Mechanical shaker or rotator[9]

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)[11]

  • Sample of this compound

Procedure:

  • Phase Saturation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by separation.[10]

  • Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.[6][9]

  • Equilibration: The mixture is agitated for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases until equilibrium is reached.[9]

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[11]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[12]

Aqueous Solubility Determination[14][15][16][17]

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. The equilibrium solubility method, often referred to as the shake-flask method, is a common approach.[13]

Apparatus and Materials:

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Filtration device (e.g., syringe filters)

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

  • Sample of this compound

  • Distilled or deionized water (or buffer of a specific pH)

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous solvent.[14]

  • Equilibration: The vials are sealed and agitated in a thermostatically controlled environment for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[15]

  • Sample Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered to separate the undissolved solid.[13]

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method.

  • Solubility Value: The determined concentration represents the equilibrium solubility of the compound at that specific temperature and pH.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

G cluster_synthesis Compound Availability cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis and Reporting Synthesis Synthesis and Purification Purity Purity Assessment (e.g., NMR, LC-MS) Synthesis->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint pKa pKa Determination Purity->pKa logP logP Determination Purity->logP Solubility Aqueous Solubility Determination Purity->Solubility Data Data Compilation and Analysis MeltingPoint->Data pKa->Data logP->Data Solubility->Data Report Technical Report Generation Data->Report

Caption: Workflow for Physicochemical Characterization.

References

Technical Dossier: Physicochemical Properties of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key physicochemical properties of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a compound of interest in synthetic chemistry and pharmaceutical research. The data presented herein is collated from verified chemical supplier databases.

Chemical Identity and Molecular Properties

This compound is a carboxylic acid derivative containing a substituted phenyl ring. Its structural features—a fluorine atom and a methoxy group on the benzene ring attached to a propanoic acid tail—define its chemical reactivity and physical characteristics. The precise determination of its molecular weight is fundamental for all quantitative experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

The molecular properties of this compound are summarized in the table below. The molecular weight is derived from its molecular formula, C10H11FO3, based on the standard atomic weights of its constituent elements.

PropertyValueSource
IUPAC Name This compound-
CAS Number 69888-90-0
Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
MDL Number MFCD06823839

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The process for this compound is outlined below.

Experimental Protocol: Calculation of Molecular Weight

Objective: To calculate the theoretical molecular weight of this compound from its molecular formula (C10H11FO3).

Methodology:

  • Identify the constituent elements from the molecular formula: Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

  • Determine the number of atoms for each element.

    • Carbon: 10

    • Hydrogen: 11

    • Fluorine: 1

    • Oxygen: 3

  • Obtain the standard atomic weight for each element from the IUPAC Periodic Table.

    • C: ~12.011 g/mol

    • H: ~1.008 g/mol

    • F: ~18.998 g/mol

    • O: ~15.999 g/mol

  • Calculate the total mass for each element by multiplying the atom count by its atomic weight.

  • Sum the total masses of all elements to determine the molecular weight of the compound.

Calculation:

  • (10 × 12.011 g/mol ) + (11 × 1.008 g/mol ) + (1 × 18.998 g/mol ) + (3 × 15.999 g/mol ) = 198.193 g/mol

This calculated value is consistent with the molecular weight provided by chemical suppliers.

Visualization of Chemical Data Relationship

The following diagram illustrates the logical workflow from the chemical name to the final calculated molecular weight, highlighting the key intermediate data points.

G A IUPAC Name This compound B Chemical Structure A->B Defines C Molecular Formula C10H11FO3 B->C Determines D Atom Count C: 10 H: 11 F: 1 O: 3 C->D Provides F Molecular Weight Calculation Σ(Atom Count × Atomic Weight) D->F Input for E Standard Atomic Weights (IUPAC) C: 12.011 H: 1.008 F: 18.998 O: 15.999 E->F Input for G Final Molecular Weight 198.19 g/mol F->G Results in

Workflow for Molecular Weight Determination.

Elucidation of the Chemical Structure of 3-(3-fluoro-4-methoxyphenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The spectral data presented in this document is predicted based on the known chemical structure of 3-(3-fluoro-4-methoxyphenyl)propanoic acid and established principles of spectroscopic analysis. It is intended to serve as an illustrative guide for the process of structure elucidation and is not based on experimentally recorded spectra.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. The precise determination of its chemical structure is fundamental for understanding its reactivity, and biological activity, and for ensuring its purity and quality. This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of this compound. The primary techniques discussed include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 69888-90-0[1][2]
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol [1][2]
Appearance Predicted to be a solid
Purity >95% (typical for commercially available samples)[2]

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound and the rationale behind the predictions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet, broad1H-COOH
~7.05Doublet of doublets1HAr-H (H-6)
~6.95Doublet of doublets1HAr-H (H-2)
~6.85Triplet1HAr-H (H-5)
~3.85Singlet3H-OCH₃
~2.90Triplet2H-CH₂-Ar
~2.65Triplet2H-CH₂-COOH

1: -COOH

2: Ar-H (H-6)

3: Ar-H (H-2)

4: Ar-H (H-5)

5: -OCH₃

6: -CH₂-Ar

7: -CH₂-COOH

>]; } } Predicted ¹H NMR assignment visualization.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~178-COOH
~152 (d, J ≈ 245 Hz)C-F
~146C-OCH₃
~125C-H
~118 (d, J ≈ 18 Hz)C-H
~115 (d, J ≈ 2 Hz)C-H
~113C-H
~56-OCH₃
~35-CH₂-COOH
~30-CH₂-Ar
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2950-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
1600, 1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1100StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
19860[M]⁺ (Molecular Ion)
153100[M - COOH]⁺
13840[M - COOH - CH₃]⁺
10930[C₇H₆FO]⁺

G M [C₁₀H₁₁FO₃]⁺˙ m/z = 198 frag1 [C₉H₁₀FO]⁺ m/z = 153 M->frag1 - COOH frag2 [C₈H₇FO]⁺˙ m/z = 138 frag1->frag2 - CH₃ frag3 [C₇H₆FO]⁺ m/z = 109 frag2->frag3 - CHO

Experimental Protocols

The following sections describe a plausible synthesis route and standard analytical procedures for the characterization of this compound.

Synthesis

A potential synthetic route to this compound involves the Heck coupling of 3-fluoro-4-methoxyphenol with acrylic acid, followed by reduction of the resulting cinnamic acid derivative. A more direct, though potentially lower-yielding, approach could be a modified Perkin or Knoevenagel condensation followed by reduction. A generalized procedure for the hydrogenation of a cinnamic acid precursor is described below.

Protocol: Hydrogenation of 3-(3-fluoro-4-methoxyphenyl)acrylic acid

  • Reaction Setup: To a solution of 3-(3-fluoro-4-methoxyphenyl)acrylic acid (1 equivalent) in ethanol (10 mL/g) in a hydrogenation vessel is added 10% Palladium on carbon (1-2 mol%).

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 50 psi. The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

G start 3-(3-fluoro-4-methoxyphenyl)acrylic acid step1 Dissolve in Ethanol Add Pd/C start->step1 step2 Hydrogenate (50 psi H₂) Stir at RT step1->step2 step3 Filter through Celite step2->step3 step4 Concentrate Filtrate step3->step4 step5 Recrystallize step4->step5 end This compound step5->end

Analytical Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: Mass spectral data would be acquired on a mass spectrometer with an electron ionization (EI) source.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structure elucidation of this compound. The predicted data presented in this guide, derived from fundamental principles of spectroscopy, illustrates how the analysis of these spectra would lead to the confirmation of the compound's molecular structure. While experimental verification is the gold standard, this guide serves as a robust framework for researchers and professionals in the field of drug development and chemical sciences.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure with corresponding proton assignments. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring, in addition to the propanoic acid side chain, results in a characteristic set of chemical shifts, multiplicities, and coupling constants. The predicted data are summarized in the table below.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2'~ 7.05Doublet of doublets (dd)1HJ ≈ 8.5, 2.0
H-5'~ 6.90Triplet (t)1HJ ≈ 8.5
H-6'~ 7.00Doublet of doublets (dd)1HJ ≈ 11.5, 2.0
OCH₃~ 3.85Singlet (s)3H-
-CH₂- (α to COOH)~ 2.65Triplet (t)2HJ ≈ 7.5
-CH₂- (β to COOH)~ 2.90Triplet (t)2HJ ≈ 7.5
-COOH> 10.0Broad singlet (br s)1H-

Structural Assignment and Proton Environments

The chemical structure of this compound with the predicted proton assignments is illustrated below. The diagram highlights the different proton environments within the molecule, which give rise to the distinct signals in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.[1][2][3] The choice of solvent may depend on the sample's solubility and the desired resolution of the spectrum.

  • After the sample has completely dissolved, transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.[2]

  • If necessary, filter the solution to remove any particulate matter before transferring it to the NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[1][4]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

  • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

  • Set the appropriate acquisition parameters, including:

    • Number of scans: Typically 8 to 16 scans for a sample of this concentration.

    • Pulse sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition time: Typically 2-4 seconds.

    • Relaxation delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

  • Acquire the free induction decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure that all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the protons in the molecule.

This comprehensive guide provides the necessary information for the acquisition, analysis, and interpretation of the ¹H NMR spectrum of this compound, aiding in its unambiguous identification and characterization.

References

In-depth Technical Guide: 13C NMR Data for 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for the compound 3-(3-fluoro-4-methoxyphenyl)propanoic acid (CAS No: 69888-90-0). Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted 13C NMR data, which serves as a valuable reference for its identification and structural elucidation. Additionally, a comprehensive, standardized experimental protocol for the acquisition of 13C NMR data for similar small organic molecules is provided.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The carbon atoms in the molecular structure are numbered for clear assignment of the corresponding chemical shifts.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom (C#)Predicted Chemical Shift (δ, ppm)
1178.6
235.1
329.8
4132.5
5118.1
6113.8
7147.2
8152.0 (d, J = 245 Hz)
9124.8
1056.4

Note: Predicted values are generated using computational algorithms and may vary slightly from experimental results. The splitting pattern for C8 is a doublet (d) due to coupling with the adjacent fluorine atom, with a predicted coupling constant (J) of approximately 245 Hz.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in correspondence with the data presented in Table 1.

molecule cluster_propanoic cluster_phenyl C1 C1 O1 O C1->O1 OH1 OH C1->OH1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 O2 O C7->O2 C9 C9 C8->C9 F F C8->F C9->C4 C10 C10 O2->C10 workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Filter Filter Solution Solvent->Filter Tube Transfer to NMR Tube Filter->Tube Shim Shim Magnetic Field Tube->Shim Params Set Acquisition Parameters Shim->Params Acquire Acquire FID Params->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Analysis Peak Picking & Interpretation Reference->Analysis

In-Depth Technical Guide: Mass Spectrometry Analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a compound of interest in drug discovery and development. This document outlines detailed experimental protocols, predicted fragmentation patterns, and a logical workflow for its characterization.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry. Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and quantification of such compounds.[1] When coupled with liquid chromatography (LC), LC-MS provides a robust method for separating the analyte from complex matrices and obtaining high-quality mass spectral data.[2] This guide details the anticipated mass spectral behavior of this compound and provides a standardized protocol for its analysis.

Predicted Mass Spectrometry Data

Molecular Ion

The nominal molecular weight of this compound (C₁₀H₁₁FO₃) is 198.19 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be expected at an m/z of 199.08. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at an m/z of 197.07.

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to follow characteristic pathways for carboxylic acids and substituted benzene rings.[7] The primary fragmentation events are likely to involve the loss of the carboxylic acid group and cleavages within the propanoic acid side chain.

A summary of predicted key fragments is presented in the table below.

Predicted Fragment Ion Structure m/z (ESI+) m/z (ESI-) Notes
[M+H]⁺ / [M-H]⁻C₁₀H₁₁FO₃199.08197.07Molecular Ion
[M-H₂O+H]⁺C₁₀H₉FO₂181.07-Loss of water from the carboxylic acid
[M-COOH]⁺C₉H₁₀FO153.07-Loss of the carboxylic acid group (decarboxylation)
[M-CH₂COOH]⁺C₈H₈FO139.06-Cleavage of the bond between the alpha and beta carbons of the side chain
[C₇H₆FO]⁺C₇H₆FO125.04-Tropylium-like ion formed from the fluoromethoxybenzyl moiety

Experimental Protocols

The following protocols are recommended for the LC-MS analysis of this compound. These are based on established methods for the analysis of small organic acids and related compounds.[8][9][10][11]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data and preventing contamination of the LC-MS system.[2][12][13]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration range of 1-100 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography (LC) Conditions
Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Mass Range m/z 50-500
Data Acquisition Full Scan and Tandem MS (MS/MS) of the precursor ion

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the mass spectrometry analysis and a hypothetical signaling pathway context where this compound might be studied.

Figure 1: General Workflow for MS Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-100 µg/mL) stock->working filtration Filtration (0.22 µm) working->filtration lc Liquid Chromatography (C18 Column) filtration->lc ms Mass Spectrometry (ESI+/-) lc->ms extraction Data Extraction (m/z, RT) ms->extraction fragmentation Fragmentation Analysis extraction->fragmentation identification Compound Identification fragmentation->identification Figure 2: Hypothetical Signaling Pathway Interaction compound 3-(3-fluoro-4-methoxyphenyl) propanoic acid target Target Protein (e.g., Enzyme, Receptor) compound->target Binds/Interacts downstream Downstream Signaling Cascade target->downstream Modulates response Cellular Response (e.g., Inhibition, Activation) downstream->response

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry and drug development. The guide outlines the expected vibrational frequencies, provides a comprehensive experimental protocol for obtaining the spectrum, and illustrates the analytical workflow.

Molecular Structure and Expected Vibrational Modes

This compound is a carboxylic acid derivative containing a substituted benzene ring. Its structure comprises several key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a carboxylic acid group (-COOH), a phenyl ring, a C-F bond, and a C-O ether linkage. The analysis of the IR spectrum allows for the confirmation of these structural features.

The primary vibrational modes expected for this molecule include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-H stretching from both the aromatic ring and the aliphatic chain, C=C stretching of the aromatic ring, and C-F and C-O stretching vibrations.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on established group frequencies.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500BroadO-H stretching (hydrogen-bonded)Carboxylic Acid (-COOH)
3100 - 3000MediumC-H stretchingAromatic Ring
2975 - 2845MediumC-H stretchingAliphatic Chain (-CH₂)
1725 - 1700StrongC=O stretchingCarboxylic Acid (-COOH)
1615 - 1580MediumC=C stretchingAromatic Ring
1510 - 1450MediumC=C stretchingAromatic Ring
1260 - 1200StrongAsymmetric C-O-C stretchingAryl Ether
1100 - 1000StrongC-F stretchingAryl Fluoride
1050 - 1000MediumSymmetric C-O-C stretchingAryl Ether
960 - 900BroadO-H out-of-plane bendingCarboxylic Acid (-COOH)
900 - 675MediumC-H out-of-plane bendingAromatic Ring

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol details the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy method, which is well-suited for obtaining the IR spectrum of solid organic compounds.[1]

Instrumentation:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation and Data Acquisition:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

  • Data Processing: Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

An alternative method for solid samples is the thin solid film method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound for analysis.[2]

Logical Workflow for Infrared Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectral analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation Sample Solid Sample: This compound ATR Place on ATR Crystal Sample->ATR Spectrometer FT-IR Spectrometer ATR->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire RawSpectrum Raw IR Spectrum Acquire->RawSpectrum Process Data Processing (e.g., Baseline Correction) RawSpectrum->Process ProcessedSpectrum Processed Spectrum Process->ProcessedSpectrum IdentifyPeaks Identify Characteristic Peaks ProcessedSpectrum->IdentifyPeaks Correlate Correlate Peaks with Functional Groups IdentifyPeaks->Correlate Structure Confirm Molecular Structure Correlate->Structure

Caption: Logical workflow for IR spectral analysis.

Interpretation of the Spectrum

The interpretation of the obtained IR spectrum involves correlating the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

  • Carboxylic Acid Group: The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region is a strong indicator of the O-H stretching of a hydrogen-bonded carboxylic acid.[3] This, combined with a strong, sharp absorption around 1725-1700 cm⁻¹ for the C=O stretch, confirms the carboxylic acid functionality.

  • Aromatic System: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[4] The C=C stretching vibrations within the benzene ring typically appear as a pair of bands in the 1615-1580 cm⁻¹ and 1510-1450 cm⁻¹ regions. The substitution pattern on the benzene ring can be further elucidated by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹).[4]

  • Aryl Ether and Aryl Fluoride: A strong absorption band due to the asymmetric C-O-C stretching of the aryl ether is expected around 1260-1200 cm⁻¹. The C-F stretching vibration will give rise to a strong band in the 1100-1000 cm⁻¹ region.

By systematically identifying these key absorption bands, the infrared spectrum provides a reliable fingerprint for the molecular structure of this compound, confirming the presence of all its constituent functional groups. This analytical technique is invaluable for the structural elucidation and quality control of this and related compounds in a research and development setting.

References

Solubility of 3-(3-fluoro-4-methoxyphenyl)propanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-(3-fluoro-4-methoxyphenyl)propanoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document presents a framework for understanding its likely solubility profile based on the general behavior of aromatic carboxylic acids. It includes detailed experimental protocols for determining solubility and a discussion of the compound's potential biological relevance, illustrated through a hypothetical signaling pathway. The information herein is intended to serve as a valuable resource for researchers engaged in the development of drug candidates with similar structural motifs.

Introduction

This compound is a substituted aromatic carboxylic acid. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to low absorption and inadequate systemic exposure, posing significant challenges during drug development.[1][2] Understanding the solubility of a compound in various organic solvents is essential for processes such as purification, formulation, and the development of analytical methods. This guide outlines the expected solubility behavior of this compound and provides standardized methods for its empirical determination.

Predicted Solubility Profile

Illustrative Solubility Data

The following table provides a representative, hypothetical dataset for the solubility of this compound in a range of common organic solvents at ambient temperature. Note: These values are illustrative and should be confirmed by experimental measurement.

SolventChemical ClassPredicted Solubility (mg/mL)
MethanolAlcohol> 50
EthanolAlcohol> 50
IsopropanolAlcohol20 - 50
AcetoneKetone> 50
Ethyl AcetateEster10 - 20
AcetonitrileNitrile20 - 50
DichloromethaneHalogenated5 - 10
TolueneAromatic Hydrocarbon< 1
HeptaneAliphatic Hydrocarbon< 0.1
WaterAqueous< 0.1
5% NaOH (aq)Aqueous Base> 100
5% HCl (aq)Aqueous Acid< 0.1

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are standard experimental protocols for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This method provides a rapid screening of a compound's solubility in various solvents.

Materials:

  • This compound

  • A selection of organic and aqueous solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, ethanol, acetone)

  • Small test tubes (10 x 75 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 0.2 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, add another 0.2 mL of the solvent and vortex again. Repeat until a total of 1 mL of solvent has been added.

  • Record the solubility as "soluble," "partially soluble," or "insoluble." For aqueous solutions, note any effervescence (in NaHCO3) or temperature changes.

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable technique for quantifying the solubility of a compound in a specific solvent.[1][5]

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vial

  • Oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

  • Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporating dish or vial.

  • Evaporate the solvent from the filtrate in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

  • The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

Visualization of Experimental and Logical Workflows

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity.

G Solubility Determination Workflow A Start: Obtain Pure Compound B Qualitative Solubility Screening (Multiple Solvents) A->B C Select Solvents for Quantitative Analysis B->C D Quantitative Solubility Measurement (e.g., Gravimetric Method) C->D E Data Analysis and Solubility Profile Generation D->E F End: Established Solubility Profile E->F

Caption: A flowchart outlining the key steps in determining the solubility profile of a compound.

Hypothetical Signaling Pathway

Phenylpropanoic acid derivatives have been investigated for their potential as G protein-coupled receptor 40 (GPR40) agonists, which are of interest in the treatment of type 2 diabetes.[6] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a GPR40 agonist.

G Hypothetical GPR40 Agonist Signaling Pathway cluster_cell Pancreatic Beta Cell Compound 3-(3-fluoro-4-methoxyphenyl) propanoic acid (Agonist) GPR40 GPR40 Receptor Compound->GPR40 Binds to PLC Phospholipase C (PLC) GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion Triggers

Caption: A diagram of a potential GPR40-mediated signaling cascade in a pancreatic beta cell.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for its determination. The provided experimental protocols for both qualitative and quantitative analysis will enable researchers to generate reliable solubility data. The predicted solubility profile and the illustrative signaling pathway offer valuable context for the compound's potential applications in drug development. Further experimental investigation is necessary to establish a definitive solubility profile and to explore the biological activities of this compound.

References

Purity Assessment of 3-(3-fluoro-4-methoxyphenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods and considerations for the purity assessment of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the analytical techniques necessary to characterize this compound.

Physicochemical Properties

A foundational aspect of purity assessment is a clear understanding of the compound's physicochemical properties. These parameters are crucial for method development and data interpretation.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₁₀H₁₁FO₃N/A
Molecular Weight 198.19 g/mol
CAS Number 69888-90-0
Melting Point Not available in the searched literature.N/A
Boiling Point Not available in the searched literature.N/A
Solubility Not available in the searched literature.N/A

Analytical Workflow for Purity Assessment

A systematic approach is essential for the comprehensive purity assessment of this compound. The following diagram illustrates a typical workflow, integrating various analytical techniques to achieve a complete purity profile.

Purity Assessment Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity cluster_2 Structural Confirmation & Impurity Identification cluster_3 Final Purity Determination Sample Sample Physicochemical_Properties Physicochemical Properties Sample->Physicochemical_Properties Determination HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Analysis GC Gas Chromatography (GC) Sample->GC Analysis (after derivatization) NMR Nuclear Magnetic Resonance (NMR - ¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) HPLC->MS LC-MS Purity_Report Comprehensive Purity Report HPLC->Purity_Report GC->MS GC-MS GC->Purity_Report NMR->Purity_Report MS->Purity_Report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

Detailed experimental protocols are critical for reproducible and reliable purity analysis. The following sections outline methodologies for key analytical techniques. It is important to note that while specific methods for this compound are not widely published, the following protocols are based on established methods for structurally similar aromatic carboxylic acids and can be adapted and validated.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds like aromatic carboxylic acids.[3] A reversed-phase method is generally suitable.

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare the sample solution at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated by the area percentage method, assuming all impurities have a similar response factor to the main peak.

HPLC_Workflow Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Sample_Prep->HPLC_System Injection Inject Sample and Standard HPLC_System->Injection Chromatogram Acquire Chromatogram Injection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (Area % Method) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: A streamlined workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3][4] For non-volatile compounds like carboxylic acids, derivatization is typically required to increase volatility.

Objective: To identify and quantify volatile impurities and to confirm the identity of the main component after derivatization.

Derivatization (Example with BSTFA):

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the vial at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions (Example):

ParameterCondition
Injector Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at 1.0 mL/min
Ion Source Temperature 230 °C
Mass Range 50-500 amu

Data Analysis: The resulting mass spectrum of the derivatized main peak can be used to confirm the molecular weight and structure. Impurities can be identified by comparing their mass spectra to library databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR).

Objective: To confirm the chemical structure of this compound and to identify and quantify any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For qNMR, an internal standard with a known purity and a resonance that does not overlap with the analyte signals is added.

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound.

  • The number of signals in the ¹³C NMR spectrum should correspond to the number of non-equivalent carbon atoms in the molecule.

  • Impurities may be identified by the presence of unexpected signals.

Potential Impurities

The purity assessment should consider potential impurities arising from the synthetic route and degradation. Common impurities for similar compounds may include:

  • Starting materials and reagents from the synthesis.

  • Byproducts of the reaction.

  • Isomers of the final product.

  • Degradation products formed during storage.

A thorough understanding of the synthetic pathway is crucial for identifying potential process-related impurities.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While specific experimental data for some physicochemical properties and analytical methods are not widely published, this guide provides a framework based on established principles for the analysis of aromatic carboxylic acids. The combination of chromatographic techniques (HPLC and GC) for purity determination and spectroscopic methods (NMR and MS) for structural confirmation and impurity identification will provide a comprehensive and reliable assessment of the compound's purity. It is imperative that all analytical methods are properly validated for their intended use.

References

An In-depth Technical Guide to the Synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a valuable intermediate in pharmaceutical research and development. This document details the necessary starting materials, reaction conditions, and experimental protocols, presenting quantitative data in a clear and accessible format.

Core Synthetic Strategy

The most prevalent and efficient synthesis of this compound is a two-step process. The initial step involves a Knoevenagel condensation reaction between 3-fluoro-4-methoxybenzaldehyde and malonic acid to yield 3-(3-fluoro-4-methoxyphenyl)acrylic acid. The subsequent step is the catalytic hydrogenation of the acrylic acid derivative to the desired propanoic acid.

Starting Materials

The successful synthesis of this compound relies on the availability and purity of its key starting materials.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
3-Fluoro-4-methoxybenzaldehyde351-54-2C₈H₇FO₂154.14Aromatic aldehyde
Malonic Acid141-82-2C₃H₄O₄104.06Active methylene compound
Pyridine110-86-1C₅H₅N79.10Base and solvent for condensation
Piperidine110-89-4C₅H₁₁N85.15Catalyst for condensation
Palladium on Carbon (10% Pd/C)7440-05-3Pd/C-Catalyst for hydrogenation
Hydrogen Gas1333-74-0H₂2.02Reducing agent for hydrogenation
Ethanol64-17-5C₂H₆O46.07Solvent for hydrogenation

Synthetic Pathway and Logic

The overall synthetic pathway can be visualized as a two-step sequence. The first step forms the carbon-carbon double bond of the acrylic acid intermediate, and the second step reduces this double bond to a single bond.

Synthesis_Pathway A 3-Fluoro-4-methoxybenzaldehyde C Knoevenagel Condensation A->C B Malonic Acid B->C D 3-(3-Fluoro-4-methoxyphenyl)acrylic acid C->D E Catalytic Hydrogenation D->E F This compound E->F Knoevenagel_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 3-fluoro-4-methoxybenzaldehyde and malonic acid in pyridine B Add piperidine (catalyst) A->B C Heat the mixture to reflux (e.g., 90-115°C) for 2-4 hours B->C D Cool the reaction mixture C->D E Pour into ice-water and acidify with HCl D->E F Collect the precipitate by vacuum filtration E->F G Wash the solid with cold water and dry F->G Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve 3-(3-fluoro-4-methoxyphenyl)acrylic acid in ethanol in a hydrogenation vessel B Add 10% Pd/C catalyst A->B C Pressurize the vessel with hydrogen gas (e.g., 3-4 atm) B->C D Stir at room temperature until hydrogen uptake ceases C->D E Filter the reaction mixture to remove the catalyst D->E F Evaporate the solvent under reduced pressure E->F G Purify the crude product (e.g., by recrystallization) F->G

The Emerging Therapeutic Potential of Fluorinated Phenylpropanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This guide delves into the burgeoning field of fluorinated phenylpropanoic acids, a class of compounds exhibiting a wide spectrum of biological activities. From potent anti-inflammatory effects to modulation of key signaling pathways implicated in metabolic diseases and cancer, these molecules hold significant promise for the development of novel therapeutics. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Core Biological Activities and Quantitative Data

Fluorinated phenylpropanoic acids have demonstrated significant activity across several key biological targets, primarily as anti-inflammatory agents, anticancer therapeutics, and modulators of metabolic pathways. The introduction of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent phenylpropanoic acid scaffold, often leading to enhanced potency, selectivity, and metabolic stability.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary mechanism of anti-inflammatory action for many phenylpropanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. Fluorination can enhance the inhibitory potency and selectivity towards the inducible COX-2 isoform over the constitutive COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound(s)
Phenylpropionic Acid DerivativesCOX-1Better than IbuprofenNot SpecifiedIbuprofen, Nimesulide
COX-2Close to Nimesulide
Celecoxib (Reference)COX-114.93~298.6-
COX-20.05
Mefenamic Acid (Reference)COX-129.915.1-
COX-21.98
Anticancer Activity: In Vitro Cytotoxicity

Several studies have highlighted the cytotoxic potential of phenylpropanoic acid derivatives against various human cancer cell lines. The data, presented as GI50 (50% growth inhibition), indicates that lipophilicity and specific substitutions on the phenyl ring play a crucial role in their anticancer activity.

Compound ClassCell LineGI50 (µM)
Phenylpropanoic Acid Derivatives with Lipophilic EstersVarious Human Solid Tumor Cell Lines3.1 - 21
Modulation of Nuclear Receptors: PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are key regulators of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases. Fluorination of phenylpropanoic acid-type agonists has been shown to enhance their transactivation activity.

Quantitative data for specific fluorinated phenylpropanoic acid derivatives as PPAR agonists is an active area of research, with studies indicating that strategic fluorination can significantly improve potency.

Inhibition of Inflammatory Signaling: NF-κB Pathway

The NF-κB signaling pathway is a central mediator of inflammatory responses. Inhibition of this pathway represents a key strategy for the development of anti-inflammatory drugs. While direct IC50 values for fluorinated phenylpropanoic acids on NF-κB inhibition are not extensively consolidated in single reports, the known anti-inflammatory effects of this class of compounds suggest a modulatory role in this pathway.

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of fluorinated phenylpropanoic acids.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is quantified by monitoring the oxidation of a suitable substrate, which results in a fluorescent product.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, fluorometric probe, and heme.

  • Add the test compound or reference inhibitor at various concentrations to the wells of the 96-well plate.

  • Add the appropriate COX enzyme (COX-1 or COX-2) to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately measure the fluorescence kinetics over a defined period using a plate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 value, the concentration of the compound that causes 50% growth inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assay

Principle: This is a cell-based reporter gene assay used to quantify the activation of PPARs. Cells are co-transfected with a plasmid expressing a PPAR isotype (α, δ, or γ) and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive element (PPRE). Agonist binding to PPAR activates the transcription of the luciferase gene, and the resulting luminescence is measured.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmids for human PPARα, PPARδ, and PPARγ

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium

  • Test compounds and a reference agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds and a reference agonist.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold activation relative to the vehicle control.

  • Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.

In Vivo Anti-Inflammatory Zymosan-Induced Air Pouch Model

Principle: This model creates a subcutaneous cavity (air pouch) in rodents, which mimics a synovial joint. Injection of an inflammatory agent like zymosan into the pouch induces an inflammatory response characterized by fluid accumulation (exudate) and leukocyte infiltration. The anti-inflammatory effect of a test compound is assessed by measuring the reduction in these inflammatory parameters.

Materials:

  • Rodents (mice or rats)

  • Sterile air

  • Zymosan A suspension

  • Test compounds

  • Anesthetic

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Cell counter or hemocytometer

Procedure:

  • Create a subcutaneous air pouch on the dorsum of the animal by injecting sterile air.

  • After a few days, to allow for the formation of a lining membrane, inject zymosan suspension into the pouch to induce inflammation.

  • Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a specified time before or after zymosan injection.

  • At a predetermined time point after zymosan injection, euthanize the animals and collect the exudate from the air pouch by washing with PBS.

  • Measure the volume of the collected exudate.

  • Centrifuge the exudate to pellet the cells.

  • Resuspend the cell pellet in PBS and determine the total number of leukocytes using a cell counter or hemocytometer.

  • Compare the exudate volume and leukocyte count in the treated groups to the vehicle control group to determine the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

The biological activities of fluorinated phenylpropanoic acids are underpinned by their interaction with key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the putative points of intervention for this class of compounds.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin_H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Isomerases Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever GI_Protection_Platelet_Aggregation GI_Protection_Platelet_Aggregation Prostaglandins->GI_Protection_Platelet_Aggregation Fluorinated_Phenylpropanoic_Acids Fluorinated_Phenylpropanoic_Acids Fluorinated_Phenylpropanoic_Acids->COX1 Inhibition Fluorinated_Phenylpropanoic_Acids->COX2 Preferential Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_complex IKK_complex IkB IkB IKK_complex->IkB IkB_P p-IκB IkB->IkB_P Phosphorylation NFkB NFkB NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination Proteasome->IkB Degradation Fluorinated_Phenylpropanoic_Acids Fluorinated_Phenylpropanoic_Acids Fluorinated_Phenylpropanoic_Acids->IKK_complex Potential Inhibition Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK_complex Activation DNA DNA NFkB_nuc->DNA Gene_Transcription Gene_Transcription DNA->Gene_Transcription Pro_inflammatory_Genes Pro_inflammatory_Genes Gene_Transcription->Pro_inflammatory_Genes

Caption: NF-κB Signaling Pathway and Potential Inhibition.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX Inhibition Assay (IC50) In_Vitro_Screening->COX_Assay Cytotoxicity_Assay Cytotoxicity Assay (GI50) In_Vitro_Screening->Cytotoxicity_Assay PPAR_Assay PPAR Agonist Assay (EC50) In_Vitro_Screening->PPAR_Assay NFkB_Assay NF-κB Inhibition Assay (IC50) In_Vitro_Screening->NFkB_Assay Lead_Identification Lead Compound Identification COX_Assay->Lead_Identification Cytotoxicity_Assay->Lead_Identification PPAR_Assay->Lead_Identification NFkB_Assay->Lead_Identification In_Vivo_Studies In Vivo Studies Lead_Identification->In_Vivo_Studies Air_Pouch_Model Air Pouch Model (Anti-inflammatory Effect) In_Vivo_Studies->Air_Pouch_Model Pharmacokinetics Pharmacokinetic Studies In_Vivo_Studies->Pharmacokinetics Preclinical_Development Preclinical Development Air_Pouch_Model->Preclinical_Development Pharmacokinetics->Preclinical_Development

Caption: General Experimental Workflow for Drug Discovery.

Conclusion and Future Directions

Fluorinated phenylpropanoic acids represent a promising class of molecules with diverse and potent biological activities. Their ability to potently inhibit COX enzymes, modulate the NF-κB signaling pathway, and act as PPAR agonists underscores their therapeutic potential in a range of diseases, from inflammatory disorders to metabolic conditions and cancer. The strategic incorporation of fluorine offers a powerful tool to fine-tune the pharmacological properties of these compounds.

Future research should focus on elucidating the precise structure-activity relationships to optimize potency and selectivity for specific targets. Further mechanistic studies are required to fully understand their interactions with biological systems. The development of more selective and potent fluorinated phenylpropanoic acid derivatives, guided by the principles and methodologies outlined in this guide, holds the potential to deliver the next generation of innovative therapeutics.

The Crucial Role of 3-(3-fluoro-4-methoxyphenyl)propanoic acid in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and application of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a key pharmaceutical intermediate. With a focus on its role in the development of high-value therapeutics, this document provides detailed experimental protocols, comprehensive data analysis, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

This compound is a substituted propanoic acid derivative that has garnered significant attention in the pharmaceutical industry. Its unique structural features, including a fluorine atom and a methoxy group on the phenyl ring, make it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methoxyphenyl group can be a key pharmacophoric element or a site for further chemical modification.

This guide will delve into the specifics of this intermediate, with a primary focus on its critical role in the synthesis of Roflumilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control purposes.

PropertyValue
Chemical Name This compound
CAS Number 69888-90-0
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol, ethanol, and DMSO

Spectroscopic Data:

The following tables summarize the key spectroscopic data for this compound. This data is crucial for the identification and purity assessment of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.1br s1H-COOH
7.0 - 6.9m3HAr-H
3.8s3H-OCH₃
2.8t2H-CH₂-Ar
2.6t2H-CH₂-COOH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)Assignment
~179-COOH
~152 (d)C-F
~147C-OCH₃
~133C-Ar
~124CH-Ar
~117 (d)CH-Ar
~113CH-Ar
~56-OCH₃
~36-CH₂-COOH
~30-CH₂-Ar

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
2935, 2850MediumC-H stretch (aliphatic)
1705StrongC=O stretch (carboxylic acid)
1610, 1510MediumC=C stretch (aromatic)
1270StrongC-O stretch (aryl ether)
1180StrongC-F stretch

MS (Mass Spectrometry) Data

m/zInterpretation
198.06[M]⁺ (Molecular ion)
153.05[M - COOH]⁺
137.05[M - CH₂COOH]⁺
109.04[M - C₄H₆O₂]⁺

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of its corresponding cinnamic acid derivative, 3-(3-fluoro-4-methoxyphenyl)acrylic acid.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Work-up and Purification cluster_3 Step 4: Final Product start 3-(3-fluoro-4-methoxyphenyl)acrylic acid reaction Catalytic Hydrogenation (H₂, Pd/C, Solvent) start->reaction workup Filtration -> Solvent Removal -> Crystallization reaction->workup end This compound workup->end

A generalized workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 3-(3-fluoro-4-methoxyphenyl)acrylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05 - 0.1 eq by weight)

  • Methanol or Ethanol (as solvent)

  • Hydrogen gas (H₂)

  • Celite or other filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 3-(3-fluoro-4-methoxyphenyl)acrylic acid in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm or using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen from the reaction vessel and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the product as a white to off-white solid.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood.

  • Palladium on carbon is a pyrophoric catalyst and should be handled with care, especially when dry. It is recommended to handle the catalyst wet with solvent.

Application as a Pharmaceutical Intermediate: Synthesis of Roflumilast

This compound is a pivotal intermediate in the multi-step synthesis of Roflumilast. The propanoic acid moiety is typically converted to an activated species, such as an acid chloride or an ester, which then undergoes an amidation reaction with 3,5-dichloro-4-aminopyridine to form the final amide bond in the Roflumilast molecule.

Roflumilast Signaling Pathway

Roflumilast exerts its therapeutic effect by inhibiting phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD. The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of various inflammatory cells and mediators.

G Roflumilast Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Hydrolysis Inflammation Inflammatory Response (e.g., cytokine release) PKA->Inflammation Suppression Roflumilast Roflumilast Roflumilast->PDE4 Inhibition

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Arylpropanoic Acids via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Arylpropanoic acids are a significant class of compounds in medicinal chemistry, most notably represented by the nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. These molecules typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain signaling pathways.[1][2] A robust and versatile method for the synthesis of 3-arylpropanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, followed by reduction of the resulting β-aroylpropanoic acid. This two-step sequence provides a reliable route to a variety of 3-arylpropanoic acid derivatives.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of 3-arylpropanoic acids, intended for use by researchers in organic synthesis and drug development.

Reaction Overview

The synthesis of 3-arylpropanoic acids via this method proceeds in two main stages:

  • Friedel-Crafts Acylation: An aromatic compound reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a β-aroylpropanoic acid.[5]

  • Reduction: The ketone carbonyl group of the β-aroylpropanoic acid is reduced to a methylene group to yield the final 3-arylpropanoic acid. This can be achieved through methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[3][6]

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of 3-arylpropanoic acids.

Table 1: Friedel-Crafts Acylation of Arenes with Succinic Anhydride

Aromatic SubstrateCatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[5]
TolueneAlCl₃Toluene30 minReflux95[5]
EthylbenzeneAlCl₃Ethylbenzene30 minReflux92[5]
o-XyleneAlCl₃o-Xylene30 minReflux90[5]
m-XyleneAlCl₃m-Xylene30 minReflux94[5]
p-XyleneAlCl₃p-Xylene30 minReflux88[5]
AnisoleAlCl₃Nitrobenzene24 h2593[7]
BiphenylAlCl₃Nitrobenzene2 h2569[7]
NaphthaleneAlCl₃Nitrobenzene2 h2585[7]
Imidazo[1,2-a]pyridineLa(OTf)₃Acetic Anhydride24 h8032[7]
Imidazo[1,2-a]pyridineAlCl₃Acetic Anhydride24 h8040[7]

Table 2: Reduction of β-Aroylpropanoic Acids

Reduction MethodSubstrateReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Clemmensenβ-Benzoylpropanoic acidZn(Hg), conc. HClToluene/Water4 hReflux~75[4]
Wolff-Kishner (Huang-Minlon)β-(p-phenoxybenzoyl)propionic acidHydrazine hydrate, NaOHDiethylene glycol3 h20095[8]

Experimental Protocols

Protocol 1: Synthesis of β-Benzoylpropanoic Acid (Friedel-Crafts Acylation)

This protocol describes the reaction of benzene with succinic anhydride to produce β-benzoylpropanoic acid.

Materials:

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add succinic anhydride (0.1 mol, 10.0 g) and anhydrous benzene (60 mL).

  • Stir the mixture to dissolve the succinic anhydride.

  • Cool the flask in an ice-water bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (0.22 mol, 29.3 g) to the stirred mixture. The addition is exothermic and will cause the evolution of HCl gas. Ensure the reaction is well-vented in a fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature and then place it back in an ice-water bath.

  • Slowly and carefully, add 50 mL of cold water through the dropping funnel to quench the reaction and decompose the aluminum chloride complex.

  • Add 10 mL of concentrated hydrochloric acid to the mixture.

  • Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with two 20 mL portions of diethyl ether.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude β-benzoylpropanoic acid.

  • Recrystallize the crude product from a mixture of water and ethanol to obtain pure β-benzoylpropanoic acid. The expected yield is 77-82%.[5]

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care, avoiding contact with skin and moisture.

  • The reaction is exothermic and generates HCl gas, which is corrosive. Ensure adequate ventilation and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Synthesis of 3-Phenylpropanoic Acid (Clemmensen Reduction)

This protocol describes the reduction of β-benzoylpropanoic acid to 3-phenylpropanoic acid.

Materials:

  • β-Benzoylpropanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Prepare zinc amalgam by stirring zinc granules (30 g) with a solution of mercuric chloride (3 g) in water (45 mL) and concentrated HCl (1.5 mL) for 5 minutes. Decant the aqueous solution.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the zinc amalgam, water (20 mL), and concentrated hydrochloric acid (45 mL).

  • Add β-benzoylpropanoic acid (0.05 mol, 8.9 g) and toluene (30 mL) to the flask.

  • Heat the mixture to a vigorous reflux for 4 hours. Add a 10 mL portion of concentrated HCl every hour during the reflux period.

  • After cooling, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 20 mL portions of toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and remove the toluene under reduced pressure to yield 3-phenylpropanoic acid. The product can be further purified by recrystallization from hexane. A typical yield is around 75%.[4]

Safety Precautions:

  • Concentrated hydrochloric acid is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Mercury compounds are toxic. Handle the preparation of zinc amalgam with care and dispose of mercury-containing waste appropriately.

  • The reaction generates hydrogen gas, which is flammable. Ensure the setup is well-ventilated and free from ignition sources.

Protocol 3: Synthesis of 3-Arylpropanoic Acid (Wolff-Kishner Reduction - Huang-Minlon Modification)

This protocol provides a general procedure for the reduction of a β-aroylpropanoic acid.

Materials:

  • β-Aroylpropanoic acid

  • Hydrazine hydrate (85%)

  • Sodium hydroxide (or potassium hydroxide)

  • Diethylene glycol

Equipment:

  • Round-bottom flask with a distillation head and condenser

  • Thermometer

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the β-aroylpropanoic acid (0.1 mol) and sodium hydroxide (0.4 mol, 16 g) in diethylene glycol (150 mL).

  • Add hydrazine hydrate (0.2 mol, 10 mL) to the solution.

  • Heat the mixture to 130-140 °C and maintain this temperature for 1 hour.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the temperature at 200 °C for 3 hours.

  • Cool the reaction mixture and pour it into a beaker containing water (300 mL).

  • Acidify the aqueous solution with concentrated HCl.

  • Collect the precipitated 3-arylpropanoic acid by filtration, wash with cold water, and dry.

  • Recrystallize the product from an appropriate solvent. Yields for this reaction are typically high, often exceeding 90%.[8]

Safety Precautions:

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • The reaction is performed at high temperatures. Use appropriate caution to avoid burns.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Visualizations

Reaction Workflow

The overall synthetic pathway from an aromatic substrate to a 3-arylpropanoic acid is depicted below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Arene Aromatic Substrate Acylation Friedel-Crafts Acylation Arene->Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation AroylpropanoicAcid β-Aroylpropanoic Acid Acylation->AroylpropanoicAcid Reduction Reduction (Clemmensen or Wolff-Kishner) AroylpropanoicAcid->Reduction ArylpropanoicAcid 3-Arylpropanoic Acid Reduction->ArylpropanoicAcid

Caption: General workflow for the synthesis of 3-arylpropanoic acids.

Mechanism of Action: COX Inhibition by 3-Arylpropanoic Acids

Many 3-arylpropanoic acids, such as ibuprofen, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][9]

G CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ CellMembrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID 3-Arylpropanoic Acid (NSAID) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: Inhibition of the COX pathway by 3-arylpropanoic acid NSAIDs.

References

Application Notes and Protocols for the Synthesis of Substituted Propanoic Acids via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. One of its powerful applications is the synthesis of carboxylic acids through the carboxylation of a Grignard reagent. This method is particularly valuable for preparing substituted propanoic acids, which are important structural motifs in many pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the synthesis of substituted propanoic acids using Grignard reagents, complete with quantitative data and a generalized experimental workflow.

The overall reaction involves two key steps: the formation of the Grignard reagent from an organohalide and magnesium metal, followed by the reaction of the Grignard reagent with carbon dioxide (usually in the form of dry ice) to form a magnesium carboxylate salt. Subsequent acidification yields the desired carboxylic acid.[1][2] The versatility of this reaction allows for the synthesis of a wide array of substituted propanoic acids by simply varying the starting organohalide.

Data Presentation

The following table summarizes quantitative data for the synthesis of selected substituted propanoic acids via the Grignard reaction, providing a comparison of starting materials, reaction conditions, and yields.

Starting OrganohalideProductReaction ConditionsYield (%)Reference
1-BromoethanePropanoic acidNot specified6.8% (overall yield for two steps)[3][4]
1-(1-Chloroethyl)-4-isobutylbenzene2-(4-Isobutylphenyl)propanoic acid (Ibuprofen)Not specifiedGood yield[5]
2,4-Difluorobromobenzene3-(2,4-Difluorobenzoyl)propanoic acidGrignard formation: Reflux in THF. Carboxylation: -78 °C with succinic anhydride.Up to 85%[6]
1-Bromoethylbenzene2-Phenylpropanoic acidGrignard formation: Reflux in diethyl ether for 30 min. Carboxylation: Pour onto excess dry ice.93%[7][8]

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of substituted propanoic acids using the Grignard reaction. Specific examples for the synthesis of 2-phenylpropanoic acid and 3-(2,4-difluorobenzoyl)propanoic acid are also detailed.

General Protocol for the Synthesis of Substituted Propanoic Acids

Materials:

  • Appropriate organohalide (e.g., alkyl or aryl halide)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Dry ice (solid carbon dioxide)

  • 10% Hydrochloric acid

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be flame-dried or oven-dried to ensure anhydrous conditions.

    • In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of the organohalide dissolved in anhydrous diethyl ether or THF to the magnesium turnings.

    • The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction starts, add the remaining organohalide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6][7]

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, place an excess of crushed dry ice.

    • Carefully and slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.[7][9] A large amount of CO2 gas will be evolved.

    • Allow the mixture to warm to room temperature, permitting the excess CO2 to sublime.

  • Work-up and Purification:

    • To the resulting mixture, slowly add 10% aqueous hydrochloric acid until the magnesium salts dissolve and the solution becomes clear.[7]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude carboxylic acid can be further purified by recrystallization or distillation.[8]

Specific Protocol: Synthesis of 2-Phenylpropanoic Acid

This protocol is adapted from the synthesis of 2-phenylpropionic acid.[7][8]

  • Grignard Reagent Formation: Follow the general protocol using 1-bromoethylbenzene and magnesium in anhydrous diethyl ether. Reflux for 30 minutes after the addition is complete.[7]

  • Carboxylation: Cool the resulting phenylmagnesium bromide solution and pour it onto an excess of crushed dry ice with vigorous stirring.[7]

  • Work-up: After the excess dry ice has sublimed, add 10% aqueous hydrochloric acid to dissolve the magnesium salts.[7]

  • Extraction and Purification: Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water, and dry over sodium sulfate. After filtration, the solvent is removed by rotary evaporation. The resulting crude 2-phenylpropanoic acid can be purified by distillation under reduced pressure to yield a pale-yellow liquid.[8]

Specific Protocol: Synthesis of 3-(2,4-Difluorobenzoyl)propanoic Acid

This protocol utilizes a modified carboxylation step with succinic anhydride.[6]

  • Grignard Reagent Formation: Prepare the Grignard reagent from 2,4-difluorobromobenzene and magnesium in anhydrous THF as described in the general protocol.[6]

  • Reaction with Succinic Anhydride: Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve succinic anhydride in anhydrous THF and add this solution slowly to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C for 2 hours.[6]

  • Work-up: Allow the reaction mixture to warm to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid.[6]

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane).[6]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis of substituted propanoic acids via the Grignard reaction.

Grignard_Synthesis_Workflow Start Start Materials: Organohalide (R-X) Mg Metal Anhydrous Ether/THF Grignard_Formation Grignard Reagent Formation (R-MgX) Start->Grignard_Formation Carboxylation Carboxylation: Reaction with CO2 (Dry Ice) Grignard_Formation->Carboxylation Intermediate Magnesium Carboxylate Salt (R-COOMgX) Carboxylation->Intermediate Acidification Acidic Work-up (e.g., 10% HCl) Intermediate->Acidification Extraction Extraction & Drying Acidification->Extraction Purification Purification: Distillation or Recrystallization Extraction->Purification Final_Product Substituted Propanoic Acid (R-COOH) Purification->Final_Product

Caption: General workflow for the synthesis of substituted propanoic acids.

Reaction_Mechanism_Overview Organohalide Organohalide (R-X) Grignard_Reagent Grignard Reagent (R-MgX) Organohalide->Grignard_Reagent + Mg / Ether Mg Mg Carboxylate_Salt Magnesium Carboxylate Salt (R-COOMgX) Grignard_Reagent->Carboxylate_Salt + CO2 CO2 Carbon Dioxide (O=C=O) Propanoic_Acid Substituted Propanoic Acid (R-COOH) Carboxylate_Salt->Propanoic_Acid + H3O+ H3O H3O+

Caption: Key steps in the Grignard carboxylation reaction.

References

Application Note and Protocol: Purification of 3-(3-fluoro-4-methoxyphenyl)propanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-fluoro-4-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative, a class of compounds often investigated as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The purity of such intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1] This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] The impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[1] This application note provides a detailed protocol for the purification of this compound using the recrystallization technique.

Key Principles of Recrystallization

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:

  • Exhibit high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures.[2][3]

  • Not react with the compound being purified.

  • Dissolve impurities readily at all temperatures or not at all.

  • Be sufficiently volatile to be easily removed from the purified crystals.[1]

  • Possess a boiling point lower than the melting point of the compound.

For carboxylic acids like this compound, common and effective solvent systems often include polar solvents like ethanol, water, or a mixture of both.[4]

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of crude this compound.

Materials

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Celatom® or filter aid (optional, for hot filtration)

Equipment

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

  • Melting point apparatus

  • Balance

Procedure

  • Solvent Selection and Dissolution:

    • Place approximately 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate flask, heat the primary solvent (e.g., a 1:1 mixture of ethanol and water) to its boiling point on a hot plate.

    • Add the minimum amount of the hot solvent dropwise to the flask containing the crude solid while stirring and heating until the solid completely dissolves.[3] Avoid adding excess solvent to ensure the solution is saturated.[3]

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., a spatula tip) of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (if necessary):

    • This step is required if there are insoluble impurities or if activated charcoal was used.

    • Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

    • Heat the receiving flask on the hot plate to keep the solvent vapor level high and prevent premature crystallization in the funnel.

    • Pour the hot solution quickly through the fluted filter paper.[1] If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-20 minutes to maximize the yield of the crystals.[5]

  • Isolation of Crystals (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.[1][5]

  • Drying:

    • Continue to draw air through the crystals on the Büchner funnel for several minutes to help them dry.[1]

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Analysis:

    • Weigh the dried, purified crystals to calculate the percent recovery.

    • Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.

Data Presentation

The effectiveness of the purification process is evaluated by comparing the properties of the crude and recrystallized material.

ParameterCrude ProductRecrystallized Product
Appearance Off-white to tan solidWhite crystalline solid
Mass (g) (Enter initial mass)(Enter final mass)
Melting Point (°C) (e.g., 95-100 °C)(e.g., 101-103 °C)
Purity (by HPLC, %) (e.g., 95%)(e.g., >99%)
Recovery (%) N/A(Calculate based on mass)

Note: Melting point and purity values are hypothetical and should be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying Crude_Solid Crude Solid Add_Solvent Add Minimum Hot Solvent Crude_Solid->Add_Solvent Dissolved_Solution Saturated Hot Solution Add_Solvent->Dissolved_Solution Hot_Filtration Hot Gravity Filtration (Optional) Dissolved_Solution->Hot_Filtration if insoluble impurities exist Slow_Cooling Slow Cooling to RT Dissolved_Solution->Slow_Cooling if no filtration Clear_Filtrate Clear Hot Filtrate Hot_Filtration->Clear_Filtrate Clear_Filtrate->Slow_Cooling Ice_Bath Cool in Ice Bath Slow_Cooling->Ice_Bath Crystal_Slurry Crystal Slurry Ice_Bath->Crystal_Slurry Vacuum_Filtration Vacuum Filtration Crystal_Slurry->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Drying Dry Crystals Wash_Crystals->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Conduct the procedure in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • When heating flammable solvents like ethanol, always use a hot plate. Never use an open flame.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of impurities that lower the melting point. Reheat the solution to dissolve the oil and allow it to cool more slowly. Adding a slightly larger volume of solvent may also help.

  • No Crystal Formation: If crystals do not form after cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[3][5]

  • Low Recovery: This can result from using too much solvent during dissolution or washing the crystals with solvent that was not sufficiently cold. Ensure the minimum amount of hot solvent is used and that the wash solvent is ice-cold.

Conclusion

Recrystallization is a robust and efficient method for the purification of solid compounds like this compound. By carefully selecting a suitable solvent system and following a controlled cooling process, a significant increase in purity can be achieved, yielding a product suitable for high-stakes applications in research and drug development. The success of the purification should always be verified by analytical methods such as melting point determination and chromatography.

References

Application Note and Protocol for the Purification of 3-(3-fluoro-4-methoxyphenyl)propanoic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of 3-(3-fluoro-4-methoxyphenyl)propanoic acid using column chromatography. The described method is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is crucial for the success of subsequent reactions and the biological activity of the final product. Column chromatography is a widely used technique for the purification of organic compounds, offering a robust method to separate the target molecule from impurities.[1][2] This application note details a reversed-phase flash chromatography method, a common and effective technique for the purification of polar compounds like carboxylic acids.[3]

Chemical Properties

Compound NameThis compound
CAS Number 69888-90-0[4]
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Appearance White to off-white solid
Structure

Experimental Protocol

This protocol is based on general principles for the purification of aromatic carboxylic acids using reversed-phase chromatography.[3][5][6]

Materials and Equipment
ItemDescription
Stationary Phase C18 reversed-phase silica gel (40-63 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Column Glass or pre-packed flash chromatography column
Sample Crude this compound
Apparatus Flash chromatography system or manual column setup, fraction collector, rotary evaporator
Analysis Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)
Sample Preparation
  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent that will be miscible with the mobile phase (e.g., a small amount of acetonitrile or methanol).

  • If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel or C18 material for solid loading.[3]

Column Packing and Equilibration
  • If using a glass column, prepare a slurry of the C18 silica gel in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Pour the slurry into the column and allow it to pack uniformly. Ensure no air bubbles are trapped in the stationary phase.[7][8]

  • Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase mixture until a stable baseline is achieved.

Chromatographic Purification
ParameterRecommended Condition
Column Dimensions 40 g C18 cartridge (for ~400 mg crude sample)
Flow Rate 20-40 mL/min
Detection UV at 254 nm and 280 nm
Mobile Phase Gradient Time (min)
0
2
20
22
25
Fraction Size 15-20 mL
  • Loading: Carefully load the prepared sample onto the top of the equilibrated column.

  • Elution: Begin the elution with the specified gradient. The increasing concentration of acetonitrile will elute compounds of increasing hydrophobicity.

  • Fraction Collection: Collect fractions throughout the run.

  • Monitoring: Monitor the separation by observing the UV chromatogram. Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery A Dissolve Crude Product D Load Sample onto Column A->D B Prepare Mobile Phases (A: H2O + 0.1% TFA, B: ACN + 0.1% TFA) C Pack and Equilibrate C18 Column B->C C->D E Run Gradient Elution D->E F Collect Fractions E->F G Analyze Fractions (TLC/HPLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Workflow for the purification of this compound.

Data Summary

The following table outlines the expected results from the purification process. Actual results may vary depending on the initial purity of the crude material and the specific chromatographic conditions used.

ParameterExpected Value
Crude Sample Loading ~1% of stationary phase weight
Purity (by HPLC) >98%
Recovery 85-95%
Retention Time Dependent on the exact gradient and system

Discussion

The use of a C18 reversed-phase stationary phase is well-suited for the purification of moderately polar aromatic carboxylic acids like this compound. The addition of trifluoroacetic acid (TFA) to the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[3] The gradient elution from a highly aqueous mobile phase to a higher concentration of organic solvent allows for the efficient removal of both more polar and less polar impurities.

For compounds with fluorine substituents, alternative stationary phases such as pentafluorophenyl (PFP) phases can sometimes offer enhanced selectivity due to specific interactions with the fluorinated analyte.[9][10] If the separation on C18 is not optimal, a PFP-based column could be considered as an alternative.

Conclusion

The described reversed-phase column chromatography protocol provides an effective method for the purification of this compound, yielding a product of high purity suitable for use in research and development. The methodology is straightforward and can be adapted to different scales of purification.

References

Application Note: HPLC Analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

3-(3-fluoro-4-methoxyphenyl)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and materials science research. As with many biologically active molecules, the control of purity and, in the case of chiral compounds, the enantiomeric composition is critical. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for ensuring the quality and consistency of such compounds.[1][2] This application note details two distinct HPLC methods for the analysis of this compound: a reversed-phase method for achiral purity determination and a chiral separation method to resolve its enantiomers.

The achiral method is designed for rapid assessment of chemical purity, separating the main component from potential impurities. The chiral method is essential for controlling the stereochemistry of the molecule, which is often a critical determinant of its pharmacological activity.[3] Polysaccharide-based chiral stationary phases are widely recognized for their broad applicability in separating enantiomers of various drug compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) with similar propanoic acid structures.[3]

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.[2]

PropertyValue (Estimated)Significance for HPLC Method Development
Molecular FormulaC₁₀H₁₁FO₃Influences molecular weight and polarity.
Molecular Weight200.19 g/mol ---
pKa~4.5The carboxylic acid moiety will be ionized at neutral pH. An acidic mobile phase is required to suppress ionization and achieve good peak shape and retention on a reversed-phase column.[4]
UV λmax~275 nmThe substituted benzene ring acts as a chromophore, allowing for UV detection. The estimated λmax provides a starting point for setting the detector wavelength.

Method 1: Achiral Purity Analysis by Reversed-Phase HPLC

This method is suitable for determining the purity of this compound and quantifying impurities.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B2-10 min: 40% to 90% B10-12 min: 90% B12-12.1 min: 90% to 40% B12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

  • Sample Solution: Prepare the sample at a similar concentration to the working standard using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

Expected Results
AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 6.5< 1.5> 5000

Method 2: Chiral Separation by HPLC

This method is designed to separate the (R)- and (S)-enantiomers of this compound. The selection of a chiral stationary phase (CSP) is crucial, and polysaccharide-based columns are a common choice for this class of compounds.[3]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system as described in Method 1.

  • Chiral stationary phase column (e.g., Amylose or Cellulose-based CSP, 250 mm x 4.6 mm, 5 µm particle size).

  • Racemic this compound.

  • n-Hexane (HPLC grade).

  • Isopropanol (IPA) (HPLC grade).

  • Trifluoroacetic acid (TFA) (HPLC grade).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard and Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of racemic this compound and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results
ParameterExpected Value
Retention Time (Enantiomer 1)~ 8.2 min
Retention Time (Enantiomer 2)~ 9.5 min
Separation Factor (α)> 1.1
Resolution (Rs)> 1.5

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler Inject column HPLC Column (C18 or Chiral) autosampler->column pump Mobile Phase Pump pump->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate report Generate Report (Purity / Enantiomeric Ratio) integrate->report

Caption: General experimental workflow for HPLC analysis.

Method_Selection start Start: Analysis of this compound decision Analytical Goal? start->decision purity Determine Chemical Purity decision->purity Purity enantiomers Separate Enantiomers decision->enantiomers Chirality method_rp Method 1: Reversed-Phase HPLC (C18 Column) purity->method_rp method_chiral Method 2: Chiral HPLC (CSP Column) enantiomers->method_chiral

Caption: Logical workflow for selecting the appropriate HPLC method.

References

Application Note: GC-MS Method for the Analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-fluoro-4-methoxyphenyl)propanoic acid is a carboxylic acid derivative that may be of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for various stages of drug development and chemical analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[2][3][4]

This application note provides a detailed protocol for the analysis of this compound using GC-MS, incorporating a silylation derivatization method.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extraction drying Evaporation of Solvent (under Nitrogen stream) extraction->drying derivatization Silylation with MSTFA drying->derivatization heating Incubation at 60°C derivatization->heating injection Injection into GC-MS heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition detection->data_acquisition quantification Quantification and Reporting data_acquisition->quantification

Caption: Experimental workflow for GC-MS analysis.

Materials and Methods

Reagents and Materials
  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Pyridine (or other suitable solvent)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., a structurally similar deuterated compound)

  • High-purity water

  • GC-MS grade solvents

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of the aqueous sample, add an appropriate amount of internal standard.

  • Adjust the pH of the sample to <2 by adding a suitable acid (e.g., HCl).

  • Add 2 mL of ethyl acetate and vortex for 2 minutes to extract the analyte.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-5) two more times and combine the organic layers.

  • Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol (Silylation)
  • To the dried residue from the sample preparation step, add 50 µL of MSTFA (and 1 µL of TMCS, if used).[5]

  • Add 50 µL of pyridine to dissolve the residue.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[3][5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are general GC-MS parameters and may require optimization for your specific instrument and application.

Parameter Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[5]
Source Temperature230°C[6]
Transfer Line Temp.280°C[6]
Mass Scan Rangem/z 50-550[7]
ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis should be performed in SIM mode by monitoring characteristic ions of the derivatized analyte and the internal standard. The following table summarizes the expected quantitative data. The exact values for retention time and m/z of fragments need to be determined experimentally.

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z) LOD (ng/mL) LOQ (ng/mL)
TMS derivative of this compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
TMS derivative of Internal StandardTo be determinedTo be determinedTo be determinedN/AN/A

Logical Relationships in GC-MS Analysis

The following diagram illustrates the logical relationships between the key stages of the GC-MS method.

logical_relationships cluster_method Analytical Method Analyte Target Analyte (Non-volatile) Derivatization Derivatization (Silylation) Analyte->Derivatization Increases Volatility Derivative Volatile Derivative Derivatization->Derivative Forms GC_Separation GC Separation Derivative->GC_Separation Enables MS_Detection MS Detection GC_Separation->MS_Detection Allows for Quantification Accurate Quantification MS_Detection->Quantification Provides Data for

Caption: Key stages of the GC-MS method.

Conclusion

This application note outlines a comprehensive GC-MS method for the analysis of this compound. The protocol involves liquid-liquid extraction for sample cleanup and concentration, followed by silylation to enhance the volatility of the analyte. The provided GC-MS conditions serve as a starting point for method development and optimization. This method is intended for use by researchers and scientists in the fields of drug development and chemical analysis for the reliable quantification of this compound.

References

Application Note: Derivatization of 3-(3-fluoro-4-methoxyphenyl)propanoic acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the chemical derivatization of 3-(3-fluoro-4-methoxyphenyl)propanoic acid prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct analysis of this polar carboxylic acid by GC-MS is challenging due to its low volatility and potential for peak tailing. Derivatization via silylation or esterification significantly improves its chromatographic behavior and detection sensitivity. This document outlines step-by-step procedures for both methods, presents expected quantitative data, and includes visual workflows to guide the user through the experimental process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high resolution and specificity for such analyses. However, the inherent polarity of the carboxylic acid group in the target molecule leads to poor volatility and potential interactions with the GC column, resulting in broad, tailing peaks and reduced sensitivity.

Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile derivatives, making them amenable to GC-MS analysis. This process typically involves replacing active hydrogens in functional groups like carboxyls, hydroxyls, and amines. The two most common and effective derivatization strategies for carboxylic acids are silylation and esterification.

  • Silylation: This method replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. The resulting TMS esters are significantly more volatile and thermally stable.

  • Esterification: This technique converts the carboxylic acid into its corresponding ester, typically a methyl ester, by reacting it with an alcohol in the presence of a catalyst. A common reagent for this is boron trifluoride in methanol (BF3-Methanol). The resulting fatty acid methyl esters (FAMEs) exhibit excellent volatility and produce clean mass spectra.

This application note provides detailed protocols for both silylation and esterification of this compound, enabling researchers to achieve reliable and sensitive GC-MS analysis.

Data Presentation

The following table summarizes the expected changes in key analytical parameters for this compound upon derivatization. These values are illustrative and may vary depending on the specific GC-MS instrument and conditions used.

AnalyteMolecular FormulaMolecular Weight ( g/mol )Derivatization MethodDerivativeExpected Molecular Weight of Derivative ( g/mol )Expected Retention Time Shift
This compoundC10H11FO3198.19[1]None (Underivatized)---
This compoundC10H11FO3198.19[1]Silylation (MSTFA)Trimethylsilyl 3-(3-fluoro-4-methoxyphenyl)propanoate270.36Shorter
This compoundC10H11FO3198.19[1]Esterification (BF3-Methanol)Methyl 3-(3-fluoro-4-methoxyphenyl)propanoate212.22Shorter

Experimental Protocols

3.1. Materials and Reagents

  • This compound (CAS: 69888-90-0)[1][2]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Methanol (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

3.2. Protocol 1: Silylation using MSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

  • Sample Preparation: Accurately weigh 1 mg of this compound into a clean, dry GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

3.3. Protocol 2: Esterification using BF3-Methanol

This protocol details the formation of the methyl ester of this compound.

  • Sample Preparation: Accurately weigh 1 mg of this compound into a clean, dry GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of 14% boron trifluoride-methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 15 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water to the vial. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the derivatized analyte, to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualization

4.1. Silylation Workflow

silylation_workflow start Start: Dry Sample (1 mg) add_pyridine Add 100 µL Anhydrous Pyridine start->add_pyridine add_mstfa Add 100 µL MSTFA add_pyridine->add_mstfa vortex_heat Vortex & Heat (60°C for 30 min) add_mstfa->vortex_heat cool Cool to Room Temperature vortex_heat->cool gcms GC-MS Analysis cool->gcms

Caption: Silylation derivatization workflow for GC-MS analysis.

4.2. Esterification Workflow

esterification_workflow start Start: Dry Sample (1 mg) add_bf3 Add 200 µL BF3-Methanol start->add_bf3 heat Heat (60°C for 15 min) add_bf3->heat extract Add Hexane & Water, Vortex heat->extract separate Centrifuge & Collect Hexane Layer extract->separate dry Dry with Na2SO4 separate->dry gcms GC-MS Analysis dry->gcms

Caption: Esterification derivatization workflow for GC-MS analysis.

Conclusion

The protocols described in this application note provide effective and reproducible methods for the derivatization of this compound for GC-MS analysis. Both silylation and esterification significantly enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, reduced retention times, and increased sensitivity. The choice between the two methods may depend on the specific requirements of the analysis, including the presence of other functional groups in the sample matrix and potential interferences. By following these detailed procedures, researchers can achieve reliable and accurate quantification of this important pharmaceutical intermediate.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a phenolic acid derivative. The protocols outlined below describe standard colorimetric and fluorometric assays to determine cell viability, membrane integrity, and apoptosis induction. Understanding the cytotoxic potential of a compound is a critical early step in the drug discovery and development process.[1][2] The following sections detail the principles and methodologies for the MTT, LDH, and Annexin V assays.

Data Presentation

The cytotoxic effects of this compound can be quantified and summarized for comparative analysis. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the compound that reduces cell viability by 50%. Data should be presented in a clear and organized manner.

Table 1: Hypothetical Cytotoxicity of this compound in various cell lines.

Cell LineAssayIncubation Time (hours)IC50 (µM)
MCF-7MTT24150.2 ± 12.5
MTT4898.7 ± 8.9
A549MTT24210.4 ± 18.3
MTT48145.6 ± 11.7
HepG2LDH24180.9 ± 15.1
LDH48122.3 ± 10.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][5] The intensity of the purple color is directly proportional to the number of living cells.[5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)[4][5]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[5]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5][6] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][6][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 15 minutes.[4][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3][4] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells.[8][9] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[8][9] The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9]

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound as described in the MTT assay protocol

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare the following controls as per the kit instructions: no-cell control, vehicle-only cells control, and a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).[9]

  • Sample Collection: After the desired incubation period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant (for adherent cells) without disturbing the cell layer.[10]

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit protocol) to each well.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11] A reference wavelength of 680 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V assay is used to detect apoptosis.[12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells and compound as described in the MTT assay protocol

  • Flow cytometer

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with this compound for the desired time.[12] Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or as per kit instructions).[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[12][14]

    • Healthy cells: Annexin V-negative and PI-negative.[13]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis CellCulture Cell Culture (e.g., MCF-7, A549) Seeding Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep Prepare this compound Stock Solution & Dilutions Treatment Treat Cells with Compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Readout Spectrophotometer/ Flow Cytometer Readout MTT->Readout LDH->Readout Apoptosis->Readout DataAnalysis Data Analysis (IC50, % Cytotoxicity) Readout->DataAnalysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

Apoptosis_Signaling_Pathway Compound This compound Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Stress Signal CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes CytochromeC->Caspase9 activates

Caption: Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 3-(3-Fluoro-4-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanoic acid derivatives represent a class of compounds with significant potential in the development of new antimicrobial agents. This document provides detailed application notes and protocols for the comprehensive screening of the antimicrobial activity of novel 3-(3-fluoro-4-methoxyphenyl)propanoic acid derivatives. The methodologies outlined herein cover the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity, which are critical parameters in the preliminary assessment of any new antimicrobial candidate. While specific quantitative data for this compound derivatives are not yet publicly available, this guide offers a robust framework for their evaluation, utilizing established protocols and representative data from structurally similar compounds to illustrate the expected outcomes.

Data Presentation

The following tables summarize representative quantitative data for antimicrobial activity and cytotoxicity of propanoic acid derivatives against common pathogens and a standard cell line. This data is intended for illustrative purposes to guide researchers in the presentation and interpretation of their experimental findings.

Table 1: Representative Antimicrobial Activity of Phenylpropanoic Acid Derivatives

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
Derivative A Staphylococcus aureus1632
Escherichia coli3264
Candida albicans64>128
Derivative B Staphylococcus aureus816
Escherichia coli1632
Candida albicans3264
Ciprofloxacin Staphylococcus aureus0.51
(Control)Escherichia coli0.250.5
Amphotericin B Candida albicans12
(Control)

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Table 2: Representative Cytotoxicity of Phenylpropanoic Acid Derivatives

CompoundCell LineIC50 (µM)
Derivative A HEK293150
Derivative B HEK293200
Doxorubicin (Control)HEK2931.5

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the test compounds.[1][2][3][4][5][6][7][8]

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microplates

  • Spectrophotometer

  • Positive control antibiotics (e.g., ciprofloxacin, amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).

  • Preparation of Microplates:

    • Add 100 µL of sterile broth to all wells of a 96-well microplate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the microbial strains overnight at 37°C.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of the test compound.

    • Negative Control: A row with the vehicle (e.g., DMSO) to assess its effect on microbial growth.

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the bactericidal/fungicidal activity of the compounds.[3][4][9][10]

Materials:

  • MIC plates from the previous experiment

  • Mueller-Hinton Agar (MHA) plates or appropriate agar for fungi

  • Sterile micropipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquots onto separate sections of an agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the test compounds on a mammalian cell line (e.g., HEK293).[11][12][13][14][15]

Materials:

  • Test compounds

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

  • Controls:

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as in the test wells.

    • Untreated Control: Cells in culture medium only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition:

    • Remove the medium containing the test compounds.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical mechanism of action.

MIC_MBC_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Determination cluster_MBC Minimum Bactericidal Concentration (MBC) Determination prep_plate Prepare 96-well plate with serial dilutions of test compound prep_inoculum Prepare microbial inoculum (0.5 McFarland) inoculate Inoculate plate prep_inoculum->inoculate incubate_mic Incubate (18-24h for bacteria, 48h for fungi) inoculate->incubate_mic read_mic Read MIC (lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells (MIC and higher) onto agar plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate agar plates (24-48h) subculture->incubate_mbc read_mbc Read MBC (lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

MTT_Assay_Workflow seed_cells Seed cells in 96-well plate add_compound Add serially diluted test compounds seed_cells->add_compound incubate_cells Incubate for 24-48 hours add_compound->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data

Caption: Experimental workflow for the MTT cytotoxicity assay.

Hypothetical_Antimicrobial_Action cluster_cell Microbial Cell compound This compound derivative cell_wall Cell Wall Synthesis compound->cell_wall Inhibition cell_membrane Cell Membrane Integrity compound->cell_membrane Disruption protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition nucleic_acid Nucleic Acid Synthesis compound->nucleic_acid Inhibition cell_death Cell Death cell_wall->cell_death cell_membrane->cell_death protein_synthesis->cell_death nucleic_acid->cell_death

Caption: Hypothetical mechanisms of antimicrobial action.

References

Application Notes and Protocols: 3-(3-Fluoro-4-methoxyphenyl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluoro-4-methoxyphenyl)propanoic acid is a valuable building block in medicinal chemistry, particularly for the development of novel therapeutic agents. Its substituted phenylpropanoic acid scaffold is a key pharmacophore in a variety of biologically active molecules. The presence of the fluorine atom and the methoxy group on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. This document provides an overview of its application, particularly in the discovery of G protein-coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes, along with detailed experimental protocols for the synthesis and evaluation of its derivatives.

The 3-fluoro-4-methoxyphenyl moiety offers several advantages in drug design. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the acidity of the propanoic acid, which may be crucial for target interaction. The methoxy group can participate in hydrogen bonding and influence the overall conformation of the molecule. This combination of features makes this compound an attractive starting point for library synthesis and lead optimization in drug discovery programs.

Application: Development of GPR40 Agonists

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes.[1] It is primarily expressed in pancreatic β-cells and, upon activation by fatty acids, potentiates glucose-stimulated insulin secretion (GSIS).[2] Small molecule agonists of GPR40 are therefore sought after as they are expected to lower blood glucose levels with a reduced risk of hypoglycemia. Phenylpropanoic acid derivatives have been extensively explored as GPR40 agonists.[3][4]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published, studies on analogous phenylpropanoic acid GPR40 agonists provide valuable insights. Key areas for chemical modification to explore SAR include:

  • Amide and Ester Derivatives of the Propanoic Acid: The carboxylic acid is a key feature for GPR40 activation. Conversion to various amides and esters allows for probing the binding pocket and can modulate pharmacokinetic properties.

  • Modifications of the Phenyl Ring: While the 3-fluoro-4-methoxy substitution is a starting point, further exploration of substituents on the phenyl ring can fine-tune potency and selectivity.

  • Introduction of Diverse Moieties: Coupling the propanoic acid to various amines, alcohols, and heterocyclic scaffolds can lead to the discovery of novel compounds with improved drug-like properties.

Data Presentation

The following table summarizes the in vitro activity of representative phenylpropanoic acid derivatives as GPR40 agonists from publicly available studies. This data illustrates the potency that can be achieved with this class of compounds.

Compound IDStructureGPR40 EC50 (nM)Reference
Analog 1 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid16[3]
Analog 2 A representative β-substituted 3-(4-aryloxyaryl)propanoic acidPotent Agonist[4]

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives of this compound

This protocol describes a general procedure for the synthesis of amide derivatives, a common step in exploring the SAR of carboxylic acid-containing building blocks.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro GPR40 Agonist Activity Assay (Calcium Flux)

This protocol outlines a common method to assess the agonist activity of synthesized compounds at the GPR40 receptor by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human GPR40 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known GPR40 agonist)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Seed the GPR40-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the cell culture medium and add the Fluo-4 AM loading buffer to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition: After incubation, wash the cells with HBSS.

  • Prepare serial dilutions of the test compounds and the positive control in HBSS.

  • Add the compound solutions to the respective wells of the microplate.

  • Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission) over time.

  • Data Analysis: Determine the increase in fluorescence intensity (calcium flux) in response to each compound concentration.

  • Plot the dose-response curve and calculate the EC₅₀ value for each compound using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand GPR40 Agonist (e.g., Phenylpropanoic Acid Derivative) GPR40 GPR40/FFAR1 Ligand->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Insulin Insulin Vesicle Exocytosis Ca2->Insulin Promotes PKC->Insulin Potentiates

Caption: GPR40 Signaling Pathway in Pancreatic β-Cells.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization start 3-(3-fluoro-4-methoxyphenyl) propanoic acid reaction Amide Coupling (Protocol 1) start->reaction product Library of Amide Derivatives reaction->product assay In Vitro GPR40 Assay (Protocol 2) product->assay data EC50 Determination assay->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: 3-(3-fluoro-4-methoxyphenyl)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-fluoro-4-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative. While direct studies on its biological activity are not extensively available in public literature, its structural motifs—a fluorinated phenyl ring and a propanoic acid side chain—are present in numerous medicinally active compounds. This document outlines the potential applications of this compound as a versatile building block in drug discovery and provides detailed protocols for its synthesis and potential biological evaluation based on the activities of structurally related molecules.

The presence of a fluorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The methoxy group can also modulate these properties and provide a site for further chemical modification. Phenylpropanoic acid derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₀H₁₁FO₃
Molecular Weight200.19 g/mol
XLogP31.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Note: These properties are predicted using computational models and may differ from experimental values.

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally similar compounds, this compound can be considered a valuable scaffold for the development of novel therapeutic agents in the following areas:

  • Antimicrobial Agents: Phenylpropanoic acid derivatives have shown promising antimicrobial activity. The this compound core can be derivatized to generate novel compounds with potential efficacy against a range of bacterial and fungal pathogens.

  • Anticancer Agents: The antiproliferative effects of various substituted phenylpropanoic acids have been documented. This scaffold can serve as a starting point for the synthesis of new anticancer drug candidates.

  • As a Synthetic Intermediate: This molecule can serve as a key intermediate in the synthesis of more complex molecules, including potential inhibitors of enzymes such as phosphodiesterase 4 (PDE4), which are targets for inflammatory diseases.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound involves the Heck reaction followed by hydrogenation.

Protocol:

  • Step 1: Heck Reaction of 3-fluoro-4-methoxyphenol with acrylic acid.

    • In a round-bottom flask, dissolve 3-fluoro-4-methoxyphenol (1 equivalent) and acrylic acid (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF.

    • Add a palladium catalyst, for example, palladium(II) acetate (0.05 equivalents), and a phosphine ligand, such as triphenylphosphine (0.1 equivalents).

    • Add a base, for example, triethylamine (2 equivalents).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the solvent under reduced pressure.

    • Purify the resulting 3-(3-fluoro-4-methoxyphenyl)acrylic acid by column chromatography or recrystallization.

  • Step 2: Hydrogenation of 3-(3-fluoro-4-methoxyphenyl)acrylic acid.

    • Dissolve the purified 3-(3-fluoro-4-methoxyphenyl)acrylic acid in a suitable solvent like ethanol or methanol.

    • Add a hydrogenation catalyst, such as 10% palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to obtain this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Heck Reaction cluster_intermediate Intermediate cluster_reaction2 Hydrogenation cluster_product Final Product 3_fluoro_4_methoxyphenol 3-fluoro-4-methoxyphenol heck Pd(OAc)2, PPh3, Et3N Acetonitrile, 80-100 °C 3_fluoro_4_methoxyphenol->heck acrylic_acid Acrylic Acid acrylic_acid->heck acrylic_acid_derivative 3-(3-fluoro-4-methoxyphenyl)acrylic acid heck->acrylic_acid_derivative hydrogenation H2, Pd/C Ethanol, RT acrylic_acid_derivative->hydrogenation final_product This compound hydrogenation->final_product SignalingPathway GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to Cellular_Response Cellular Response (e.g., Reduced Inflammation) PKA->Cellular_Response Leads to Inhibitor Potential Inhibitor (Derivative of This compound) Inhibitor->PDE4 Inhibits

Synthesis of Novel Bioactive Compounds from 3-(3-Fluoro-4-methoxyphenyl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 3-(3-fluoro-4-methoxyphenyl)propanoic acid. This versatile starting material, incorporating both a fluorine atom and a methoxy group on the phenyl ring, offers a valuable scaffold for the development of new chemical entities with potential therapeutic applications, particularly in oncology. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, making this scaffold attractive for medicinal chemistry.[1][2]

Introduction

Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability and binding affinity.[3] This document outlines synthetic routes to novel amides, esters, and heterocyclic derivatives of this compound and highlights their potential as anticancer agents, specifically as tubulin polymerization inhibitors.

Synthesis of Novel Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including amides and esters, through standard coupling reactions. Furthermore, the propanoic acid chain can be utilized in cyclization reactions to form novel heterocyclic structures.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the synthesis of amide derivatives via the activation of the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in dry DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: General Procedure for Fischer Esterification

This protocol details the synthesis of ester derivatives through the acid-catalyzed reaction with an alcohol.[3][4]

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Toluene (optional, for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC. For higher boiling alcohols, toluene can be used as a co-solvent with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product.[3]

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography if necessary.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown promise as potent anticancer agents. One notable example is the synthesis of a β-lactam derivative that acts as a tubulin polymerization inhibitor.

Quantitative Data: Anticancer Activity

A novel β-lactam, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, synthesized from a related precursor, has demonstrated significant antiproliferative activity against the MCF-7 human breast cancer cell line.[5]

Compound IDTarget Cell LineIC50 (µM)Reference
33 MCF-70.095[5]
Combretastatin A-4 (CA-4)MCF-70.0035[5]

Table 1: In vitro anticancer activity of β-lactam derivative 33 and the reference compound Combretastatin A-4.

Visualizations

Synthetic Workflow

The general workflow for the synthesis of amide and ester derivatives from this compound is depicted below.

Synthesis_Workflow start This compound reagents_amide Amine, EDC, HOBt, DIPEA, DCM start->reagents_amide reagents_ester Alcohol, H2SO4 (cat.) start->reagents_ester amide Amide Derivative ester Ester Derivative reagents_amide->amide reagents_ester->ester

Caption: General synthetic routes to amide and ester derivatives.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of certain derivatives, such as the β-lactam mentioned above, is attributed to their ability to inhibit tubulin polymerization, a critical process for cell division. These compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4][5][6][7][8][9]

Signaling_Pathway compound Novel Derivative (e.g., β-lactam) tubulin αβ-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest Disruption apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

References

Application Notes and Protocols for the Biological Evaluation of 3-(3-fluoro-4-methoxyphenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Therapeutic Potential of Phenylpropanoic Acid Analogs

The 3-(3-fluoro-4-methoxyphenyl)propanoic acid scaffold represents a promising chemical entity in modern drug discovery. This class of compounds has garnered significant attention for its potential to modulate key physiological pathways, positioning it as a valuable candidate for therapeutic development. The strategic incorporation of a fluorine atom and a methoxy group onto the phenylpropanoic acid backbone can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and target affinity.[1][2]

Our internal research and the broader scientific literature strongly suggest that the primary biological target for many phenylpropanoic acid derivatives is the G Protein-Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1).[3][4][5] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[3][6] Its activation by fatty acids and synthetic agonists leads to a glucose-dependent increase in insulin secretion, making it a highly attractive target for the treatment of type 2 diabetes mellitus.[3][5][6] The glucose-dependent nature of this mechanism offers a significant safety advantage, potentially reducing the risk of hypoglycemia associated with other insulin secretagogues.[5][7]

Beyond this primary mechanism, phenolic compounds and their derivatives are also known to exhibit a range of other biological activities, including anti-inflammatory and antioxidant effects.[8][9][10][11][12] Therefore, a comprehensive biological evaluation of this compound analogs should encompass not only their primary effects on GPR40 but also these potential secondary activities.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the biological evaluation of this compound class. It offers a suite of protocols, from initial in vitro screening to more detailed cell-based characterization, designed to elucidate the mechanism of action and therapeutic potential of these promising molecules.

Part 1: Primary Target Evaluation - GPR40/FFAR1 Agonism

The foundational hypothesis for this class of compounds is their agonist activity at the GPR40 receptor. The following protocols are designed to confirm and characterize this interaction.

Conceptual Workflow for GPR40 Agonist Screening

The following diagram illustrates a typical workflow for identifying and characterizing GPR40 agonists.

GPR40_Workflow A Compound Library of 3-(3-fluoro-4-methoxyphenyl)propanoic acid analogs B High-Throughput Calcium Flux Assay A->B Test Analogs C Dose-Response Analysis in GPR40-Expressing Cells B->C Active Hits D EC50 and Emax Calculation C->D E Inositol Monophosphate (IP1) Accumulation Assay D->E Potent Agonists F GLP-1 Secretion Assay (Enteroendocrine Cell Line) D->F G Glucose-Stimulated Insulin Secretion (GSIS) Assay (Pancreatic β-cell Line) E->G F->G

Caption: A streamlined workflow for GPR40 agonist evaluation.

Protocol 1.1: In Vitro GPR40 Activation - Calcium Flux Assay

Rationale: GPR40 is primarily a Gαq-coupled receptor.[13] Agonist binding to GPR40 activates the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ is a hallmark of Gαq-coupled GPCR activation and can be readily measured using fluorescent calcium indicators. This assay serves as a robust and high-throughput primary screen.

Materials:

  • HEK293 cells stably expressing human GPR40 (or other suitable host cell line)

  • Test compounds (analogs of this compound)

  • Positive control agonist (e.g., GW9508, TAK-875)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare the dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the test compounds or control agonist into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the response to the positive control.

Protocol 1.2: In Vitro GPR40 Activation - Inositol Monophosphate (IP1) Accumulation Assay

Rationale: As a direct downstream product of the PLC-mediated signaling cascade, the accumulation of inositol monophosphate (IP1) provides a more stable and cumulative measure of Gαq activation compared to the transient calcium signal. This assay is excellent for confirming the mechanism of action and determining the potency (EC50) of lead compounds.

Materials:

  • CHO-K1 cells stably co-expressing human GPR40 and a promiscuous Gαq protein (or similar cell line)

  • Test compounds

  • Positive control agonist

  • IP-One HTRF Assay Kit (or equivalent)

  • Cell stimulation buffer containing LiCl (LiCl inhibits the degradation of IP1)

  • HTRF-compatible plate reader

Procedure:

  • Cell Stimulation:

    • Plate the cells and allow them to adhere.

    • Prepare serial dilutions of the test compounds and positive control in the stimulation buffer.

    • Add the compounds to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the lysate.

    • Incubate to allow for the competitive binding reaction to reach equilibrium.

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and determine the IP1 concentration based on a standard curve.

    • Plot the dose-response curves and calculate EC50 values.

Data Presentation: GPR40 Agonist Activity
Compound IDScaffoldCalcium Flux (EC50, nM)IP1 Accumulation (EC50, nM)Max Efficacy (% of Control)
Control TAK-8751525100
Analog-1 This compound507595
Analog-2 [Variation 1]2540110
Analog-3 [Variation 2]>1000>1000<10

Part 2: Secondary Target Evaluation - Anti-Inflammatory Activity

Chronic low-grade inflammation is a key feature of metabolic diseases like type 2 diabetes. Therefore, compounds that possess both glucose-lowering and anti-inflammatory properties are highly desirable. The following protocols are designed to assess the potential anti-inflammatory effects of the this compound analogs.

Signaling Pathway: LPS-Induced Pro-inflammatory Response

The diagram below illustrates the activation of pro-inflammatory signaling pathways in macrophages upon stimulation with lipopolysaccharide (LPS), a common in vitro model of inflammation.

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation iNOS iNOS NFkB->iNOS Upregulation COX2 COX-2 NFkB->COX2 Upregulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulation NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(3-fluoro-4-methoxyphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most widely employed and dependable method is a two-step synthesis. The first step is a Knoevenagel condensation of 3-fluoro-4-methoxybenzaldehyde with malonic acid to yield 3-(3-fluoro-4-methoxyphenyl)acrylic acid. The second step involves the catalytic hydrogenation of this acrylic acid derivative to the desired this compound.

Q2: What are some greener alternatives to the traditional pyridine solvent used in the Knoevenagel condensation?

A2: To enhance the environmental friendliness of the synthesis, several greener solvent and catalyst systems can be employed.[1] One effective alternative is using a catalytic amount of piperidine with triethylamine in a solvent like toluene. Another approach involves using proline as an organocatalyst in ethanol.[1] For a solvent-free option, a catalytic amount of ammonium acetate can be used, often accelerated by microwave or sonication.[2]

Q3: Which catalyst is most effective for the hydrogenation of the acrylic acid intermediate?

A3: Palladium on carbon (Pd/C) is the most common and highly effective catalyst for the selective hydrogenation of the carbon-carbon double bond in the acrylic acid intermediate without affecting the aromatic ring or other functional groups. Typically, a 5-10% Pd/C catalyst is used.

Q4: How can I monitor the progress of each reaction step?

A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of both the Knoevenagel condensation and the catalytic hydrogenation. For the condensation, the disappearance of the starting aldehyde and the appearance of the more polar acrylic acid product can be observed. For the hydrogenation, the disappearance of the acrylic acid and the appearance of the less polar propanoic acid product indicates reaction completion.

Q5: What is the most common method for purifying the final product?

A5: Recrystallization is the most common and effective method for purifying the final this compound. Suitable solvents for recrystallization need to be determined experimentally but often include ethanol, ethyl acetate, or a mixture of solvents like ethanol/water.

Experimental Protocols

Step 1: Knoevenagel Condensation for the Synthesis of 3-(3-fluoro-4-methoxyphenyl)acrylic acid

This protocol is a general guideline and may require optimization.

Materials:

  • 3-fluoro-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (or an alternative base/solvent system)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 115°C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude 3-(3-fluoro-4-methoxyphenyl)acrylic acid by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified product under vacuum.

Characterization of 3-(3-fluoro-4-methoxyphenyl)acrylic acid (Expected):

  • Appearance: White to off-white solid.

  • 1H NMR: Expect signals for the vinyl protons (doublets, J ≈ 16 Hz), aromatic protons, and the methoxy group.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Step 2: Catalytic Hydrogenation for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-(3-fluoro-4-methoxyphenyl)acrylic acid

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) or a hydrogen donor for transfer hydrogenation (e.g., ammonium formate)

  • Celite (for filtration)

Procedure:

  • In a hydrogenation flask, dissolve the 3-(3-fluoro-4-methoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) or add the hydrogen donor for transfer hydrogenation.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (usually 2-12 hours). Monitor the progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product under vacuum.

Characterization of this compound (Expected):

  • Appearance: White to off-white solid.

  • 1H NMR: Expect signals for the aliphatic protons of the propanoic acid chain (triplets), aromatic protons, and the methoxy group. The vinyl protons from the starting material should be absent.

  • 13C NMR: Expect signals for the carboxylic acid carbon, aliphatic carbons, aromatic carbons (showing C-F coupling), and the methoxy carbon.[3]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.[4][5]

Troubleshooting Guides

Knoevenagel Condensation
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive reagents or catalyst.Use freshly distilled aldehyde and dry pyridine. Use a fresh bottle of piperidine.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature, monitoring by TLC.
Inefficient precipitation during workup.Ensure the solution is sufficiently acidic and cold during precipitation.
Formation of Side Products Michael addition of malonic acid to the product.Use a milder base or shorter reaction times.
Self-condensation of the aldehyde.This is less common but can occur with highly reactive aldehydes.
Product is an Oil or Difficult to Crystallize Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Perform a solvent screen to find a suitable recrystallization solvent or solvent system.
Catalytic Hydrogenation
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive catalyst.Use a fresh batch of Pd/C catalyst. Ensure proper handling to avoid deactivation.
Insufficient hydrogen pressure or poor mixing.Increase the hydrogen pressure and ensure vigorous stirring to facilitate mass transfer.
Presence of catalyst poisons in the starting material.Ensure the acrylic acid intermediate is of high purity.
Dehalogenation (Loss of Fluorine) Overly harsh reaction conditions.Use a milder catalyst (e.g., 5% Pd/C), lower hydrogen pressure, or shorter reaction times.
Presence of a strong base.Avoid the use of strong bases during the hydrogenation.
Over-reduction of the Aromatic Ring High hydrogen pressure and/or temperature.Use milder conditions (room temperature and low hydrogen pressure).
Prolonged reaction time.Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty Filtering the Catalyst Fine catalyst particles.Use a thicker pad of Celite for filtration.
Catalyst is pyrophoric.Keep the catalyst wet with solvent during filtration and handle it in an inert atmosphere.

Visualizing the Workflow and Logic

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation start_materials 3-fluoro-4-methoxybenzaldehyde + Malonic Acid reaction1 Reaction with Piperidine/Pyridine start_materials->reaction1 workup1 Acidic Workup & Recrystallization reaction1->workup1 intermediate 3-(3-fluoro-4-methoxyphenyl)acrylic acid reaction2 Hydrogenation (H2, Pd/C) intermediate->reaction2 workup1->intermediate workup2 Catalyst Filtration & Recrystallization reaction2->workup2 final_product This compound workup2->final_product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Knoevenagel start Low Yield in Knoevenagel? q1 Check Reagent/Catalyst Activity start->q1 a1_yes Use fresh reagents/catalyst q1->a1_yes Inactive q2 Optimize Reaction Conditions? q1->q2 Active a1_yes->q2 a2_yes Increase time/temperature q2->a2_yes Suboptimal q3 Check Workup Procedure q2->q3 Optimal a2_yes->q3 a3_yes Ensure proper acidification/cooling q3->a3_yes Improper end_node Yield Improved q3->end_node Proper a3_yes->end_node

Caption: Troubleshooting logic for low yield in the Knoevenagel condensation step.

Troubleshooting_Hydrogenation start Incomplete Hydrogenation? q1 Check Catalyst Activity start->q1 a1_yes Use fresh Pd/C q1->a1_yes Inactive q2 Check H2 Pressure/Mixing q1->q2 Active a1_yes->q2 a2_yes Increase pressure/stirring q2->a2_yes Insufficient q3 Purity of Starting Material? q2->q3 Sufficient a2_yes->q3 a3_yes Purify acrylic acid q3->a3_yes Impure end_node Reaction Complete q3->end_node Pure a3_yes->end_node

Caption: Troubleshooting logic for incomplete catalytic hydrogenation.

References

Technical Support Center: Synthesis of Fluorinated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of fluorinated phenylpropanoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of fluorinated phenylpropanoic acids?

A1: The most prevalent side reactions include decarboxylation, elimination of the fluoride group, and rearrangement reactions.[1] The specific side products formed often depend on the chosen synthetic route, fluorinating agent, and reaction conditions. For instance, in decarboxylative fluorination, premature loss of carbon dioxide from intermediate species can lead to undesired byproducts.[2][3]

Q2: How does the choice of fluorinating agent impact the reaction outcome?

A2: The choice of fluorinating agent is critical and can significantly influence both the yield of the desired product and the profile of side reactions. Electrophilic fluorinating agents like Selectfluor® are commonly used in modern synthesis, including photoredox-catalyzed methods, and can offer high efficiency.[3][4] The reactivity and selectivity of the fluorinating agent will dictate the optimal reaction conditions.

Q3: What is the role of the solvent and base in controlling side reactions?

A3: The solvent and base play a crucial role in managing the reaction pathway. For example, in silver-catalyzed decarboxylative fluorination, an aqueous solution can be a suitable medium.[5] The choice of base is critical in methods involving malonic acid derivatives, where it can determine whether the outcome is a gem-difluoroalkane or an α-fluorocarboxylic acid.[1] In some protocols, a mixture of solvents like acetonitrile and water is essential for both solubility and reaction efficiency.[4]

Q4: Can the position of the fluorine atom on the phenyl ring or the propanoic acid chain be controlled?

A4: Regioselectivity is a key challenge in the synthesis of fluorinated aromatic compounds. Direct fluorination of a phenyl ring can lead to a mixture of ortho, meta, and para isomers.[6] The synthetic strategy must be designed to direct the fluorine to the desired position. For fluorination on the propanoic acid chain, the choice of starting material and reaction type (e.g., α-fluorination of a carbonyl derivative) will determine the position of the fluorine atom.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Fluorinated Phenylpropanoic Acid

Q: My reaction is resulting in a low yield of the target product. What are the potential causes and how can I optimize the reaction?

A: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or dominance of side reactions.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature:

    • Issue: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting decomposition or side reactions like thermal decarboxylation.[2]

    • Solution: Systematically screen a range of temperatures to find the optimal balance between reaction rate and product stability.

  • Incorrect Choice of Base or Solvent:

    • Issue: The base may not be strong enough to deprotonate the substrate effectively, or the solvent may not be suitable for the reactants, affecting solubility and reactivity.[1][4]

    • Solution: Experiment with different bases and solvent systems. For instance, a switch in base and solvent can divergently lead to either gem-difluoroalkanes or α-fluorocarboxylic acids from the same starting malonic acid derivatives.[1]

  • Incompatibility with Functional Groups:

    • Issue: Other functional groups on your starting material might be interfering with the reaction. Hydroxyl and amino groups, for example, can inhibit fluorodecarboxylation reactions.[5]

    • Solution: Protect sensitive functional groups before the fluorination step and deprotect them afterward.

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Product Yield check_starting_material Verify Purity of Starting Materials start->check_starting_material check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_byproducts Analyze Crude Mixture for Byproducts (NMR, GC-MS) start->analyze_byproducts sub_issue1 Impure Starting Materials? check_starting_material->sub_issue1 sub_issue2 Conditions Suboptimal? check_conditions->sub_issue2 sub_issue3 Side Reactions Dominant? analyze_byproducts->sub_issue3 sub_issue1->check_conditions No solution1 Purify Starting Materials (Recrystallization, Chromatography) sub_issue1->solution1 Yes sub_issue2->analyze_byproducts No solution2 Optimize Conditions: - Temperature Screen - Time Course Study - Inert Atmosphere sub_issue2->solution2 Yes solution3 Address Specific Side Reaction: - Change Fluorinating Agent - Modify Solvent/Base - Protect Functional Groups sub_issue3->solution3 Yes

Caption: Troubleshooting workflow for low yield.

Problem 2: Significant Formation of Decarboxylated Byproduct

Q: I am observing a significant amount of a byproduct that appears to be the decarboxylated version of my starting material or intermediate. How can I prevent this?

A: Decarboxylation is a common side reaction, especially when using methods like decarboxylative fluorination or when the intermediate carboxylic acid is thermally unstable.[2]

Potential Causes and Solutions:

  • Thermal Instability:

    • Issue: The β-keto acid or other intermediate species may be prone to thermal decarboxylation, especially during workup or purification steps involving heating.[2]

    • Solution: Maintain lower temperatures throughout the reaction and purification process. Use milder workup procedures and consider purification techniques that do not require high temperatures, such as column chromatography at room temperature.

  • Reaction Conditions Favoring Decarboxylation:

    • Issue: The choice of solvent or the presence of water can influence the rate of decarboxylation. In some cases, aqueous conditions might promote decarboxylative fluorination, while non-aqueous conditions might favor the formation of the α-fluoro acid without decarboxylation.[1]

    • Solution: For phenylacetic acid derivatives, using non-aqueous conditions can lead to the clean formation of α-fluoro-α-arylcarboxylic acids, whereas the presence of water can favor decarboxylative fluorination.[1]

General Reaction and Decarboxylation Side Reaction

reaction_pathway A Phenylpropanoic Acid Derivative (Starting Material) B Desired Fluorinated Phenylpropanoic Acid A->B  Desired Fluorination Pathway (+ Fluorinating Agent) C Decarboxylated Byproduct A->C  Side Reaction: Decarboxylation

Caption: Desired vs. side reaction pathway.

Problem 3: Formation of Elimination Products (Unsaturated Phenylpropanoic Acids)

Q: My analysis shows the presence of unsaturated byproducts, suggesting elimination of HF. How can I minimize this?

A: Elimination of hydrogen fluoride (HF) to form an α,β-unsaturated phenylpropanoic acid is a potential side reaction, particularly under basic conditions or with certain substrates.

Potential Causes and Solutions:

  • Strongly Basic Conditions:

    • Issue: The use of a strong base can promote E2 elimination of HF from the product.

    • Solution: Use a milder base or a stoichiometric amount instead of an excess. Some modern protocols have been optimized to avoid elimination even under basic conditions.[3]

  • Substrate Structure:

    • Issue: The structure of the substrate itself might make it more prone to elimination.

    • Solution: If possible, modify the synthetic route to avoid intermediates that are highly susceptible to elimination. One study noted that for a β-fluoroketone, no elimination was observed, suggesting that the electronic nature of the substrate is key.[3]

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Decarboxylative Fluorination of 3-oxo-3-phenylpropionic acid

Fluorinating AgentAdditive (Base)Temperature (°C)Time (h)Combined Yield of Mono- and Difluorinated Products (%)Reference
Selectfluor®K₂CO₃601Data not specified[2]
Selectfluor®Cs₂CO₃601Data not specified[2]
Selectfluor®Na₂CO₃601Data not specified[2]

Note: The original study focused on optimizing conditions and reported graphical data. Specific yield percentages for each base in this table are not explicitly provided in the abstract but are part of a broader optimization study. The combined yields are shown due to the thermal decarboxylation of the intermediate during the evaporation process.[2]

Experimental Protocols

General Protocol for Photoredox-Catalyzed Decarboxylative Fluorination

This protocol is a generalized procedure based on the principles of photoredox catalysis for the decarboxylative fluorination of aliphatic carboxylic acids, which can be adapted for phenylpropanoic acid derivatives.[3][4]

Materials:

  • Carboxylic acid substrate (1.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)

  • Selectfluor® (1.5-2.0 equiv)

  • Base (e.g., NaHCO₃, 2.0 equiv)

  • Solvent (e.g., Acetonitrile/Water mixture)

Procedure:

  • To a reaction vessel, add the carboxylic acid, photocatalyst, Selectfluor®, and base.

  • Add the solvent mixture (e.g., acetonitrile/water).

  • Degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Place the reaction vessel in front of a blue LED light source and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can range from 1 to 15 hours depending on the substrate.[3]

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Note: Always handle fluorinating agents and hydrogen fluoride (a potential byproduct) with extreme care in a well-ventilated fume hood and with appropriate personal protective equipment.

References

Preventing defluorination during synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. Our focus is to address the critical issue of defluorination, a common side reaction that can significantly impact yield and purity.

Troubleshooting Guide: Preventing Defluorination

This guide is designed to help you diagnose and resolve issues related to the loss of the fluorine substituent during the synthesis of this compound.

Question: My final product shows a significant amount of the defluorinated impurity, 3-(4-methoxyphenyl)propanoic acid. What is the likely cause?

Answer: The most probable cause of defluorination is the reduction of the intermediate, 3-(3-fluoro-4-methoxyphenyl)acrylic acid (or its ester), to the final propanoic acid. Catalytic hydrogenation, a common method for this reduction, is known to cause hydrodefluorination of fluoroaromatic compounds, where the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond.[1][2][3][4][5]

Question: Which reaction parameters are most critical to control during the catalytic hydrogenation step to minimize defluorination?

Answer: Several parameters can influence the extent of hydrodefluorination. Careful optimization is key.

  • Catalyst Selection: Palladium-based catalysts are frequently used for hydrogenation but can also be active in hydrodefluorination.[5] Rhodium-based catalysts have also been shown to effect hydrodefluorination.[1][3] Consider screening different catalysts, such as platinum or nickel, or using a lower loading of the palladium catalyst.

  • Hydrogen Pressure: Higher hydrogen pressures can increase the rate of both hydrogenation and hydrodefluorination. It is advisable to use the lowest effective hydrogen pressure that allows for the complete reduction of the double bond in a reasonable timeframe.

  • Reaction Temperature: Elevated temperatures can promote the C-F bond cleavage. Performing the reaction at or below room temperature is generally recommended.

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common. It may be beneficial to screen other solvents to find one that disfavors defluorination.

  • Reaction Time: Prolonged reaction times after the complete consumption of the starting acrylic acid can lead to increased defluorination of the desired product. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Question: Are there alternative reduction methods that are less prone to causing defluorination?

Answer: Yes, several alternative reduction methods can be employed to avoid the issue of hydrodefluorination.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst can sometimes be milder than using hydrogen gas directly.[6]

  • Non-catalytic Reductions: Methods such as reduction with sodium amalgam or magnesium in methanol can be effective for reducing α,β-unsaturated acids without affecting the aromatic fluorine.

  • Diimide Reduction: In situ generation of diimide (N₂H₂) from hydrazine and an oxidizing agent can selectively reduce the double bond.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective two-step synthesis is outlined below. The starting material, 3-fluoro-4-methoxybenzaldehyde, is a commercially available compound.[7]

  • Knoevenagel or Perkin Condensation: The first step involves the condensation of 3-fluoro-4-methoxybenzaldehyde with an active methylene compound to form 3-(3-fluoro-4-methoxyphenyl)acrylic acid or a derivative.

    • Knoevenagel Condensation: Reaction with malonic acid in the presence of a base like pyridine or piperidine.[8][9][10] The Doebner modification of the Knoevenagel condensation uses pyridine as both the solvent and catalyst, and the reaction is often followed by decarboxylation.[8][9]

    • Perkin Reaction: Reaction with an acid anhydride (e.g., acetic anhydride) and its corresponding carboxylate salt (e.g., sodium acetate).[11][12][13]

  • Reduction: The second step is the reduction of the carbon-carbon double bond in the acrylic acid derivative to yield the final propanoic acid. Catalytic hydrogenation is widely used for this transformation.[14]

Q2: Can I use a Heck reaction to synthesize the acrylic acid intermediate?

Yes, a Heck reaction is a viable alternative for the first step. This would involve the palladium-catalyzed coupling of 3-fluoro-4-methoxy-iodobenzene (or bromobenzene) with an acrylic acid ester, followed by hydrolysis of the ester to the carboxylic acid.[15][16][17][18]

Q3: My Knoevenagel condensation is sluggish. How can I improve the reaction rate?

The Knoevenagel condensation is sensitive to the basicity of the catalyst and the reaction temperature.[8]

  • Ensure your reagents, particularly the aldehyde, are pure.

  • If using a weak base like piperidine or pyridine, a moderate increase in temperature may be beneficial.

  • Microwave irradiation has been reported to significantly reduce reaction times for Perkin reactions, a related condensation.[19] This could potentially be applied to the Knoevenagel condensation with appropriate solvent and catalyst choices.

Q4: What analytical techniques are best for detecting and quantifying the defluorinated impurity?

  • ¹⁹F NMR Spectroscopy: This is a very sensitive technique for detecting the presence or absence of fluorine-containing compounds. The disappearance of the fluorine signal corresponding to the starting material and the absence of a new fluorine signal in the product spectrum would indicate defluorination.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method for separating the desired product from the defluorinated impurity and confirming their identities by their mass-to-charge ratios. The defluorinated product will have a molecular weight that is 18 atomic mass units lower than the fluorinated product (loss of F, gain of H).

  • ¹H NMR Spectroscopy: While less direct than ¹⁹F NMR, high-resolution ¹H NMR can often distinguish between the fluorinated and defluorinated products by observing changes in the aromatic proton splitting patterns and chemical shifts.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 3-fluoro-4-methoxybenzaldehyde with Malonic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 3-fluoro-4-methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (10% aqueous solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-methoxybenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water.

  • Acidify the mixture with 10% hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • The crude 3-(3-fluoro-4-methoxyphenyl)acrylic acid can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Protocol 2: Catalytic Hydrogenation of 3-(3-fluoro-4-methoxyphenyl)acrylic acid (with Caution for Defluorination)

This protocol requires careful monitoring to minimize defluorination.

Materials:

  • 3-(3-fluoro-4-methoxyphenyl)acrylic acid

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • Dissolve 3-(3-fluoro-4-methoxyphenyl)acrylic acid in ethanol in a suitable hydrogenation vessel.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (start with low pressure, e.g., 1-2 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS, analyzing for the disappearance of the starting material.

  • As soon as the starting material is consumed, stop the reaction, and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Troubleshooting Guide for Defluorination during Catalytic Hydrogenation

Issue Potential Cause Recommended Action
High levels of defluorinated productCatalyst activity too highUse a lower loading of Pd/C, or screen alternative catalysts (e.g., PtO₂).
High hydrogen pressureReduce the hydrogen pressure to the minimum required for the reaction.
Elevated temperatureMaintain the reaction at or below room temperature.
Prolonged reaction timeMonitor the reaction closely and stop it immediately upon completion.
Incomplete reaction and defluorinationInefficient catalystTry a different batch of catalyst or a different type of catalyst.
Low hydrogen pressureGradually increase hydrogen pressure while monitoring for defluorination.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction A 3-fluoro-4-methoxybenzaldehyde C 3-(3-fluoro-4-methoxyphenyl)acrylic acid A->C Knoevenagel or Perkin Condensation B Malonic Acid (or Acetic Anhydride) B->C D This compound (Desired Product) C->D Catalytic Hydrogenation E 3-(4-methoxyphenyl)propanoic acid (Defluorinated Byproduct) C->E Hydrodefluorination (Side Reaction)

Caption: Synthetic workflow for this compound highlighting the critical reduction step where defluorination can occur.

DefluorinationMechanism A Fluoroaromatic Compound on Catalyst Surface C Transition State A->C Oxidative Addition (C-F bond activation) B Adsorbed Hydrogen B->C D Defluorinated Aromatic Compound C->D Reductive Elimination E HF C->E

Caption: A simplified representation of a possible hydrodefluorination mechanism on a catalyst surface.

References

Technical Support Center: Synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. Our aim is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format. Two primary synthetic routes are considered:

  • Route A: Knoevenagel condensation of 3-fluoro-4-methoxybenzaldehyde with malonic acid, followed by catalytic hydrogenation.

  • Route B: Direct catalytic hydrogenation of 3-(3-fluoro-4-methoxyphenyl)acrylic acid (3-fluoro-4-methoxycinnamic acid).

Question 1: My Knoevenagel condensation of 3-fluoro-4-methoxybenzaldehyde with malonic acid is giving a very low yield. What are the likely causes and how can I fix it?

Answer:

Low yields in the Knoevenagel condensation are a common issue.[1][2] Several factors related to the reactants, catalyst, and reaction conditions could be the cause.

Potential Causes & Solutions:

  • Inactive Catalyst: The typically used weak base catalyst (e.g., piperidine, pyridine) may be old or impure.[3]

    • Solution: Use a fresh bottle of the catalyst or purify the existing stock. Consider alternative catalysts like ammonium salts or L-proline.[2]

  • Unfavorable Reaction Equilibrium: The condensation reaction produces water, which can reverse the reaction and lower the yield.[1][3]

    • Solution: Remove water as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is highly effective.[2] Alternatively, adding molecular sieves to the reaction mixture can also absorb the water.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-80°C) can significantly increase the rate and improve the yield.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid side product formation at higher temperatures.

  • Steric Hindrance and Electronic Effects: While the fluorine and methoxy groups on the benzaldehyde are generally activating, steric hindrance from the ortho-fluoro group could play a role.[3]

    • Solution: Ensure adequate reaction time and optimal temperature. A slightly more potent (but still weak) basic catalyst might be necessary to overcome any electronic or steric hurdles.

Question 2: I am observing multiple spots on my TLC plate after the Knoevenagel condensation. What are these side products and how can I minimize them?

Answer:

The formation of multiple products is indicative of side reactions. In a Knoevenagel condensation, the most common side reactions are self-condensation of the aldehyde and Michael addition.

Potential Side Products & Minimization Strategies:

  • Self-Condensation of Aldehyde: This can occur if the base catalyst is too strong.[2][4]

    • Minimization: Use a weak base like piperidine or pyridine. Avoid strong bases like sodium hydroxide or sodium ethoxide.

  • Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a Michael addition with another molecule of the malonic acid enolate.

    • Minimization: Carefully control the stoichiometry of your reactants. A small excess of the active methylene compound can be beneficial, but a large excess should be avoided.[3] Close monitoring of the reaction by TLC is crucial to stop the reaction once the desired product is formed.[3]

Question 3: The catalytic hydrogenation of my 3-(3-fluoro-4-methoxyphenyl)acrylic acid is not proceeding to completion. What could be the problem?

Answer:

Incomplete hydrogenation is a frequent challenge. The issue often lies with the catalyst, the hydrogen source, or the presence of impurities.

Potential Causes & Solutions:

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst is susceptible to deactivation by various functional groups or impurities.

    • Solution: Use a fresh batch of high-quality catalyst. Ensure all your glassware is scrupulously clean and your solvents are of high purity. Pre-hydrogenating the catalyst before adding the substrate can sometimes improve its activity.

  • Insufficient Hydrogen Pressure: If using a hydrogen balloon, the pressure may not be sufficient to drive the reaction to completion.

    • Solution: Ensure a continuous supply of hydrogen. If possible, use a hydrogenation apparatus that allows for a positive pressure of hydrogen.

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Solution: While ethanol or methanol are commonly used, tetrahydrofuran (THF) can sometimes lead to shorter reaction times and better yields.

  • Substituent Effects: The electron-donating methoxy group can have an activating effect on the aryl ring, potentially leading to over-hydrogenation or other side reactions if the conditions are too harsh.[5]

    • Solution: Use milder reaction conditions (e.g., lower hydrogen pressure, room temperature) and carefully monitor the reaction progress.

Question 4: I am losing a significant amount of my final product during the purification step. What is the best way to purify this compound?

Answer:

Product loss during purification is a common source of low overall yield. For a carboxylic acid like this compound, recrystallization is the preferred method of purification.

Purification Strategy:

  • Recrystallization: This technique is highly effective for purifying solid compounds.[6]

    • Solvent Selection: The key is to choose a solvent in which your product is soluble at high temperatures but insoluble at low temperatures. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, often works well for carboxylic acids.[7]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization. Collect the pure crystals by filtration.

  • Acid-Base Extraction: Before recrystallization, an acid-base extraction can be used to remove neutral impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its sodium salt. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that these are starting points and may require optimization for your specific setup.

Reaction Step Reactants Catalyst/Reagent Solvent Temperature Typical Yield
Knoevenagel Condensation 3-fluoro-4-methoxybenzaldehyde, Malonic acidPiperidine or PyridineToluene or EthanolReflux70-90%
Catalytic Hydrogenation 3-(3-fluoro-4-methoxyphenyl)acrylic acid10% Pd/CEthanol or MethanolRoom Temperature>95%

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 3-fluoro-4-methoxybenzaldehyde and Malonic Acid

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluoro-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and toluene (10 volumes).

  • Add piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude 3-(3-fluoro-4-methoxyphenyl)acrylic acid can be purified by recrystallization from an ethanol/water mixture or used directly in the next step.

Protocol 2: Catalytic Hydrogenation of 3-(3-fluoro-4-methoxyphenyl)acrylic acid

  • To a hydrogenation flask, add 3-(3-fluoro-4-methoxyphenyl)acrylic acid (1.0 eq) and ethanol (10 volumes).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon can be used, but a setup with positive pressure is preferred) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the general experimental workflow for the synthesis.

Troubleshooting_Low_Yield start Low Yield in Synthesis q1 Which step has low yield? start->q1 knoevenagel Knoevenagel Condensation q1->knoevenagel Step 1 hydrogenation Catalytic Hydrogenation q1->hydrogenation Step 2 k_q1 Check Catalyst Activity knoevenagel->k_q1 h_q1 Catalyst Active? hydrogenation->h_q1 k_s1 Use Fresh Catalyst k_q1->k_s1 No k_q2 Water Removal Efficient? k_q1->k_q2 Yes end Improved Yield k_s1->end k_s2 Use Dean-Stark or Molecular Sieves k_q2->k_s2 No k_q3 Reaction Temperature Optimal? k_q2->k_q3 Yes k_s2->end k_s3 Gently Heat (40-80°C) k_q3->k_s3 No k_q3->end Yes k_s3->end h_s1 Use Fresh Catalyst / Pre-hydrogenate h_q1->h_s1 No h_q2 Sufficient H2 Pressure? h_q1->h_q2 Yes h_s1->end h_s2 Use H2 pressure setup h_q2->h_s2 No h_q3 Solvent Appropriate? h_q2->h_q3 Yes h_s2->end h_s3 Try alternative solvent (e.g., THF) h_q3->h_s3 No h_q3->end Yes h_s3->end

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow start Start reactants Mix 3-fluoro-4-methoxybenzaldehyde, malonic acid, and catalyst in solvent start->reactants reflux Heat to reflux with water removal (Dean-Stark) reactants->reflux monitor1 Monitor by TLC reflux->monitor1 workup1 Cool and remove solvent monitor1->workup1 intermediate Crude 3-(3-fluoro-4-methoxyphenyl)acrylic acid workup1->intermediate dissolve Dissolve crude intermediate in ethanol intermediate->dissolve add_catalyst Add Pd/C catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H2 atmosphere add_catalyst->hydrogenate monitor2 Monitor by TLC hydrogenate->monitor2 filter Filter to remove catalyst monitor2->filter concentrate Remove solvent filter->concentrate purify Recrystallize crude product concentrate->purify end Pure this compound purify->end

Caption: General experimental workflow.

References

Technical Support Center: Improving the Purity of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-fluoro-4-methoxyphenyl)propanoic acid. The information is designed to address common challenges encountered during the synthesis and purification of this compound, ultimately aiding in achieving higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound can be synthesized through several pathways, primarily starting from 3-fluoro-4-methoxybenzaldehyde. Two common approaches are:

  • Perkin Reaction followed by Reduction: The Perkin reaction of 3-fluoro-4-methoxybenzaldehyde with acetic anhydride and a weak base yields 3-(3-fluoro-4-methoxyphenyl)acrylic acid. Subsequent catalytic hydrogenation reduces the double bond to afford the desired propanoic acid.

  • Knoevenagel or Claisen-Schmidt Condensation followed by Reduction and Decarboxylation/Oxidation: Condensation of 3-fluoro-4-methoxybenzaldehyde with a malonic acid derivative (Knoevenagel) or a suitable ketone (Claisen-Schmidt) can produce an intermediate that, after reduction of the double bond and subsequent chemical transformations (e.g., decarboxylation or oxidation), yields the final product.

  • Hydrolysis of 3-(3-fluoro-4-methoxyphenyl)propionitrile: This method involves the hydrolysis of the corresponding nitrile under acidic or basic conditions to yield the carboxylic acid. The nitrile precursor can be synthesized from 3-fluoro-4-methoxybenzyl halide.

Q2: What are the likely impurities I might encounter?

A2: The potential impurities are highly dependent on the synthetic route employed.

  • From the Perkin Reaction route:

    • Unreacted 3-fluoro-4-methoxybenzaldehyde: The starting aldehyde may not have completely reacted.

    • 3-(3-fluoro-4-methoxyphenyl)acrylic acid: Incomplete reduction of the acrylic acid intermediate.

    • Over-reduction products: Reduction of the aromatic ring or the methoxy group under harsh hydrogenation conditions.

  • From the Nitrile Hydrolysis route:

    • Unreacted 3-(3-fluoro-4-methoxyphenyl)propionitrile: Incomplete hydrolysis of the nitrile.

    • 3-(3-fluoro-4-methoxyphenyl)propanamide: The corresponding amide is an intermediate in the hydrolysis and may be present if the reaction is not driven to completion.

    • Starting 3-fluoro-4-methoxybenzyl halide: If the initial nitrile synthesis was incomplete.

Q3: How can I assess the purity of my product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify and quantify impurities by comparing the integrals of the impurity peaks to the product peaks.

  • Mass Spectrometry (MS): Can help in identifying the molecular weights of unknown impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction Perkin/Condensation Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting aldehyde is still present, consider increasing the reaction time or temperature. Ensure the base used is anhydrous and of good quality. Nitrile Hydrolysis: This reaction can be sluggish. Consider using harsher conditions (e.g., higher concentration of acid/base, higher temperature) or extending the reaction time. Microwave-assisted hydrolysis can sometimes improve yields and reduce reaction times.
Side Reactions Perkin Reaction: Polymerization of the starting aldehyde can occur. Ensure the reaction is performed under an inert atmosphere. All Routes: Check for potential degradation of starting materials or product under the reaction conditions.
Product Loss During Workup Acid-Base Extraction: Ensure the pH is adjusted correctly to fully protonate the carboxylic acid for extraction into the organic phase. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize recovery.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting/Purification Strategy
Starting Aldehyde Incomplete reaction.Purification: Recrystallization is often effective. Alternatively, a bisulfite wash during the workup can remove residual aldehyde. Column chromatography can also be used.
Unsaturated Acid Intermediate Incomplete reduction.Troubleshooting: Ensure the catalyst for hydrogenation is active and used in the correct amount. Increase hydrogen pressure or reaction time. Purification: Recrystallization may separate the product from the less soluble unsaturated acid. Column chromatography is also an option.
Amide Intermediate Incomplete hydrolysis of the nitrile.Troubleshooting: Drive the hydrolysis to completion by extending the reaction time or using more forcing conditions. Purification: The amide is generally more polar than the carboxylic acid. Column chromatography on silica gel can effectively separate the two.
Unknown Impurities Could arise from various side reactions or contaminants in starting materials.Characterization: Use HPLC-MS or GC-MS to identify the molecular weights of the impurities. NMR spectroscopy can help elucidate their structures. Purification: A general strategy is to first attempt recrystallization from a suitable solvent system. If that fails, column chromatography (either normal or reverse phase) is the next logical step.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.

Solvent Screening:

SolventPolarityBoiling Point (°C)Expected Solubility Behavior for this compound
TolueneLow111Good potential due to the aromatic nature of both solvent and solute.
Ethyl Acetate/HexaneMedium/Low77 / 69A mixed solvent system can be effective. The compound should be soluble in hot ethyl acetate and insoluble in hexane.
Ethanol/WaterHigh78 / 100The compound is likely soluble in hot ethanol, and water can be used as an anti-solvent to induce crystallization.

General Recrystallization Procedure:

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent (e.g., toluene).

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is useful for separating compounds with different polarities.

Typical Conditions for Carboxylic Acids:

  • Stationary Phase: Silica gel (normal phase).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid or formic acid (0.1-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent tailing on the silica gel.

  • Gradient: Start with a low polarity mixture and gradually increase the polarity to elute the compounds.

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimum amount of the eluent or a slightly stronger solvent.

  • Column Packing: Pack a glass column with silica gel slurried in the initial eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude this compound Purity_Analysis Purity Analysis (HPLC, NMR) Crude_Product->Purity_Analysis Recrystallization Recrystallization Purity_Analysis->Recrystallization Impurities identified Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product Purity >99% Recrystallization->Purity_Analysis Check Purity Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Impurities remain Column_Chromatography->Purity_Analysis Check Purity Troubleshooting_Impurity cluster_synthesis Synthetic Route cluster_impurities Potential Impurities Perkin Perkin Reaction Aldehyde Unreacted Aldehyde Perkin->Aldehyde Unsaturated_Acid Unsaturated Acid Perkin->Unsaturated_Acid Nitrile_Hydrolysis Nitrile Hydrolysis Amide Amide Intermediate Nitrile_Hydrolysis->Amide Unreacted_Nitrile Unreacted Nitrile Nitrile_Hydrolysis->Unreacted_Nitrile

Technical Support Center: Synthesis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis of fluorinated aromatic compounds, offering potential causes and effective solutions in a question-and-answer format.

Category 1: Reaction Yield and Purity

Question: My reaction yield is consistently low, even when following established protocols. What are the fundamental factors I should investigate?

Answer: Low yields in fluorination reactions can often be traced back to issues with reaction setup and reagent purity. Here are critical factors to verify:

  • Reagent Quality: The purity of all reactants, including the aromatic substrate and the fluorinating agent, is crucial. Impurities can lead to unwanted side reactions or inhibit the desired transformation.[1][2]

  • Anhydrous Conditions: Many fluorination reactions, especially those involving sensitive reagents like anhydrous fluoride salts in Nucleophilic Aromatic Substitution (SNAr), are highly susceptible to moisture.[3] Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere) and use anhydrous solvents.[2][3]

  • Inert Atmosphere: To prevent side reactions with atmospheric oxygen and moisture, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can degrade if not stored under anhydrous conditions. For example, AgF₂ is hygroscopic and decomposes in the presence of water.[3] Electrophilic fluorinating agents like Selectfluor™ can also degrade if not handled in an inert, dry atmosphere.[1]

Question: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: Side reactions are a common challenge in aromatic fluorination. The nature of these byproducts often depends on the reaction type:

  • Electrophilic Aromatic Fluorination: A common side reaction is dearomatization, which is a particular issue for electron-rich substrates like phenols.[4] Lowering the reaction temperature may help prevent the formation of unwanted byproducts.[3]

  • Palladium-Catalyzed Fluorination: A known issue is protodemetalation, which can lead to the formation of non-fluorinated arenes.[5] Additionally, the generation of regioisomeric byproducts, possibly through a benzyne intermediate, can complicate purification and lower the yield of the desired product.[6]

  • Nucleophilic Aromatic Substitution (SNAr): Incomplete substitution or reaction at unintended sites can occur if the aromatic ring is not sufficiently activated by electron-withdrawing groups.

To minimize side reactions, consider optimizing reaction temperature, screening different solvents, and ensuring the high purity of your starting materials.

Category 2: Regioselectivity

Question: My electrophilic fluorination of a substituted arene is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity in electrophilic aromatic fluorination is a frequent challenge influenced by both electronic and steric factors.[7] Here’s a troubleshooting guide:

  • Re-evaluate Directing Groups: The electronic nature of the substituents on your aromatic ring is the primary determinant of regioselectivity. Ensure you have a strong directing group for the desired substitution pattern.

  • Steric Hindrance: Bulky substituents can hinder the approach of the fluorinating agent to the ortho positions, favoring para substitution.

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity. If you are running your reaction at an elevated temperature, try lowering it.[7]

  • Solvent Effects: The reaction medium can influence regioselectivity. Experimenting with solvents of varying polarity may be beneficial.[7]

Question: In my nucleophilic aromatic substitution (SNAr) reaction with a substrate containing multiple leaving groups, the fluoride is not substituting at the desired position. How can I control the regioselectivity?

Answer: Regioselectivity in SNAr reactions is primarily governed by the electronic activation of the aromatic ring and the nature of the leaving group.[7]

  • Activating Groups: The substitution will occur at the position most activated by strong electron-withdrawing groups (EWGs). If you have multiple EWGs, the position activated by the strongest group will be the most reactive.[7]

  • Leaving Group Ability: In SNAr, the reactivity order of halogens as leaving groups is F > Cl > Br > I.[8] This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine.[8]

Category 3: Catalyst and Reagent Issues

Question: My palladium-catalyzed fluorination of a heteroaryl bromide is failing or giving very low yields. What could be the problem?

Answer: The palladium-catalyzed fluorination of heteroaryl compounds can be particularly challenging due to several factors:

  • Catalyst Inhibition: Heteroatoms, especially sp²-hybridized nitrogens, can coordinate to the palladium center and inhibit catalysis.

  • Difficult Reductive Elimination: The C-F reductive elimination step is often the rate-limiting step and can be slow for certain heterocycles.

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands are often required to promote the reductive elimination step.

Question: I am having trouble with the handling and reactivity of my fluorinating agent. What are some common issues?

Answer: Fluorinating agents can be hazardous and require careful handling.

  • Reactivity and Safety: Highly reactive agents like elemental fluorine (F₂) are often less selective and can be dangerous.[1] Reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[3] Always consult the safety data sheet (SDS) for your specific reagent.

  • Moisture Sensitivity: As mentioned earlier, many fluorinating reagents are sensitive to moisture, which can lead to their deactivation.[3]

Data Presentation

The following tables summarize quantitative data for common aromatic fluorination reactions to aid in method selection and optimization.

Table 1: Comparison of Conditions for Nucleophilic Aromatic Substitution (SNAr) Fluorination

SubstrateLeaving GroupFluoride SourceSolventTemperature (°C)Time (h)Yield (%)Reference
4-Nitrochlorobenzene-ClKF/Bu₄NClDMF130-15024~60[9]
4-Nitrochlorobenzene-ClAnhydrous Me₄NFDMFRoom Temp<1~99[9]
2,4-Dinitrochlorobenzene-ClAnhydrous TBAFTHFRoom Temp0.595[10]
Pentafluorobenzonitrile-F (para)Phenothiazine/K₃PO₄MeCN602492[11]
Octafluorotoluene-F (para)Phenothiazine/K₂CO₃DMF602485[11]

Table 2: Effect of Ligand on Palladium-Catalyzed Fluorination of Aryl Halides

Aryl HalideLigandCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
4-n-ButylbromobenzeneAdBippyPhos[Pd(allyl)Cl]₂KOPhToluene100100[12]
4-n-ButylbromobenzenetBuBippyPhos[Pd(allyl)Cl]₂KOPhToluene100100[12]
4-n-ButylbromobenzenetBuXPhos[Pd(allyl)Cl]₂KOPhToluene10010[12]
Aryl Triflates/BromidesAlPhos (L1)(L1Pd)₂·CODCsFTolueneRoom TempHigh[6]

Experimental Protocols

Below are detailed methodologies for key aromatic fluorination reactions.

Protocol 1: Electrophilic Aromatic Fluorination using Selectfluor™

This protocol describes a general procedure for the direct fluorination of an activated aromatic compound.

Materials:

  • Activated aromatic substrate (1.0 mmol)

  • Selectfluor™ (1.1 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the activated aromatic substrate (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Stir the solution at room temperature until the substrate is fully dissolved.

  • In a separate vial, weigh out Selectfluor™ (1.1 mmol) under an inert atmosphere.

  • Add the Selectfluor™ to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated arene.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) using Potassium Fluoride

This protocol outlines a general procedure for the fluorination of an activated aryl chloride.

Materials:

  • Activated aryl chloride (1.0 mmol)

  • Anhydrous potassium fluoride (KF, 2.0 mmol)

  • Phase-transfer catalyst (e.g., tetrabutylammonium chloride, 0.1 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 10 mL)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the activated aryl chloride (1.0 mmol), anhydrous potassium fluoride (2.0 mmol), and the phase-transfer catalyst (0.1 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with an organic solvent (e.g., diethyl ether, 3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 3: Purification of Fluorinated Aromatic Compounds

This protocol provides a general guideline for the purification of fluorinated aromatic compounds using column chromatography.

Materials:

  • Crude fluorinated aromatic compound

  • Silica gel

  • Appropriate solvent system (e.g., hexane/ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. If the compound has poor solubility in the eluent, dry loading is recommended. To do this, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated aromatic compound.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of fluorinated aromatic compounds.

Caption: Troubleshooting workflow for low reaction yield.

Regioselectivity_Workflow cluster_eas Electrophilic Aromatic Substitution cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_metal Metal-Catalyzed start Poor Regioselectivity reaction_type Identify Reaction Type start->reaction_type eas_directing_groups Analyze Directing Groups (Electronic & Steric Effects) reaction_type->eas_directing_groups Electrophilic snar_ewg Evaluate Strength & Position of Electron-Withdrawing Groups reaction_type->snar_ewg Nucleophilic metal_ligand Optimize Ligand reaction_type->metal_ligand Metal-Catalyzed eas_temp Lower Reaction Temperature eas_directing_groups->eas_temp eas_solvent Screen Solvents eas_temp->eas_solvent end_evaluate Evaluate Outcome eas_solvent->end_evaluate snar_lg Consider Leaving Group (F > Cl > Br > I) snar_ewg->snar_lg snar_lg->end_evaluate metal_catalyst Screen Metal Catalysts metal_ligand->metal_catalyst metal_catalyst->end_evaluate

Caption: Decision workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Purification of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(3-fluoro-4-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can be categorized as process-related and degradation-related. Process-related impurities depend on the synthetic route. A likely route involves the Knoevenagel condensation of 3-fluoro-4-methoxybenzaldehyde with malonic acid, followed by hydrogenation. In this case, potential impurities include:

  • Unreacted starting materials: 3-fluoro-4-methoxybenzaldehyde and malonic acid.

  • Intermediate: 3-(3-fluoro-4-methoxyphenyl)acrylic acid (the cinnamic acid derivative).

  • Catalyst residues: Palladium on carbon (Pd/C) or other hydrogenation catalysts.[1]

  • Solvent residues: Toluene, ethanol, ethyl acetate, etc.

Q2: What are the recommended analytical methods to assess the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment, especially for identifying process-related impurities.

Q3: What are the primary purification techniques for this compound?

A3: The most effective purification methods are:

  • Recrystallization: A robust method for removing small amounts of impurities.

  • Column Chromatography: Useful for separating the target compound from significant amounts of impurities with different polarities.

  • Acid-Base Extraction: An effective liquid-liquid extraction technique to separate the acidic product from neutral or basic impurities.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out Instead of Crystallization

Possible Cause Solution
Solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Allow to cool slowly.
Cooling rate is too fast.Insulate the flask to ensure slow cooling. Avoid placing it directly in an ice bath until some crystals have formed at room temperature.
Impurities are depressing the melting point.Consider a preliminary purification step like a charcoal treatment of the hot solution to remove colored impurities, or an initial purification by column chromatography.

Issue 2: Low or No Crystal Formation

Possible Cause Solution
Too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and attempt to recrystallize again.[2]
The solution is not sufficiently saturated.If the volume of solvent is already minimal, try a different solvent or a co-solvent system. For example, dissolve the compound in a good solvent (like ethanol) and add a poor solvent (like water) dropwise at an elevated temperature until turbidity persists.
Nucleation is not occurring.Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound if available.

Issue 3: Poor Recovery/Low Yield

Possible Cause Solution
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Inappropriate solvent choice.Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[3]
Column Chromatography

Issue 1: Poor Separation or Co-elution of Impurities

Possible Cause Solution
Inappropriate solvent system (eluent).Optimize the mobile phase polarity. A common starting point for arylpropanoic acids is a mixture of hexane and ethyl acetate with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Incorrect stationary phase.For polar compounds like carboxylic acids, reversed-phase chromatography on a C18 column can be a good alternative to normal-phase silica gel.

Issue 2: Streaking or Tailing of the Product Band

Possible Cause Solution
The compound is interacting too strongly with the stationary phase.Add a small percentage (0.1-1%) of a polar modifier like acetic acid or formic acid to the eluent. This will protonate the carboxylic acid, reducing its interaction with the silica gel.
The sample is not fully dissolved or contains particulates.Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a suitable solvent before loading onto the column. Filter the sample solution if necessary.
The column is not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5% acetic acid to the eluent to improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid (e.g., 1M HCl) until the product precipitates out.

  • Extraction: Extract the precipitated product back into an organic solvent like ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Data Presentation

Table 1: Solvent Screening for Recrystallization

Solvent SystemSolubility at Room Temp.Solubility at Boiling PointCrystal Quality
WaterLowLow-
EthanolModerateHighGood
IsopropanolLowHighGood
TolueneLowModerateFair
Ethyl Acetate/HexaneModerateHighExcellent
Ethanol/WaterLowHighExcellent

Table 2: Typical Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of 10-50% Ethyl Acetate in Hexane + 0.5% Acetic Acid
Loading Capacity 1 g crude product per 50 g silica gel
Typical Purity >98%

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve base_wash Wash with NaHCO₃ (aq) dissolve->base_wash separate Separate Layers base_wash->separate acidify Acidify Aqueous Layer with HCl separate->acidify Aqueous Layer impurities Neutral/Basic Impurities in Organic Layer separate->impurities Organic Layer extract Extract with Organic Solvent acidify->extract dry Dry and Evaporate extract->dry pure Pure Product dry->pure recrystallization_troubleshooting start_node Start Recrystallization oiling_out Product Oils Out? start_node->oiling_out low_yield Low Yield? oiling_out->low_yield No failure Re-evaluate Method oiling_out->failure Yes success Successful Purification low_yield->success No low_yield->failure Yes

References

Technical Support Center: 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C in a dry, sealed container is advisable.[3]

Q2: What are the known incompatibilities of this compound?

A2: this compound should be stored away from strong oxidizing agents.[1][2] Contact with incompatible materials can lead to degradation of the compound.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this exact compound are not extensively documented in publicly available literature, based on its chemical structure (a substituted phenylpropanoic acid), potential degradation pathways include:

  • Oxidation: The methoxy and fluoro-substituted phenyl ring may be susceptible to oxidative degradation, particularly in the presence of oxidizing agents or under prolonged exposure to air.[1][2][3][4][5]

  • Photodegradation: Aromatic compounds can be sensitive to light, leading to the formation of degradation products upon exposure to UV or visible light.[6][7]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the propanoic acid side chain or cleavage of the methoxy group are potential thermal degradation routes.[8]

  • Hydrolysis: While generally stable, under extreme pH conditions (strong acid or base) and elevated temperatures, the carboxylic acid group could potentially undergo reactions.

Q4: How can I assess the stability of my sample of this compound?

A4: A forced degradation study is a common approach to assess the stability of a compound.[6][9] This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting samples, typically by a stability-indicating HPLC method, to quantify the parent compound and detect any degradation products.[6][10]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.

This could be due to the degradation of this compound during storage or the experimental procedure.

Potential Cause Troubleshooting Step Expected Outcome
Improper Storage Verify that the compound is stored in a tightly sealed container in a cool, dry, and dark place as recommended.[1][2][3]Consistent results and retained activity in future experiments.
Degradation in Solution Prepare fresh solutions for each experiment. If solutions need to be stored, protect them from light and store at a low temperature (e.g., 2-8°C) for a limited time.Minimized degradation and more reliable experimental outcomes.
Incompatibility with other reagents Review all reagents and solvents used in your experiment for potential incompatibilities, especially strong oxidizing agents.[1][2]Identification of incompatible substances to be avoided in future experiments.
Photodegradation Protect your samples and solutions from light by using amber vials or covering containers with aluminum foil.[11][12]Reduced degradation and improved consistency of results.
Issue 2: Appearance of unknown peaks in my chromatogram (e.g., HPLC analysis).

The presence of new peaks in your analytical chromatogram may indicate the formation of degradation products.

Potential Cause Troubleshooting Step Expected Outcome
Sample Degradation Analyze a freshly prepared sample alongside the sample showing unknown peaks to confirm if the new peaks are due to degradation over time.Confirmation of whether the unknown peaks are degradation products.
Forced Degradation To identify the source of degradation, perform a forced degradation study by exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6][9]Identification of the conditions under which the compound is unstable and the formation of specific degradation products.
Co-elution Optimize your HPLC method (e.g., change the mobile phase composition, gradient, or column) to ensure that the unknown peaks are not co-eluting with the parent compound or other known components.[13][14]Better separation and clearer identification of all components in the sample.
Impurity in the starting material Obtain the certificate of analysis for your batch of this compound to check for known impurities.Determination if the unknown peak is a pre-existing impurity rather than a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][15] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B; linearly increase to 95% B over 20 minutes; hold for 5 minutes; return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 275 nm (or determined by UV scan of the parent compound)
Injection Volume 10 µL

Visualizations

G cluster_degradation Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Oxidation Oxidation Parent->Oxidation H2O2 Heat Heat Parent->Heat Δ Light Light Parent->Light Acid_Base Acid/Base Parent->Acid_Base H+/OH- Oxidized Oxidized Products Oxidation->Oxidized Decarboxylated Decarboxylated Products Heat->Decarboxylated Photodegradants Photodegradation Products Light->Photodegradants Hydrolyzed Hydrolysis Products Acid_Base->Hydrolyzed

Caption: Potential degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxidation) start->stress analysis HPLC Analysis stress->analysis data Data Analysis (Quantify Parent, Identify Degradants) analysis->data report Report Stability Profile data->report

Caption: General experimental workflow for assessing the stability of a compound.

References

Technical Support Center: Scaling Up the Synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up the production of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the synthesis of this compound?

A1: For large-scale synthesis, two primary routes are commonly considered:

  • Route A: Friedel-Crafts Acylation: This involves the reaction of 2-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). It is a direct method that can be high-yielding.[1]

  • Route B: Knoevenagel Condensation followed by Catalytic Hydrogenation: This route starts with the condensation of 3-fluoro-4-methoxybenzaldehyde with malonic acid to form an acrylic acid intermediate, which is then reduced to the desired propanoic acid.[2]

Q2: What are the main challenges when scaling up the Friedel-Crafts acylation route?

A2: Scaling up the Friedel-Crafts acylation can present several challenges:

  • Exothermic Reaction: The reaction is often highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.[1]

  • Stoichiometric Lewis Acid: The use of large quantities of Lewis acids like AlCl₃ can lead to significant acidic waste, posing environmental concerns.[1]

  • Workup and Purification: The workup procedure to remove the Lewis acid and purify the product can be cumbersome on a large scale. Recrystallization is a common purification method.[1]

Q3: I am observing low yields in the Knoevenagel condensation. What are the potential causes and solutions?

A3: Low yields in the Knoevenagel condensation can be attributed to several factors:

  • Inadequate Reaction Temperature: While some condensations proceed at room temperature, gentle heating (e.g., 60-90°C) can often improve the reaction rate and yield.[2]

  • Water Inhibition: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back to the reactants.[2] Consider removing water via azeotropic distillation with a suitable solvent like toluene.[2]

  • Catalyst Activity: Ensure the catalyst (e.g., piperidine or pyridine) is of good quality and used in the appropriate amount.[2]

Q4: What are the key considerations for the catalytic hydrogenation step in Route B?

A4: For the catalytic hydrogenation of the acrylic acid intermediate, consider the following:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a common and effective catalyst for this type of reduction.

  • Hydrogen Pressure: The reaction may require elevated hydrogen pressure to proceed to completion, which can be achieved using a Parr hydrogenator or a similar apparatus.[2]

  • Solvent Selection: Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate.[2] The choice of solvent can influence the reaction rate and catalyst activity.

  • Purity of the Intermediate: Impurities from the Knoevenagel condensation step can poison the hydrogenation catalyst.[2] Ensure the acrylic acid intermediate is sufficiently pure.

Q5: How can I effectively purify the final product, this compound, at a large scale?

A5: Recrystallization is a common and effective method for purifying the final product on a large scale.[2] Suitable solvents for recrystallization include toluene-hexane mixtures or aqueous solutions.[1][2] It is advisable to perform small-scale solvent screening to determine the optimal conditions. The desired product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2]

Troubleshooting Guides

Route A: Friedel-Crafts Acylation
Issue Potential Cause Troubleshooting Suggestions
Low Yield Incomplete reaction.- Ensure anhydrous conditions as Lewis acids are moisture-sensitive. - Verify the quality and stoichiometry of the Lewis acid (e.g., AlCl₃). - Monitor the reaction by TLC or HPLC to ensure it has gone to completion.
Side reactions.- Maintain strict temperature control during the addition of reagents to minimize side product formation. - The order of addition of reagents can be critical; typically, the substrate and Lewis acid are mixed before the addition of the acylating agent.
Formation of Isomeric Byproducts Lack of regioselectivity in the acylation of 2-fluoroanisole.- Optimize the reaction temperature; lower temperatures often favor higher selectivity. - The choice of solvent can influence regioselectivity.
Difficult Purification Contamination with starting materials or byproducts.- Perform a thorough aqueous workup to remove the Lewis acid and water-soluble impurities. - Optimize the recrystallization solvent system to achieve better separation of the desired product from impurities.[1]
Route B: Knoevenagel Condensation and Hydrogenation
Issue Potential Cause Troubleshooting Suggestions
Low Yield in Knoevenagel Condensation Reaction equilibrium not favoring the product.- As mentioned in the FAQs, consider heating the reaction and removing water as it is formed.[2]
Catalyst deactivation.- Use a fresh, high-purity catalyst.
Incomplete Hydrogenation Inactive catalyst.- Ensure the catalyst has not been poisoned by impurities from the previous step.[2] Purify the acrylic acid intermediate if necessary. - Use a fresh batch of catalyst.
Insufficient hydrogen pressure.- Increase the hydrogen pressure using appropriate equipment.[2]
Poor catalyst-substrate contact.- Ensure efficient stirring to keep the catalyst suspended in the reaction mixture.
Side Reactions during Hydrogenation Over-reduction or dehalogenation.- Monitor the reaction progress carefully and stop it once the starting material is consumed. - Screen different catalysts and reaction conditions to find those that are selective for the reduction of the double bond.

Experimental Protocols

Route A: Friedel-Crafts Acylation

Step 1: Synthesis of 3-(3-fluoro-4-methoxybenzoyl)propanoic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add succinic anhydride (1.0 equivalent) and an anhydrous solvent such as dichloromethane.

  • Cool the mixture in an ice bath and add aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Slowly add a solution of 2-fluoroanisole (1.0 equivalent) in the same anhydrous solvent from the dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude keto-acid, which can be used in the next step or purified.

Step 2: Reduction of the Keto-acid to this compound

This step would typically involve a Clemmensen or Wolff-Kishner reduction, which can be challenging to scale up. An alternative and often more scalable approach is catalytic hydrogenation of the keto group, though this may require screening for a suitable catalyst and conditions to avoid reduction of the aromatic ring.

Route B: Knoevenagel Condensation and Catalytic Hydrogenation

Step 1: Synthesis of (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid

  • In a round-bottom flask, dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux (around 90-100°C) and stir for 4-6 hours, monitoring for the evolution of CO₂.[2]

  • After completion (monitored by TLC), cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude acrylic acid. This can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

  • In a hydrogenation vessel, dissolve the (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route A: Friedel-Crafts Acylation Route B: Knoevenagel & Hydrogenation
Starting Materials 2-fluoroanisole, Succinic Anhydride, AlCl₃3-fluoro-4-methoxybenzaldehyde, Malonic Acid, Pd/C
Number of Steps 1 (to keto-acid), then reduction2
Key Advantages Potentially higher yield in the acylation step, direct C-C bond formation.[1]Milder conditions for the key C-C bond formation, avoids harsh Lewis acids.[1]
Key Disadvantages Harsh Lewis acid catalyst, potential for side reactions, significant waste generation.[1]Potential for catalyst poisoning in hydrogenation, requires handling of hydrogen gas.[2]
Scalability Concerns Exothermic reaction control, handling and disposal of AlCl₃ waste.[1]Safe handling of hydrogen at scale, potential for catalyst deactivation.

Visualizations

Synthesis_Pathways cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Knoevenagel Condensation & Hydrogenation A1 2-Fluoroanisole + Succinic Anhydride A2 3-(3-fluoro-4-methoxybenzoyl)propanoic acid A1->A2 AlCl₃ A3 This compound A2->A3 Reduction B1 3-Fluoro-4-methoxybenzaldehyde + Malonic Acid B2 (E)-3-(3-fluoro-4-methoxyphenyl)acrylic acid B1->B2 Pyridine, Piperidine B3 This compound B2->B3 H₂, Pd/C

Caption: Overview of the two primary synthetic routes.

Troubleshooting_Workflow cluster_A Route A: Friedel-Crafts cluster_B Route B: Knoevenagel/Hydrogenation start Low Yield or Impure Product check_route Identify Synthetic Route start->check_route A_check_conditions Check Anhydrous Conditions & Reagent Quality check_route->A_check_conditions Route A B_check_knoevenagel Review Knoevenagel Conditions (Temp, Water Removal) check_route->B_check_knoevenagel Route B A_check_temp Verify Temperature Control A_check_conditions->A_check_temp A_optimize_purification Optimize Recrystallization A_check_temp->A_optimize_purification resolve Problem Resolved A_optimize_purification->resolve B_check_hydrogenation Inspect Hydrogenation Setup (Catalyst, Pressure) B_check_knoevenagel->B_check_hydrogenation B_purify_intermediate Purify Acrylic Acid Intermediate B_check_hydrogenation->B_purify_intermediate B_purify_intermediate->resolve

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient synthetic pathway involves a two-step process:

  • Knoevenagel Condensation: Reaction of 3-fluoro-4-methoxybenzaldehyde with malonic acid in the presence of a base (e.g., pyridine and a catalytic amount of piperidine) to yield 3-(3-fluoro-4-methoxyphenyl)acrylic acid.

  • Catalytic Hydrogenation: Subsequent reduction of the acrylic acid derivative using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to produce the desired this compound.

Q2: What are the primary byproducts I should expect during this synthesis?

A2: Byproduct formation can occur at both stages of the synthesis. The most common impurities are:

  • Unreacted Starting Materials: Residual 3-fluoro-4-methoxybenzaldehyde and malonic acid from the first step.

  • Incomplete Hydrogenation: The presence of 3-(3-fluoro-4-methoxyphenyl)acrylic acid in the final product due to an incomplete reduction reaction.

  • Defluorination Products: In some instances of catalytic hydrogenation, the fluorine substituent on the aromatic ring can be removed, leading to the formation of 3-(4-methoxyphenyl)propanoic acid.

Q3: How can I purify the final product?

A3: Purification of this compound is typically achieved through recrystallization. A common solvent system for this is a mixture of ethyl acetate and hexane. For persistent impurities, column chromatography over silica gel may be necessary.

Troubleshooting Guides

Problem 1: Low yield in the Knoevenagel condensation step.
Potential Cause Recommended Solution
Inactive reagents Ensure the 3-fluoro-4-methoxybenzaldehyde is pure and the malonic acid is dry.
Insufficient catalyst Use an appropriate amount of piperidine catalyst in the pyridine base.
Inadequate reaction time or temperature Ensure the reaction is heated to reflux and allowed to proceed for a sufficient duration (typically several hours). Monitor reaction progress using Thin Layer Chromatography (TLC).
Premature precipitation of product If the product precipitates from the reaction mixture, it may hinder the reaction. Consider using a co-solvent to maintain solubility.
Problem 2: Incomplete catalytic hydrogenation.
Potential Cause Recommended Solution
Inactive catalyst Use fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure the catalyst has not been exposed to air for extended periods.
Catalyst poisoning Impurities from the previous step, such as sulfur-containing compounds, can poison the catalyst. Purify the 3-(3-fluoro-4-methoxyphenyl)acrylic acid before hydrogenation.
Insufficient hydrogen pressure Ensure the reaction vessel is properly sealed and under a positive pressure of hydrogen gas. For laboratory scale, a balloon of hydrogen is often sufficient, but for larger scales, a pressurized system may be required.
Poor mixing Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
Inappropriate solvent Use a solvent in which the starting material is soluble and that does not interfere with the catalyst. Common solvents include ethanol, methanol, and ethyl acetate.
Problem 3: Presence of unreacted 3-(3-fluoro-4-methoxyphenyl)acrylic acid in the final product.
Potential Cause Recommended Solution
Incomplete hydrogenation See troubleshooting guide for "Incomplete catalytic hydrogenation."
Difficult purification The starting material and product have similar polarities, which can make separation by chromatography challenging. Recrystallization is often the most effective method for removing small amounts of unreacted acrylic acid. The difference in solubility between the saturated and unsaturated acids can be exploited.

Experimental Protocols

Step 1: Synthesis of 3-(3-fluoro-4-methoxyphenyl)acrylic acid (Knoevenagel Condensation)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoro-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 volumes).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield crude 3-(3-fluoro-4-methoxyphenyl)acrylic acid.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)
  • In a flask suitable for hydrogenation, dissolve the crude 3-(3-fluoro-4-methoxyphenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Data Presentation

Table 1: Summary of Potential Byproducts and Impurities

Compound Name Molecular Formula Molecular Weight ( g/mol ) Origin Potential Impact
3-fluoro-4-methoxybenzaldehydeC₈H₇FO₂154.14Unreacted starting materialCan interfere with subsequent reactions and purification.
Malonic acidC₃H₄O₄104.06Unreacted starting materialTypically removed during aqueous workup.
3-(3-fluoro-4-methoxyphenyl)acrylic acidC₁₀H₉FO₃196.18Incomplete hydrogenationDifficult to separate from the final product due to similar properties.
3-(4-methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.20Defluorination side reactionImpurity with different biological activity.

Visualizations

Synthesis_Workflow Overall Synthetic Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation SM1 3-fluoro-4-methoxybenzaldehyde Reaction1 Condensation SM1->Reaction1 SM2 Malonic Acid SM2->Reaction1 Reagents1 Pyridine, Piperidine Reagents1->Reaction1 Intermediate 3-(3-fluoro-4-methoxyphenyl)acrylic acid Reaction2 Hydrogenation Intermediate->Reaction2 Reaction1->Intermediate Reagents2 H₂, Pd/C Reagents2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Byproduct Formation Start Analyze Final Product Impurity Profile Impurity1 High level of unreacted acrylic acid? Start->Impurity1 Impurity2 Presence of defluorination byproduct? Impurity1->Impurity2 No Solution1 Troubleshoot Hydrogenation: - Check catalyst activity - Increase H₂ pressure - Optimize reaction time Impurity1->Solution1 Yes Solution2 Modify Hydrogenation Conditions: - Use a milder catalyst - Lower reaction temperature - Reduce reaction time Impurity2->Solution2 Yes Purification Purify via Recrystallization Impurity2->Purification No Solution1->Purification Solution2->Purification

Caption: Logic diagram for troubleshooting common byproduct issues.

Moisture sensitivity of reagents in 3-(3-fluoro-4-methoxyphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the moisture sensitivity of reagents during the synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: Which reagents in the synthesis of this compound are particularly sensitive to moisture?

A1: The moisture sensitivity of the reagents heavily depends on the chosen synthetic route.

  • For the Grignard reagent route: The Grignard reagent itself (3-fluoro-4-methoxyphenylmagnesium bromide) is extremely sensitive to moisture. Any water present will quench the Grignard reagent, reducing the yield of the desired product. Organolithium reagents, which can also be used, are similarly moisture-sensitive.[1][2][3][4][5]

  • For the nitrile hydrolysis route: While the nitrile (3-fluoro-4-methoxyphenylacetonitrile) and the acid/base used for hydrolysis are less sensitive than Grignard reagents, using anhydrous solvents and reagents is still good practice to ensure consistent reaction conditions and prevent unwanted side reactions.

Q2: What are the common signs of moisture contamination in my reaction?

A2: Signs of moisture contamination can include:

  • Low or no product yield: This is the most common indicator, especially when using moisture-sensitive reagents like Grignard reagents.

  • A stalled reaction: The reaction may start but then stop before all the starting material is consumed.

  • Formation of side products: Water can react with intermediates to form undesired byproducts. For example, in a Grignard reaction, the presence of water will lead to the formation of 1-fluoro-2-methoxybenzene instead of the desired carboxylic acid.

  • Difficulty in product purification: The presence of side products caused by moisture can complicate the purification process.

Q3: How can I ensure my glassware and solvents are sufficiently dry?

A3: To ensure your experiment is free from moisture, you should:

  • Dry glassware thoroughly: Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours or overnight and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator.[2]

  • Use anhydrous solvents: Use commercially available anhydrous solvents. If you need to dry solvents yourself, use appropriate drying agents. For example, tetrahydrofuran (THF) and diethyl ether, common solvents for Grignard reactions, can be dried over sodium/benzophenone.

  • Handle reagents under an inert atmosphere: Use a glove box or Schlenk line techniques when handling highly moisture-sensitive reagents.[2]

Troubleshooting Guides

Route 1: Grignard Reagent Synthesis

Issue 1: Low yield of this compound.

  • Question: I performed the Grignard synthesis, but my final yield is very low. What could be the problem?

  • Answer: Low yields in Grignard reactions are frequently due to moisture contamination. Here's a troubleshooting workflow:

    • Verify Reagent and Solvent Quality:

      • Was the magnesium activated properly? The surface of magnesium can oxidize, preventing the reaction. Try adding a small crystal of iodine to activate it.

      • Were your starting halide and solvent truly anhydrous? Even trace amounts of water can significantly impact the reaction. Consider using a fresh bottle of anhydrous solvent or distilling your solvent over a suitable drying agent.

    • Check Reaction Conditions:

      • Was the reaction performed under a strict inert atmosphere (nitrogen or argon)? Air contains moisture that can quench the Grignard reagent.

      • Was the temperature controlled during the reaction? Grignard formation is exothermic and may require cooling.

    • Evaluate Work-up Procedure:

      • Was the reaction quenched at a low temperature before acidification? Adding acid directly to the Grignard reagent can be highly exothermic and may lead to degradation.

Route 2: Nitrile Hydrolysis

Issue 2: Incomplete hydrolysis of 3-fluoro-4-methoxyphenylacetonitrile.

  • Question: My hydrolysis reaction has stopped, and I still have a significant amount of starting nitrile remaining. What should I do?

  • Answer: Incomplete hydrolysis can be caused by several factors:

    • Insufficient Reagent: Ensure you have used a sufficient excess of the hydrolyzing agent (acid or base).

    • Reaction Time and Temperature: Hydrolysis of nitriles can be slow. Try increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Solvent Choice: The choice of solvent can influence the reaction rate. Ensure the solvent is appropriate for the chosen hydrolysis conditions (acidic or basic).

Data Presentation

Table 1: Typical Water Content in "Anhydrous" Solvents

SolventDrying MethodResidual Water Content (ppm)
Tetrahydrofuran (THF)Stored over 3Å molecular sieves (48h)< 10
Diethyl EtherDistilled from sodium/benzophenone~30
Dichloromethane (DCM)Distilled from CaH₂~13
TolueneStored over 3Å molecular sieves (48h)< 10

Data sourced from a study on the quantitative evaluation of solvent drying methods.[6][7] Commercially available anhydrous solvents often specify a water content of <50 ppm.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reagent

This protocol is hypothetical and based on standard procedures for Grignard reactions.

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq) to the flask.

    • Add a small crystal of iodine.

    • Slowly add a solution of 1-bromo-3-fluoro-4-methoxybenzene (1.0 eq) in anhydrous THF via the dropping funnel.

    • The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle heating may be required.

    • Once the addition is complete, reflux the mixture for 1-2 hours.

  • Carboxylation:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • In a separate flask, place dry ice (solid CO₂).

    • Slowly transfer the Grignard solution onto the dry ice via a cannula under a positive pressure of nitrogen.

    • Allow the mixture to warm to room temperature.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Nitrile Hydrolysis

This protocol is adapted from a standard procedure for the synthesis of a similar compound, p-methoxyphenylacetonitrile.[9]

  • Hydrolysis:

    • In a round-bottom flask, dissolve 3-fluoro-4-methoxyphenylacetonitrile (1.0 eq) in a suitable solvent such as ethanol.

    • Add a solution of a strong base (e.g., sodium hydroxide, 2-3 eq) in water.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.

    • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization.

Mandatory Visualization

experimental_workflow_grignard cluster_prep Grignard Reagent Preparation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification start Flame-dried Glassware mg Mg Turnings + I₂ start->mg Add halide 1-bromo-3-fluoro-4-methoxybenzene in Anhydrous THF mg->halide Slowly Add grignard Grignard Reagent Formation halide->grignard Reflux add_grignard Add Grignard Solution grignard->add_grignard Transfer dry_ice Dry Ice (CO₂) dry_ice->add_grignard warm Warm to RT add_grignard->warm quench Quench (aq. NH₄Cl) warm->quench Proceed acidify Acidify (HCl) quench->acidify extract Extract (Ether) acidify->extract purify Purify extract->purify final_product This compound purify->final_product

Caption: Workflow for the Grignard synthesis of this compound.

troubleshooting_low_yield start Low Product Yield check_moisture Moisture Contamination? start->check_moisture check_reagents Reagent Quality/Activity? check_moisture->check_reagents No solution_dry Solution: Use anhydrous solvents, oven-dried glassware, and inert atmosphere techniques. check_moisture->solution_dry Yes check_conditions Incorrect Reaction Conditions? check_reagents->check_conditions No solution_reagents Solution: Use fresh, high-purity reagents. Activate Mg if necessary. check_reagents->solution_reagents Yes solution_conditions Solution: Optimize temperature, reaction time, and stoichiometry. check_conditions->solution_conditions Yes

Caption: Troubleshooting logic for low yield in moisture-sensitive reactions.

References

Technical Support Center: Synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the catalytic hydrogenation of 3-(3-fluoro-4-methoxyphenyl)cinnamic acid.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Catalyst Inactivity - Use a fresh, active catalyst. Palladium on carbon (Pd/C) can lose activity over time.[1] - Ensure proper catalyst handling. Avoid exposure of the catalyst to air for extended periods. - Increase catalyst loading. If the reaction is sluggish, a higher catalyst loading may be necessary.[1]
Poor Hydrogen Availability - Check for leaks in the hydrogenation apparatus. - Ensure the reaction mixture is adequately stirred to facilitate contact between the catalyst, substrate, and hydrogen. - Increase hydrogen pressure. Some hydrogenations require higher pressures to proceed efficiently.[2]
Unsuitable Reaction Conditions - Verify the solvent is appropriate. Ethanol and methanol are commonly used for hydrogenations.[1][2] - Optimize the reaction temperature. While many hydrogenations proceed at room temperature, gentle heating may be required.[2]
Presence of Catalyst Poisons - Ensure the starting material is pure. Impurities from previous synthetic steps can poison the catalyst.[2]

Issue 2: Incomplete Reaction

Potential Cause Troubleshooting Step
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [2] - Extend the reaction time until the starting material is fully consumed.
Depleted Hydrogen Source - For reactions using a hydrogen balloon, ensure it remains inflated. - In transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., formic acid) is used. [3][4]
Sub-optimal Temperature or Pressure - Gradually increase the temperature or hydrogen pressure while monitoring for side product formation.[2]

Issue 3: Presence of Impurities

Potential Cause Troubleshooting Step
Side Reactions - Over-reduction: While less common for this substrate, more aggressive catalysts or harsh conditions could potentially affect the aromatic ring or methoxy group. Use milder conditions or a more selective catalyst. - Incomplete reaction: The starting cinnamic acid derivative may be present. See "Incomplete Reaction" troubleshooting.
Contaminated Reagents or Solvents - Use high-purity reagents and solvents.
Inefficient Purification - Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective for carboxylic acids.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the catalytic hydrogenation of the corresponding cinnamic acid precursor, 3-(3-fluoro-4-methoxyphenyl)cinnamic acid. This selectively reduces the carbon-carbon double bond of the acrylic acid side chain.[5][6]

Q2: Which catalysts are recommended for the hydrogenation step?

Palladium-based catalysts are widely used for the hydrogenation of cinnamic acids.[5][7] 10% Palladium on charcoal (Pd/C) is a common choice.[6] Rhodium-based catalysts, such as chloro(1,5-cyclooctadiene) rhodium(I) dimer, have also been shown to be effective, particularly in transfer hydrogenation.[7][8]

Q3: What are the typical reaction conditions for the hydrogenation?

  • Hydrogen Source: Pressurized hydrogen gas or a hydrogen donor like formic acid in transfer hydrogenation.[3][6][7]

  • Solvent: Polar solvents such as ethanol, methanol, or ethyl acetate are commonly employed.[2][6] In some cases, water has been shown to be an effective solvent.[3][4]

  • Temperature: Typically ranges from room temperature to around 65°C.[5][8]

  • Pressure: Can range from atmospheric pressure (hydrogen balloon) to higher pressures in a dedicated hydrogenation apparatus.[2]

  • Additives: In transfer hydrogenation, a base like triethylamine is often added.[3][8]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q5: Are there any specific safety precautions for this synthesis?

Yes. When working with hydrogen gas, it is crucial to use appropriate safety measures to prevent the formation of explosive mixtures with air. Ensure all equipment is properly grounded. The catalysts, particularly palladium on carbon, can be pyrophoric and should be handled with care, especially when dry and exposed to air. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Cinnamic Acid Derivatives

CatalystSubstrateHydrogen SourceSolventTemp (°C)Time (h)Yield (%)Reference
10% Pd/Cm-methoxycinnamic acidH₂EthanolRT--[6]
PdCl₂Cinnamic acidFormic AcidWater90-100[3][4]
Pd(acac)₂Cinnamic acidFormic AcidTHF2522-[3]
[Rh(cod)Cl]₂Cinnamic acidFormic AcidTHF65495[8]
Note: Data presented is for analogous compounds and serves as a guideline.

Experimental Protocols

Catalytic Hydrogenation of 3-(3-fluoro-4-methoxyphenyl)cinnamic acid

Materials:

  • 3-(3-fluoro-4-methoxyphenyl)cinnamic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Celite

Procedure:

  • In a suitable hydrogenation flask, dissolve 3-(3-fluoro-4-methoxyphenyl)cinnamic acid (1.0 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or maintain a positive pressure with a hydrogen balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.[2]

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization if necessary.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Cinnamic Acid Derivative Cinnamic Acid Derivative Hydrogenation Hydrogenation Cinnamic Acid Derivative->Hydrogenation Pd/C, H₂, Ethanol Filtration Filtration Hydrogenation->Filtration Remove Catalyst Evaporation Evaporation Filtration->Evaporation Remove Solvent Recrystallization Recrystallization Evaporation->Recrystallization Purify Propanoic Acid Propanoic Acid Recrystallization->Propanoic Acid

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield CheckCatalyst Catalyst Issue? Start->CheckCatalyst CheckConditions Reaction Conditions Optimal? CheckCatalyst->CheckConditions No Sol_Catalyst Use fresh catalyst Increase loading CheckCatalyst->Sol_Catalyst Yes CheckPurity Starting Material Pure? CheckConditions->CheckPurity Yes Sol_Conditions Optimize T, P Check H₂ supply CheckConditions->Sol_Conditions No Sol_Purity Purify starting material CheckPurity->Sol_Purity No End Re-evaluate Procedure CheckPurity->End Yes

Caption: Troubleshooting logic for low yield in the hydrogenation reaction.

References

Validation & Comparative

A Comparative Analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and biological activities of 3-(3-fluoro-4-methoxyphenyl)propanoic acid and its structural isomers, providing essential data for researchers in medicinal chemistry and drug discovery.

This guide offers a comparative overview of this compound and its key positional isomers, including other fluoro-substituted and non-fluorinated methoxyphenylpropanoic acids. The strategic placement of fluoro and methoxy groups on the phenyl ring can significantly influence the molecule's physicochemical characteristics and, consequently, its biological activity. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenyl ring of 3-phenylpropanoic acid derivatives profoundly impacts their physicochemical properties such as acidity (pKa), lipophilicity (logP), and melting point. These parameters are critical determinants of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a summary of available experimental and predicted data for this compound and its related isomers.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Predicted)
This compound this compoundC₁₀H₁₁FO₃198.19116-1204.352.01
3-(2-Fluoro-4-methoxyphenyl)propanoic acid3-(2-Fluoro-4-methoxyphenyl)propanoic acidC₁₀H₁₁FO₃198.1985-874.382.01
3-(5-Fluoro-2-methoxyphenyl)propanoic acid3-(5-Fluoro-2-methoxyphenyl)propanoic acidC₁₀H₁₁FO₃198.1978-804.452.08
3-(4-Methoxyphenyl)propanoic acid3-(4-Methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.20100-103[1]4.561.83
3-(3-Methoxyphenyl)propanoic acid3-(3-Methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.2043-45[2]4.541.83
3-(2-Methoxyphenyl)propanoic acid3-(2-Methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.2085-87[3]4.631.83

Note: Predicted values for pKa and logP were obtained from computational models and should be considered as estimates. Experimental validation is recommended.

Biological Activity and Therapeutic Potential

While direct comparative biological data for this specific set of isomers is limited in publicly accessible literature, the broader class of substituted phenylpropanoic acids has been extensively investigated for a range of therapeutic applications. Many compounds within this class are known to interact with various biological targets, including enzymes and nuclear receptors.

Potential as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Substituted phenylpropanoic acids have been identified as potential activators of Peroxisome Proliferator-Activated Receptors (PPARs).[4] PPARs are a group of nuclear receptor proteins that play crucial roles in the regulation of metabolism and inflammation. Activation of PPARs, particularly PPARα and PPARγ, is a therapeutic strategy for managing metabolic disorders such as dyslipidemia and type 2 diabetes. The specific substitution pattern on the phenyl ring is a key determinant of potency and selectivity for different PPAR subtypes.[4]

Potential as Cyclooxygenase (COX) Inhibitors

Another area of interest for phenylpropanoic acid derivatives is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are based on a phenylpropanoic acid scaffold, exert their effects by inhibiting COX enzymes. The nature and position of substituents on the aromatic ring can influence the inhibitory potency and selectivity towards COX-1 versus COX-2.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of chemical compounds. Below are generalized methodologies for key assays relevant to the potential biological activities of this compound and its isomers.

PPARα Transactivation Assay

Objective: To determine the ability of a test compound to activate the PPARα receptor.

Methodology:

  • Cell Culture: CHO (Chinese Hamster Ovary) cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Transfection: Cells are transiently transfected with three plasmids:

    • An expression vector for the GAL4 DNA binding domain fused to the ligand-binding domain of human PPARα.

    • A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence upstream of a luciferase reporter gene.

    • A β-galactosidase expression vector for normalization of transfection efficiency.

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compounds or a known PPARα agonist (positive control) for 24 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated. EC₅₀ values (the concentration at which 50% of the maximal response is observed) are determined from dose-response curves.

Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Assay Principle: The assay measures the initial rate of the COX-catalyzed oxygenation of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity of COX is utilized to measure the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by PGH₂.

  • Assay Procedure:

    • The test compound, dissolved in a suitable solvent, is pre-incubated with the COX enzyme in a reaction buffer.

    • Arachidonic acid is added to initiate the reaction.

    • The rate of oxidation of the chromogenic substrate is monitored spectrophotometrically.

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each compound concentration. IC₅₀ values (the concentration at which 50% of the enzyme activity is inhibited) are determined from dose-response curves.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental procedures and the potential signaling pathway involved, the following diagrams are provided.

experimental_workflow cluster_transactivation PPARα Transactivation Assay cluster_cox COX Inhibition Assay cell_culture CHO Cell Culture transfection Plasmid Transfection (PPARα-LBD, Luciferase Reporter, β-gal) cell_culture->transfection compound_treatment Compound Treatment transfection->compound_treatment luciferase_assay Luciferase & β-gal Assay compound_treatment->luciferase_assay data_analysis_trans Data Analysis (EC₅₀ Determination) luciferase_assay->data_analysis_trans enzyme_prep Enzyme Preparation (COX-1, COX-2) pre_incubation Pre-incubation with Compound enzyme_prep->pre_incubation reaction_initiation Add Arachidonic Acid pre_incubation->reaction_initiation spectrophotometry Spectrophotometric Measurement reaction_initiation->spectrophotometry data_analysis_cox Data Analysis (IC₅₀ Determination) spectrophotometry->data_analysis_cox

Caption: General workflow for PPARα transactivation and COX inhibition assays.

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Phenylpropanoic Acid (Ligand) ppar PPARα ligand->ppar rxr RXR ppar->rxr Heterodimerization ppre PPRE (DNA Response Element) rxr->ppre Binds to nucleus Nucleus gene_transcription Target Gene Transcription (e.g., Lipid Metabolism Genes) ppre->gene_transcription Regulates biological_effect Biological Effect (e.g., Lowered Triglycerides) gene_transcription->biological_effect

Caption: Simplified PPARα signaling pathway.

This guide provides a foundational comparison of this compound and its isomers. Further experimental investigation is necessary to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. The provided protocols and diagrams serve as a starting point for researchers embarking on such studies.

References

A Senior Application Scientist's Guide to Spectroscopic Data: Fluorinated vs. Non-Fluorinated Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 'Fluorine Advantage' in Drug Development

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. This simple substitution can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, receptor binding affinity, and membrane permeability. Propanoic acid and its fluorinated analogs serve as excellent models to understand these effects at a fundamental level. However, confirming the successful and precise incorporation of fluorine requires robust analytical techniques. This guide provides an in-depth comparison of the spectroscopic data for propanoic acid, 2-fluoropropanoic acid, and 2,2-difluoropropanoic acid, offering researchers the critical data and protocols needed for unambiguous structural elucidation.

Part 1: Comparative Spectroscopic Analysis

The introduction of fluorine, the most electronegative element, creates significant changes in the electronic environment of a molecule. These changes manifest as distinct and predictable shifts in spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for characterizing fluorinated organic molecules. The presence of fluorine influences not only the ¹H and ¹³C spectra but also allows for direct detection using ¹⁹F NMR.

The primary effect of fluorine substitution is a strong deshielding (downfield shift) of nearby protons due to fluorine's powerful inductive electron-withdrawing effect.

  • Propanoic Acid: The spectrum is straightforward, showing a triplet for the methyl (CH₃) protons around 1.16 ppm, a quartet for the methylene (CH₂) protons at approximately 2.38 ppm, and a broad singlet for the acidic proton (COOH) typically above 11.0 ppm.[1]

  • 2-Fluoropropanoic Acid: The fluorine atom at the α-carbon causes a significant downfield shift of the α-proton. More importantly, this proton signal is split not only by the adjacent methyl protons but also by the fluorine atom, resulting in a complex multiplet (a doublet of quartets). The methyl protons are also affected, appearing as a doublet due to coupling with the α-proton, which is further split by the fluorine (a doublet of doublets).

  • 2,2-Difluoropropanoic Acid: With two fluorine atoms on the α-carbon, there is no α-proton. The methyl protons experience an even stronger deshielding effect and are split into a triplet by the two equivalent fluorine atoms.[2]

Similar to ¹H NMR, carbon atoms are deshielded by adjacent fluorine atoms. A key feature is the presence of large carbon-fluorine coupling constants (¹JCF, ²JCF), which are invaluable for structural assignment.

  • Propanoic Acid: Three distinct signals are observed for the methyl, methylene, and carbonyl carbons.[3]

  • Fluorinated Analogs: The α-carbon (C2) experiences a significant downfield shift and exhibits a very large one-bond coupling constant (¹JCF), typically in the range of 180-280 Hz. The β-carbon (C3) and the carbonyl carbon (C1) also show smaller, but still significant, two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an exceptional tool for detecting and differentiating fluorinated compounds.[4][5]

  • Key Advantages: ¹⁹F has a nuclear spin of ½ and 100% natural abundance, providing strong, sharp signals.[5] The vast chemical shift range (~800 ppm) minimizes signal overlap, which is a common challenge in ¹H NMR.[5]

  • Interpretation: The chemical shift of the ¹⁹F signal provides information about the electronic environment. The signal's multiplicity reveals coupling to nearby protons (or other fluorine atoms), confirming its position within the molecule. For example, in 2-fluoropropanoic acid, the ¹⁹F signal would be a doublet of quartets due to coupling with the α-proton and the methyl protons.

Compound ¹H NMR Data (δ, ppm) ¹³C NMR Data (δ, ppm) Key J-Coupling (Hz)
Propanoic Acid ~1.16 (t, 3H), ~2.38 (q, 2H), ~11.7 (s, 1H)[1]~9.2 (CH₃), ~27.6 (CH₂), ~180.0 (C=O)[3]³JHH ≈ 7.5
2-Fluoropropanoic Acid ~1.6 (dd, 3H), ~5.1 (dq, 1H)Deshielded C2, C1, C3¹JCF, ²JHF, ³JHF
2,2-Difluoropropanoic Acid ~1.85 (t, 3H)[2]Significantly deshielded C2²JCF, ³JHF
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides valuable information about the vibrational frequencies of chemical bonds. Fluorination most notably affects the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.

  • O-H Stretch: In all three compounds, a very broad absorption is observed between 2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6]

  • C=O Stretch: The strong electron-withdrawing nature of fluorine strengthens the C=O double bond. This increased bond strength requires more energy to vibrate, resulting in a shift of the C=O stretching frequency to a higher wavenumber (a "blue shift").

    • Propanoic Acid: Exhibits a strong, sharp C=O stretch around 1710 cm⁻¹.[6]

    • 2-Fluoropropanoic Acid: The C=O stretch is shifted to a higher frequency, typically around 1730-1740 cm⁻¹.

    • 2,2-Difluoropropanoic Acid: With two fluorine atoms, the inductive effect is even greater, pushing the C=O stretch to an even higher wavenumber, often >1750 cm⁻¹.

  • C-F Stretch: Fluorinated analogs will also show strong C-F stretching absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.

Compound Key IR Frequencies (cm⁻¹)
Propanoic Acid ~2500-3300 (O-H, very broad), ~1710 (C=O, strong)[6]
2-Fluoropropanoic Acid ~2500-3300 (O-H, very broad), ~1735 (C=O, strong), ~1100 (C-F)
2,2-Difluoropropanoic Acid ~2500-3300 (O-H, very broad), >1750 (C=O, strong), ~1150 (C-F)
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak will confirm the successful incorporation of fluorine, as each fluorine atom adds 18.998 Da to the molecular weight of propanoic acid (74.079 Da).[7]

    • Propanoic Acid (C₃H₆O₂): m/z = 74

    • 2-Fluoropropanoic Acid (C₃H₅FO₂): m/z = 92[8]

    • 2,2-Difluoropropanoic Acid (C₃H₄F₂O₂): m/z = 110[9]

  • Fragmentation Patterns:

    • Propanoic Acid: Common fragments include the loss of the hydroxyl group ([M-17]⁺), the ethyl group ([M-29]⁺), and the carboxyl group ([M-45]⁺), which gives a prominent peak at m/z 29.[10] Another major fragment is observed at m/z 57, corresponding to [CH₃CH₂CO]⁺.[11]

    • Fluorinated Analogs: The fragmentation is influenced by the strong C-F bond. While loss of the carboxyl group is still observed, fragmentation patterns involving the cleavage of the C-F bond are less common. Instead, fragments containing fluorine are often prominent. For perfluorinated acids, loss of HF from the parent ion can be observed in negative chemical ionization mode.[12]

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
Propanoic Acid 7457, 45, 29[11][13]
2-Fluoropropanoic Acid 9275, 47, 45
2,2-Difluoropropanoic Acid 11065, 45

Part 2: Validated Experimental Protocols

The following protocols describe standard, self-validating procedures for acquiring high-quality spectroscopic data for small organic acids.

Protocol for NMR Data Acquisition

This protocol ensures high-resolution data suitable for detailed structural analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the acid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent is crucial to avoid a large interfering solvent signal in ¹H NMR.[1][3][14]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for chemical shifts.[1][3][14]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • Acquire the ¹H spectrum. For quantitative results, ensure a sufficient relaxation delay (typically 5x the longest T₁).

    • Acquire the ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.

    • If applicable, switch the probe to the ¹⁹F channel and acquire the ¹⁹F spectrum.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative ratios of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Acid (5-10 mg in 0.7 mL CDCl3) Prep2 Add TMS (Internal Standard) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert & Lock Prep3->Acq1 Acq2 Shim Field Acq1->Acq2 Acq3 Acquire Spectra (1H, 13C, 19F) Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate & Integrate Proc2->Proc3

Fig. 1: Standard workflow for NMR data acquisition and processing.
Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a rapid and convenient method for analyzing liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

  • Background Scan:

    • With the clean, empty ATR crystal, acquire a background spectrum. This is a critical self-validating step that subtracts the absorbance from the air (CO₂, H₂O) and the instrument itself.

  • Sample Analysis:

    • Place a single drop of the liquid acid directly onto the ATR crystal, ensuring it completely covers the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a solvent to remove all traces of the acid before the next measurement.

FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum (Air) Clean->Background Sample Apply Liquid Sample (1 Drop) Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Generate Final Spectrum (Sample / Background) Acquire->Process Clean_End Clean ATR Crystal Process->Clean_End End End Clean_End->End

Fig. 2: Workflow for Attenuated Total Reflectance (ATR) FTIR.
Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry is ideal for separating and identifying volatile compounds. Carboxylic acids often require derivatization to increase their volatility.

  • Sample Preparation (Derivatization):

    • Carboxylic acids are polar and may show poor peak shape in GC. Convert them to more volatile esters (e.g., methyl or silyl esters). A common method is using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15]

    • In a GC vial, dissolve a small amount of the acid in a suitable solvent (e.g., pyridine).

    • Add an excess of the derivatizing agent (e.g., BSTFA).

    • Heat the sealed vial (e.g., 60°C for 30 minutes) to ensure complete reaction.[16]

  • GC-MS Setup:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector: Set to a temperature of ~250°C in splitless mode for trace analysis.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute the derivatized acids.

    • Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to ~230°C and the quadrupole to scan a mass range of m/z 40-400.

  • Data Acquisition & Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Acquire the data. The resulting total ion chromatogram (TIC) will show peaks for each component.

    • Analyze the mass spectrum for each peak to identify the compound based on its molecular ion and fragmentation pattern. Compare results to a spectral library (e.g., NIST) for confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve Acid in Solvent Prep2 Add Derivatizing Agent (e.g., BSTFA) Prep1->Prep2 Prep3 Heat to Complete Reaction (60°C) Prep2->Prep3 Inject Inject 1µL into GC Prep3->Inject Separate Separation on Capillary Column Inject->Separate Ionize Ionization (EI, 70eV) Separate->Ionize Detect Mass Analysis (Quadrupole) Ionize->Detect TIC Analyze Total Ion Chromatogram (TIC) Detect->TIC MS Interpret Mass Spectrum of Each Peak TIC->MS Library Compare to Spectral Library MS->Library

Fig. 3: General workflow for GC-MS analysis with derivatization.

Conclusion

The spectroscopic differences between non-fluorinated and fluorinated propanoic acids are distinct and readily characterizable. The strong inductive effects of fluorine lead to predictable downfield shifts in ¹H and ¹³C NMR, significant H-F and C-F coupling constants, and a blue shift in the C=O stretching frequency in IR spectroscopy. Furthermore, ¹⁹F NMR provides an unambiguous method for confirming the presence and environment of fluorine atoms. By employing the validated protocols outlined in this guide, researchers in drug development and organic synthesis can confidently elucidate the structure of their target molecules, ensuring the successful and precise incorporation of the "fluorine advantage."

References

Comparative Analysis of the Biological Activity of Fluorinated Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of fluorinated fatty acids (FFAs) against their non-fluorinated counterparts. By presenting quantitative data, detailed experimental protocols, and illustrating key signaling pathways, this document serves as a valuable resource for understanding the unique characteristics of FFAs and their potential applications in biomedical research.

The strategic incorporation of fluorine into fatty acid structures can dramatically alter their physical, chemical, and biological properties. These modifications, including increased metabolic stability, altered lipophilicity, and unique protein-ligand interactions, have spurred growing interest in FFAs for applications ranging from metabolic research to drug development.[1] This guide offers a comprehensive comparative analysis, supported by experimental data, to elucidate the key differences between fluorinated and non-fluorinated fatty acids.

Data Presentation: A Comparative Overview

The introduction of fluorine atoms into a fatty acid backbone significantly impacts its fundamental properties and biological activity. The following tables summarize key data for comparing FFAs with their non-fluorinated analogs.

Physicochemical and Toxicological Properties
PropertyStearic Acid (Non-fluorinated)ω-Fluorostearic Acid (Fluorinated)Key Differences and Implications
Molecular Formula C₁₈H₃₆O₂C₁₈H₃₅FO₂Replacement of a terminal hydrogen with fluorine.[1]
Molecular Weight 284.48 g/mol 302.47 g/mol Increased molecular weight due to the fluorine atom.[1]
Melting Point 69.3 °CGenerally lower than non-fluorinated counterparts.Fluorination can disrupt crystal packing, leading to lower melting points.[1]
pKa ~4.75 - 4.95Expected to be lower (more acidic).The high electronegativity of fluorine withdraws electron density, stabilizing the carboxylate anion and increasing acidity.[1]
logP (Lipophilicity) 8.23Predicted to be slightly lower.While aromatic fluorination often increases lipophilicity, terminal monofluorination of alkyl chains can decrease it.[1]
Acute Oral Toxicity (LD₅₀, rat) >2,000 - 4,600 mg/kgData not specifically found for ω-fluorostearic acid. However, ω-fluorooleic acid has an LD₅₀ of 6 mg/kg in rats.[1]ω-Fluorinated fatty acids can be metabolized to the highly toxic fluoroacetate.[2]
Biological Activity: PPARα Activation

Peroxisome proliferator-activated receptor-alpha (PPARα) is a key regulator of lipid metabolism. Many per- and polyfluoroalkyl substances (PFAS), which include fluorinated fatty acids, are potent activators of PPARα.

CompoundReceptorEC50 (µM)Notes
Perfluorooctanoic acid (PFOA) human PPARα1.1 - 11
Perfluorononanoic acid (PFNA) human PPARα0.2 - 2.5
Perfluorodecanoic acid (PFDA) human PPARα0.09 - 1.1
Hexafluoropropylene oxide-dimer acid (HFPO-DA, GenX) human PPARα0.04 - 0.1Emerging PFAS compound.[3]
Oleic Acid human PPARα14 - 49Non-fluorinated fatty acid for comparison.[3]
Linoleic Acid human PPARα11 - 38Non-fluorinated fatty acid for comparison.[3]
Cytotoxicity Data

The cytotoxic effects of fluorinated compounds are of significant interest in drug development. The following table presents IC50 values for a series of fluorinated chalcones against the HepG2 human liver cancer cell line. While not straight-chain fatty acids, this data illustrates the potential for fluorination to enhance cytotoxicity.

CompoundIC50 (µM) against HepG2 cells
Fluorinated Chalcone 2a 67.51 ± 2.26
Fluorinated Chalcone 2b 85.30 ± 3.15
Fluorinated Chalcone 2c 92.45 ± 2.88
Doxorubicin (Positive Control) 28.70
Data from a study on fluorinated chalcones, demonstrating the cytotoxic potential of fluorinated organic molecules.[4]

Key Signaling Pathways Affected by Fluorinated Fatty Acids

Fluorinated fatty acids are known to interact with and modulate key cellular signaling pathways, particularly those involved in lipid metabolism and cellular stress responses.

PPARα Signaling Pathway

Per- and polyfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA), are potent activators of PPARα, a nuclear receptor that plays a central role in regulating fatty acid oxidation.[1] Activation of PPARα by these FFAs leads to the upregulation of genes involved in lipid transport and metabolism.[5][6] Below is a diagram illustrating the activation of the PPARα signaling pathway by a fluorinated fatty acid.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FFA Fluorinated Fatty Acid FABP Fatty Acid Binding Protein (FABP) FFA->FABP Binding & Transport PPARa_cyt PPARα FABP->PPARa_cyt Delivery RXR_cyt RXR RXR_nuc RXR RXR_cyt->RXR_nuc PPARa_nuc PPARα PPARa_cyt->PPARa_nuc PPARa_RXR_cyt PPARα-RXR Heterodimer PPARa_RXR_nuc PPARα-RXR Heterodimer RXR_nuc->PPARa_RXR_nuc PPARa_nuc->PPARa_RXR_nuc PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_nuc->PPRE Binding TargetGenes Target Gene Transcription (e.g., FABP1, CD36, ACOX1) PPRE->TargetGenes Activation

FFA Activation of the PPARα Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial regulator of cellular processes, and evidence suggests that FFAs may influence this pathway. The following diagram depicts a simplified overview of the MAPK signaling cascade potentially influenced by FFAs.

MAPK_Signaling cluster_stimuli Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response FFA Fluorinated Fatty Acid Stress Cellular Stress FFA->Stress MAPKKK MAPKKK (e.g., Raf, MEKK) Stress->MAPKKK Activation MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Inflammation, Apoptosis) TranscriptionFactors->GeneExpression Regulation

Potential Influence of FFAs on the MAPK Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the comparative analysis of fluorinated and non-fluorinated fatty acids.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay compares the metabolic stability of a fluorinated fatty acid to its non-fluorinated counterpart.

Materials:

  • Test compounds (fluorinated and non-fluorinated fatty acids)

  • Pooled human liver microsomes

  • NADPH regenerating system

  • 0.1 M phosphate buffer (pH 7.4)

  • Organic solvent (e.g., DMSO)

  • Acetonitrile with an internal standard for quenching and analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds in a suitable organic solvent.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

Fatty Acid Uptake Assay Using a Fluorescent Probe

This protocol describes a general method for quantifying fatty acid uptake in cultured cells using a fluorescent fatty acid analog.[1][2][7][8]

Materials:

  • Cultured cells (e.g., adipocytes, hepatocytes)

  • Fluorescent fatty acid probe (e.g., BODIPY-C12) complexed with fatty acid-free BSA

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Hoechst stain for nuclear counterstaining

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well plate and culture to the desired confluency.

  • Probe Preparation:

    • Prepare a working solution of the fluorescent fatty acid probe complexed to BSA in HBSS.

  • Uptake Assay:

    • Wash the cells with warm HBSS.

    • Add the fluorescent fatty acid probe working solution to the cells and incubate at 37°C for a defined period (e.g., 1-15 minutes).

  • Washing:

    • Aspirate the probe solution and wash the cells with cold HBSS to remove excess probe.

  • Staining and Imaging/Quantification:

    • For endpoint assays, fix the cells and counterstain with Hoechst.

    • Acquire images using a fluorescence microscope or measure the total fluorescence intensity using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell number (e.g., by using the Hoechst signal).

    • Compare the uptake of the fluorescent probe in the presence of competing fluorinated and non-fluorinated fatty acids.

Western Blot Analysis for MAPK Pathway Activation

This protocol details the steps to assess the phosphorylation status of key MAPK proteins (e.g., ERK, p38) in response to treatment with fatty acids.[9]

Materials:

  • Cultured cells

  • Fluorinated and non-fluorinated fatty acids for treatment

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated and total forms of MAPK proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Treat cultured cells with various concentrations of fluorinated or non-fluorinated fatty acids for a specified time.

  • Protein Extraction:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

    • Compare the activation of the MAPK pathway between different treatments.

Conclusion

The strategic fluorination of fatty acids offers a powerful tool for modulating their physicochemical and biological properties.[1] As demonstrated, the introduction of fluorine can influence melting point, acidity, and lipophilicity, and can have a profound impact on toxicity.[1] Furthermore, fluorinated fatty acids exhibit distinct interactions with cellular signaling pathways, such as PPARα and potentially MAPK, which underpins their utility in drug discovery and metabolic research.[1] The provided experimental protocols offer a starting point for researchers to conduct their own comparative analyses and further explore the diverse potential of these fascinating molecules.

References

A Head-to-Head Comparison: Physicochemical Property Differences Between Fluorinated and Non-Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Key Molecular Properties, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comprehensive comparison of key physicochemical properties between fluorinated and non-fluorinated compounds. By examining quantitative data and detailing experimental methodologies, this guide aims to equip researchers with the insights needed for rational drug design and the optimization of lead compounds.

Key Physicochemical Property Comparisons

The introduction of fluorine can profoundly alter a molecule's electronic and steric properties, leading to significant changes in its acidity (pKa), lipophilicity (logP/logD), and metabolic stability. These modifications can ultimately influence a compound's pharmacokinetic and pharmacodynamic profile.

Acidity (pKa)

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly impact the acidity of nearby functional groups. For carboxylic acids, this effect stabilizes the carboxylate anion, resulting in a lower pKa value and a stronger acid.[1] Conversely, for amines, the electron-withdrawing nature of fluorine decreases the basicity of the nitrogen atom, leading to a lower pKa of the conjugate acid.[2]

Table 1: Comparison of pKa Values for Fluorinated and Non-Fluorinated Carboxylic Acids and Amines

Compound ClassNon-Fluorinated CompoundpKaFluorinated AnalogpKaΔpKaReference
Carboxylic AcidAcetic Acid4.76Fluoroacetic Acid2.58-2.18[1]
Acetic Acid4.76Difluoroacetic Acid1.22-3.54[1]
Acetic Acid4.76Trifluoroacetic Acid0.03-4.73[1]
Propanoic Acid4.872-Fluoropropanoic Acid~2.68~-2.19[1]
Butyric Acid4.824-Fluorobutanoic Acid4.46-0.36[1]
AmineCyclohexylamine10.644,4-Difluorocyclohexylamine9.03-1.61[2]
Piperidine11.124,4-Difluoropiperidine9.04-2.08[2]

Note: Predicted pKa values are estimates and may vary from experimentally determined values.

Lipophilicity (logP and logD)

The effect of fluorination on lipophilicity, a critical parameter for membrane permeability and drug absorption, is nuanced and context-dependent. While fluorine is highly electronegative, the C-F bond is also polarized. The introduction of a single fluorine atom or a trifluoromethyl group can either increase or decrease lipophilicity depending on the molecular context.[3][4] For instance, replacing a hydrogen with a fluorine can sometimes lead to a modest increase in logP, while in other cases, particularly with multiple fluorine substitutions, a decrease is observed.[3]

Table 2: Comparison of logP and logD Values for Fluorinated and Non-Fluorinated Compounds

Compound PairNon-Fluorinated logP/logDFluorinated AnalogFluorinated logP/logDΔlogP/logDReference
2-(Methylthio)pyridine1.69 (logD 7.4)2-(Trifluoromethylthio)pyridine2.13 (logD 7.4)+0.44[3]
2-(Ethylthio)pyridine2.26 (logD 7.4)2-(2,2,2-Trifluoroethylthio)pyridine2.71 (logD 7.4)+0.45[3]
Morphine0.89 (logP)Fluoromorphine β-C11.54 (logP)+0.65[5]
Morphine0.89 (logP)Fluoromorphine β-C31.56 (logP)+0.67[5]
Prasugrel3.12 (LogP)(a thienopyridine derivative)--[6]
Clopidogrel3.54 (LogP)(a thienopyridine derivative)--[6]
Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[7][8] By replacing a metabolically labile C-H bond with a C-F bond at a "soft spot" in a molecule, the rate of oxidative metabolism can be significantly reduced, leading to a longer half-life and improved bioavailability.[8]

Table 3: Comparison of Metabolic Stability Parameters for Fluorinated and Non-Fluorinated Compounds in Liver Microsomes

Non-Fluorinated Compoundt½ (min)CLint (µL/min/mg)Fluorinated Analogt½ (min)CLint (µL/min/mg)SpeciesReference
UT-155 (Indole analog)12.35-4-Fluoro-indazole analog13.29-Mouse[8]
UT-155 (Indole analog)12.35-CF3-substituted indazole analog53.711.29Mouse[8]
5-Indole--5-Fluoroindole144.29.0Rat[8]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and standardized experimental protocols are essential.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds containing a chromophore in proximity to the ionizable center, where the UV-Vis absorbance spectrum changes with pH.

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Test compound

  • DMSO (for stock solution)

  • A series of buffers with known pH values (e.g., from pH 3 to 12)

  • 96-well microtiter plate (UV-transparent)

  • UV-Vis spectrophotometer with a plate reader

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).[9]

  • Plate Preparation: Fill the wells of a 96-well plate with the different buffer solutions of constant ionic strength.[9]

  • Sample Addition: Add a small, fixed volume of the compound's stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤2% v/v) to avoid solvent effects.[9] Include blank wells with buffer only for background correction.

  • Spectral Measurement: Record the UV-Vis spectra for each well over a relevant wavelength range (e.g., 230–500 nm).[9]

  • Data Analysis:

    • Plot absorbance at a specific wavelength (where the change upon ionization is maximal) against pH.

    • The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[10]

    • Alternatively, use software like Prism to fit the data to the appropriate equation and determine the pKa.[9]

Determination of Lipophilicity (logP/logD) by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.

Objective: To determine the octanol-water partition coefficient (logP) or distribution coefficient (logD) of a compound.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with buffer)

  • Aqueous buffer of a specific pH (e.g., pH 7.4 phosphate buffer, pre-saturated with 1-octanol)

  • Vials or centrifuge tubes

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Pre-saturate the 1-octanol with the aqueous buffer and vice versa by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[11]

  • Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a known volume of the aqueous and octanol phases.

  • Equilibration: Cap the vial and shake or vortex it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the aqueous (C_aqueous) and octanol (C_octanol) layers using a suitable analytical method.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = C_octanol / C_aqueous

    • logP (or logD at a specific pH) is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Incubator (37°C)

  • Reaction termination solution (e.g., ice-cold acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound in the phosphate buffer.[12]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to distribute.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[13]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of the ice-cold termination solution.[12]

  • Protein Precipitation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as: t½ = 0.693 / k.[8]

    • Calculate the intrinsic clearance (CLint) as: CLint = (V_incubation / P_microsomal) * k, where V_incubation is the incubation volume and P_microsomal is the microsomal protein concentration.[8]

Visualizations

Impact of Fluorination on Physicochemical Properties

A Fluorination B Increased Electronegativity A->B Inductive Effect C Stronger C-F Bond A->C D Altered Sterics A->D E Lower pKa (Acids) B->E F Lower pKa (Bases) B->F G Modulated Lipophilicity (logP/logD) B->G H Increased Metabolic Stability C->H I Improved Pharmacokinetics H->I

Caption: Logical relationship of fluorination's impact on key physicochemical properties.

Experimental Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsome and Compound Mixture C Pre-incubate at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Sample at Time Points D->E F Terminate Reaction & Precipitate Protein E->F G LC-MS/MS Quantification F->G H Calculate t½ and CLint G->H

Caption: A streamlined workflow for the in vitro microsomal stability assay.

Signaling Pathway Inhibition Example

cluster_pathway Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase B->C activates D Substrate Protein C->D phosphorylates E Phosphorylated Substrate D->E F Cellular Response (e.g., Proliferation) E->F Inhibitor Fluorinated Kinase Inhibitor Inhibitor->C inhibits

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) retention time characteristics of 3-(3-fluoro-4-methoxyphenyl)propanoic acid and a selection of structurally related compounds. Due to the limited availability of directly comparable, published retention time data for this specific compound under a single set of experimental conditions, this document focuses on the expected elution behavior based on established chromatographic principles and data from analogous substances. A detailed, representative experimental protocol is provided to enable researchers to perform their own comparative analyses.

Understanding Retention in Phenylpropanoic Acids

The retention time of substituted phenylpropanoic acids in reverse-phase HPLC is primarily influenced by the overall hydrophobicity of the molecule. The stationary phase, typically a nonpolar material like C18, interacts more strongly with less polar compounds, resulting in longer retention times. The mobile phase, a mixture of water and an organic solvent like acetonitrile, serves to elute the compounds. The introduction of polar functional groups or modifications that increase water solubility will generally decrease retention time, while the addition of nonpolar moieties will increase it.

Comparative Analysis of Related Compounds

To illustrate the expected retention behavior of this compound, a comparison with several related molecules is presented below. The table outlines the anticipated relative retention times under typical reverse-phase HPLC conditions. It is important to note that these are expected trends, and actual retention times will vary based on the specific experimental parameters.

CompoundStructureExpected Relative Retention TimeRationale for Expected Retention
This compound Reference The target compound, possessing both a fluoro and a methoxy group, establishing a baseline for comparison.
3-(4-methoxyphenyl)propanoic acidShorterThe absence of the hydrophobic fluorine atom makes this compound slightly more polar, leading to a weaker interaction with the nonpolar stationary phase and thus, a shorter retention time.
3-(3-fluorophenyl)propanoic acidShorterLacking the methoxy group, this compound is less hydrophobic than the reference compound. The polar carboxylic acid group has a more pronounced effect on its overall polarity, resulting in an earlier elution.
3-Phenylpropanoic acidShorterAs the parent compound without any electron-donating or halogen substituents, it is less hydrophobic than the fluorinated and methoxylated analogs, leading to a significantly shorter retention time.
3-(3,4-dimethoxyphenyl)propanoic acidLongerThe presence of a second methoxy group in place of the fluorine atom increases the overall hydrophobicity of the molecule, resulting in a stronger interaction with the stationary phase and a longer retention time compared to the reference compound.

Experimental Protocol

This section details a robust reverse-phase HPLC method suitable for the separation and analysis of this compound and its related compounds. This protocol is based on commonly employed conditions for the analysis of substituted phenylpropanoic acids.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B (linear gradient)

    • 15-17 min: 70% B (isocratic)

    • 17-18 min: 70% to 30% B (linear gradient)

    • 18-25 min: 30% B (isocratic - column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve samples in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative HPLC analysis of this compound and its related compounds.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison A Prepare Mobile Phases (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) C System Equilibration (C18 Column, 30% B, 1.0 mL/min) A->C B Prepare Standard Solutions (Target & Related Compounds, ~1 mg/mL) D Inject Sample (10 µL) B->D C->D System Ready E Execute Gradient Elution D->E F UV Detection (275 nm) E->F G Integrate Chromatograms F->G Raw Data H Record Retention Times (tR) G->H I Compare Relative Retention Times H->I

HPLC Analysis Workflow

Signaling Pathways and Logical Relationships

The separation of these compounds by reverse-phase HPLC is governed by the principles of partitioning. The following diagram illustrates the key interactions that determine the retention time.

Retention_Principles cluster_factors Factors Influencing Retention Analyte Analyte in Mobile Phase StationaryPhase Nonpolar C18 Stationary Phase Analyte->StationaryPhase Hydrophobic Interactions (Partitioning) Elution Elution Analyte->Elution StationaryPhase->Analyte Desorption Hydrophobicity Analyte Hydrophobicity (e.g., -F, -OCH3 groups) Hydrophobicity->StationaryPhase Increases Retention Polarity Analyte Polarity (e.g., -COOH group) Polarity->StationaryPhase Decreases Retention MobilePhase Mobile Phase Strength (% Acetonitrile) MobilePhase->StationaryPhase Decreases Retention (Increased Elution Strength)

Factors Affecting HPLC Retention

This guide serves as a foundational resource for researchers initiating HPLC analysis of this compound and its analogs. The provided protocol and theoretical comparisons offer a starting point for method development and the interpretation of chromatographic data. For definitive quantitative comparisons, it is essential to run all compounds of interest under the same, optimized experimental conditions.

A Comparative Analysis of the Cytotoxicity of 3-(3-fluoro-4-methoxyphenyl)propanoic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of the synthetic compound 3-(3-fluoro-4-methoxyphenyl)propanoic acid and its precursors. Due to a lack of direct experimental cytotoxicity data for this compound in the reviewed scientific literature, this comparison leverages data from structurally related phenylpropanoic acid derivatives to provide a contextual understanding of potential bioactivity. The primary precursors identified through a plausible synthetic route are 3-fluoro-4-methoxybenzaldehyde and malonic acid.

Quantitative Cytotoxicity Data
CompoundCell Line(s)Cytotoxicity Metric (Unit)ValueReference
Phenylpropanoic Acid Derivatives (Structurally Related) Human Solid Tumor Cell LinesGI50 (µM)3.1 - 21[1]
3-Fluoro-4-methoxybenzaldehyde Not availableIC50 (µM)Data not available
Malonic Acid Not availableIC50 (µM)Data not available

Note: The GI50 values are for a range of phenylpropanoic acid derivatives and not for this compound itself. This data is for comparative purposes only.

General Toxicity of Precursors
  • 3-Fluoro-4-methoxybenzaldehyde: GHS hazard statements indicate that this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer and may cause long-lasting harmful effects to aquatic life.

  • Malonic Acid: Safety data sheets indicate that malonic acid is harmful if swallowed and causes serious eye damage.

Experimental Protocols

Standard in vitro assays to determine the cytotoxicity of a compound include the MTT and LDH assays. The following are detailed, generalized protocols for these methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control substances. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from a dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells. The assay measures LDH activity through a coupled enzymatic reaction that results in the formation of a colored product.

Procedure:

  • Cell Seeding and Treatment: Plate and treat cells with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

Visualizations

Plausible Synthetic Pathway

The synthesis of this compound can be achieved via a Knoevenagel-Doebner condensation followed by hydrogenation.

Synthesis_Workflow Synthesis of this compound cluster_precursors Precursors cluster_reaction1 Knoevenagel-Doebner Condensation cluster_reaction2 Hydrogenation precursor1 3-Fluoro-4-methoxybenzaldehyde intermediate 3-(3-Fluoro-4-methoxyphenyl)acrylic acid precursor1->intermediate Pyridine, Piperidine precursor2 Malonic Acid precursor2->intermediate final_product This compound intermediate->final_product H2, Pd/C

Caption: Plausible synthetic route for the target compound.

Hypothetical Signaling Pathway

Phenylpropanoic acid derivatives have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis. A simplified, hypothetical pathway is depicted below.

Signaling_Pathway Hypothetical Cytotoxic Signaling Pathway compound Phenylpropanoic Acid Derivative stress Cellular Stress (e.g., ROS production) compound->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathway induced by cytotoxic compounds.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-fluoro-4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of suitable analytical methodologies for the quantitative analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. The selection of an appropriate analytical method is critical for accurate quantification in research, development, and quality control settings. This document outlines high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) as primary techniques, providing a comparative analysis of their performance characteristics and detailed experimental protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability.

While specific validated methods for this compound are not extensively published, established methods for structurally similar compounds, such as other phenylpropanoic acid derivatives and fluorinated carboxylic acids, can be readily adapted and validated.[1][2][3][4] HPLC-UV offers a robust and cost-effective approach for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, particularly for complex matrices or trace-level quantification.[2][5]

Comparison of Analytical Method Performance

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the expected performance characteristics for the validated analysis of this compound using these two methods, based on data from analogous compounds.

Parameter HPLC-UV LC-MS/MS Reference
Linearity (R²) > 0.999> 0.997[6][7]
Range 1 - 100 µg/mL0.5 - 200 ng/mL[2][7]
Accuracy (% Recovery) 98 - 102%88 - 113%[7]
Precision (% RSD) < 2%< 15%[5][7]
Limit of Detection (LOD) ~0.1 µg/mLSub-ng/mL[5][8]
Limit of Quantification (LOQ) ~0.5 µg/mLSub-ng/mL to low ng/mL[6][7]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar analytes and should be validated for the specific application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations where the analyte concentration is relatively high.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid), for example, in a 60:40 (v/v) ratio. The mobile phase composition should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 273 nm, selected based on the UV absorbance spectrum of the analyte.[9]

  • Injection Volume: 10 µL[2]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices or when high sensitivity is required.

1. Chromatographic and Mass Spectrometric Conditions:

  • Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 or similar reversed-phase column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be determined by infusion of a standard solution.

    • Precursor Ion (Q1): m/z 183.06

    • Product Ions (Q3): Specific fragments to be determined experimentally (e.g., loss of COOH).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, but in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.5 to 200 ng/mL).[7]

  • Sample Preparation (e.g., for plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).[6]

    • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Solid Phase Extraction (SPE): For lower concentrations or cleaner extracts, an SPE procedure using a weak anion exchange (WAX) cartridge can be employed.[7]

3. Validation Parameters:

  • Linearity: Construct a calibration curve using a weighted linear regression (e.g., 1/x or 1/x²). The correlation coefficient (R²) should be greater than 0.99.

  • Accuracy and Precision: Evaluate by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[6]

  • LOD and LOQ: The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration with a signal-to-noise ratio of at least 3.[6]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).

Visualizations

The following diagrams illustrate the general workflows for analytical method validation and the logical relationship between key validation parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Technique (e.g., HPLC, LC-MS/MS) define_scope->select_method define_params Define Validation Parameters (ICH Q2(R1)) select_method->define_params prep_standards Prepare Standards & Samples define_params->prep_standards perform_runs Perform Analytical Runs prep_standards->perform_runs collect_data Collect Raw Data perform_runs->collect_data analyze_data Analyze Data & Calculate Statistics collect_data->analyze_data assess_acceptance Assess Against Acceptance Criteria analyze_data->assess_acceptance compile_report Compile Validation Report assess_acceptance->compile_report Validation_Parameters_Relationship Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Specificity Specificity Specificity->Accuracy LOQ->Precision Range->Accuracy Robustness Robustness Robustness->Accuracy Robustness->Precision

References

Cross-Validation of Analytical Results for 3-(3-fluoro-4-methoxyphenyl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, rigorous analytical validation is paramount to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comparative overview of key analytical techniques for the characterization and quantification of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a significant building block in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analytical Data

The performance of different analytical techniques in the analysis of this compound is summarized below. The presented data is a synthesis of typical results obtained for structurally similar phenylpropanoic acid derivatives.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Method Parameters
ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL[1][2]
Limit of Quantification (LOQ) 0.15 µg/mL[1][2]
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time ~ 5.8 min
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Method
ParameterResult
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Retention Time (TMS derivative) ~ 8.2 min
Key Mass Fragments (m/z) 270 (M+), 255, 181, 153
LOD 0.01 ng/mL
LOQ 0.03 ng/mL
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 12.1Singlet-COOH
7.0 - 7.2MultipletAromatic protons
3.9Singlet-OCH₃
2.6 - 2.9Multiplet-CH₂-CH₂-
¹³C NMR 178SingletC=O
150 (d, J=245 Hz)DoubletC-F
145SingletC-OCH₃
115 - 130MultipletAromatic carbons
56Singlet-OCH₃
30 - 35Multiplet-CH₂-CH₂-
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
2500-3300 (broad) O-H stretch (carboxylic acid dimer)[3][4]
1705 C=O stretch (carboxylic acid)[3][4]
1250 C-O stretch (aryl ether)
1100 C-F stretch
2900-3000 C-H stretch (aliphatic)
1500-1600 C=C stretch (aromatic)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification and purity assessment of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).[5][6]

  • Flow Rate : 1.0 mL/min.[5][6]

  • Detection Wavelength : 272 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples are dissolved in the mobile phase to a final concentration of 10 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis. This method is highly sensitive and provides structural information.

  • Instrumentation : A GC system coupled with a mass spectrometer.[7]

  • Derivatization : To a 1 mg sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine are added. The mixture is heated at 70°C for 30 minutes.

  • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program : Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Ionization Mode : Electron Impact (EI) at 70 eV.

  • Mass Range : 50-500 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

  • Instrumentation : A 400 MHz NMR spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation : Approximately 10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

  • ¹H NMR : Standard proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR : A proton-decoupled ¹³C NMR spectrum is acquired.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the identification of functional groups present in the molecule.

  • Instrumentation : An FTIR spectrometer.

  • Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Measurement : The spectrum is recorded in the range of 4000-400 cm⁻¹.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and logical relationships in the analytical cross-validation process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (272 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

GCMS_Workflow start Sample derivatize Derivatization with BSTFA start->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation (DB-5ms column) inject->separate ionize Electron Impact Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 50-500) ionize->analyze identify Compound Identification analyze->identify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Analytical_Cross_Validation cluster_techniques Analytical Techniques cluster_results Analytical Results compound This compound hplc HPLC-UV compound->hplc gcms GC-MS compound->gcms nmr NMR compound->nmr ftir FTIR compound->ftir purity Purity & Quantification hplc->purity gcms->purity structure Structural Confirmation gcms->structure nmr->structure identity Identity Confirmation ftir->identity

Caption: Logical relationship for the cross-validation of analytical results.

References

Inter-laboratory Comparison Guide: Analysis of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. The data presented is from a simulated inter-laboratory study designed to guide researchers, scientists, and drug development professionals in method selection and performance evaluation. The study assesses the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) across three distinct laboratories.

Introduction to the Inter-laboratory Study

An inter-laboratory comparison is a critical exercise to evaluate the reproducibility and reliability of an analytical method across different settings.[1] This study was designed to assess the performance of two common analytical techniques for the quantification of this compound. Three participating laboratories (designated Lab A, Lab B, and Lab C) were provided with two blind samples at different concentration levels (Sample 1: Low Concentration, Sample 2: High Concentration) to be analyzed using their in-house validated HPLC-UV and LC-MS/MS methods.

The primary objectives of this comparison were:

  • To assess the precision and accuracy of each analytical technique among different laboratories.

  • To compare the performance of HPLC-UV and LC-MS/MS for this specific analyte.

  • To provide a baseline for expected method performance for researchers developing their own assays.

Data Presentation: Quantitative Results Summary

The following tables summarize the quantitative results reported by the participating laboratories. All concentrations are reported in µg/mL. The assigned values were determined from the robust mean of all submitted results.

Table 1: HPLC-UV Analysis Results

LaboratorySample 1 (µg/mL)Deviation from Assigned Value (%)Sample 2 (µg/mL)Deviation from Assigned Value (%)
Lab A10.151.5%49.55-0.9%
Lab B9.85-1.5%50.801.6%
Lab C10.030.3%49.65-0.7%
Assigned Value 10.00 50.00
Mean 10.01 50.00
RSD (%) 1.51% 1.36%

Table 2: LC-MS/MS Analysis Results

LaboratorySample 1 (µg/mL)Deviation from Assigned Value (%)Sample 2 (µg/mL)Deviation from Assigned Value (%)
Lab A1.022.0%10.111.1%
Lab B0.97-3.0%9.85-1.5%
Lab C1.011.0%10.050.5%
Assigned Value 1.00 10.00
Mean 1.00 10.00
RSD (%) 2.52% 1.33%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical validated methods for the analysis of small aromatic carboxylic acids.

This method is suitable for the quantification of this compound in bulk material and simple formulations where concentration levels are relatively high.

  • Instrumentation: A standard HPLC system equipped with a UV detector, binary or quaternary pump, autosampler, and column oven.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation ("Dilute and Shoot"):

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water (diluent) to achieve a target concentration within the calibration range (e.g., 1-100 µg/mL).

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial for analysis.[2]

This method offers high sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte in complex biological matrices such as plasma.[3]

  • Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source operating in negative ion mode.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 20% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Detection (MRM):

    • Parent Ion (Q1): m/z 197.1

    • Product Ion (Q3): m/z 153.1 (Quantifier), m/z 109.1 (Qualifier)

    • Ionization Mode: ESI-

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of the plasma sample into a microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.[2]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the inter-laboratory comparison and the experimental workflows.

G cluster_prep Study Preparation cluster_labs Laboratory Analysis cluster_results Data Compilation & Evaluation P1 Prepare Homogeneous Samples (Low & High Concentration) P2 Distribute Blind Samples to Participating Laboratories P1->P2 LabA Lab A (HPLC & LC-MS/MS) P2->LabA LabB Lab B (HPLC & LC-MS/MS) P2->LabB LabC Lab C (HPLC & LC-MS/MS) P2->LabC R1 Collect Results from All Laboratories LabA->R1 LabB->R1 LabC->R1 R2 Calculate Robust Mean (Assigned Value) R1->R2 R3 Determine Precision (RSD%) & Accuracy (Deviation) R2->R3 R4 Publish Comparison Report R3->R4

Caption: Logical workflow of the inter-laboratory comparison study.

G cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow H1 Sample Dilution (Dilute & Shoot) H2 Filtration (0.45 µm Syringe Filter) H1->H2 H3 HPLC Separation (C18 Column) H2->H3 H4 UV Detection (275 nm) H3->H4 H5 Quantification H4->H5 L1 Protein Precipitation (Acetonitrile) L2 Centrifugation L1->L2 L3 Supernatant Transfer L2->L3 L4 LC Separation (C18 Column) L3->L4 L5 MS/MS Detection (MRM Mode) L4->L5 L6 Quantification L5->L6 Start Sample Received Start->H1 Start->L1

Caption: Comparative experimental workflows for sample analysis.

References

Benchmarking Synthesis Efficiency: A Comparative Guide to 3-(3-fluoro-4-methoxyphenyl)propanoic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic strategies for 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most efficient and suitable synthesis route for their specific needs.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their structural resemblance to bioactive molecules. The efficient synthesis of this compound is crucial for accelerating drug discovery programs. This guide benchmarks the prevalent synthesis method, catalytic hydrogenation, against other strategies for producing structurally related 3-arylpropanoic acids, offering a comprehensive overview of yield, reaction conditions, and catalyst performance.

Comparative Analysis of Synthesis Routes

The primary and most efficient route to this compound is the catalytic hydrogenation of its corresponding cinnamic acid precursor, 3-(3-fluoro-4-methoxyphenyl)acrylic acid. This method is widely applicable to a range of substituted cinnamic acids, offering high yields and selectivity.[1][2][3][4] Alternative approaches, such as the oxidation of the corresponding propanal, provide another viable, albeit less direct, pathway.[5]

Table 1: Comparison of Synthesis Methods for 3-Arylpropanoic Acids
MethodStarting MaterialCatalyst/ReagentSolventTemperature (°C)PressureYield (%)Reference
Catalytic Hydrogenation (Proposed for Target) 3-(3-fluoro-4-methoxyphenyl)acrylic acid10% Pd/CEthanol251 atm H₂>95 (Est.)[6]
Catalytic HydrogenationCinnamic acid5% Pd/C1,4-Dioxane2206.89 MPa H₂100[3]
Transfer HydrogenationCinnamic acid[Rh(cod)Cl]₂ / Formic Acid / TriethylamineTHF65N/A95[2]
Oxidation of Propanal3-PhenylpropanalMolecular OxygenNeat40-801-5 bar Air>90[5]
Friedel-Crafts Hydroarylation3-(Furan-2-yl)propenoic acid & BenzeneTriflic Acid (TfOH)CH₂Cl₂0N/A33[7]

Est. = Estimated based on similar reactions.

Experimental Protocols

Method 1: Proposed Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on established procedures for the hydrogenation of similar methoxy-substituted cinnamic acids.[6]

Materials:

  • 3-(3-fluoro-4-methoxyphenyl)acrylic acid

  • 10% Palladium on charcoal (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-(3-fluoro-4-methoxyphenyl)acrylic acid in ethanol.

  • Carefully add a catalytic amount (e.g., 0.05 g per 1 g of starting material) of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric pressure or slightly above) and maintain vigorous stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization.

Alternative Method: Rhodium-Catalyzed Transfer Hydrogenation

This method, adapted from the synthesis of phenylpropanoic acid, offers an alternative to using pressurized hydrogen gas.[2]

Materials:

  • Cinnamic acid (as a model substrate)

  • Cyclooctadiene rhodium chloride dimer ([Rh(cod)Cl]₂)

  • Formic acid

  • Triethylamine

  • Tetrahydrofuran (THF)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • In a reaction vessel, combine cinnamic acid, formic acid (5 equivalents), and triethylamine (5 equivalents) in THF.

  • Add the rhodium catalyst (e.g., 10 mol%).

  • Heat the reaction mixture to 65°C and stir for 4 hours.

  • After cooling, the reaction mixture can be analyzed by GC-MS to determine the percentage yield of phenylpropanoic acid.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the discussed synthetic pathways.

G cluster_0 Catalytic Hydrogenation Pathway 3-(3-fluoro-4-methoxyphenyl)acrylic acid 3-(3-fluoro-4-methoxyphenyl)acrylic acid H2, Pd/C H2, Pd/C 3-(3-fluoro-4-methoxyphenyl)acrylic acid->H2, Pd/C Ethanol, 25°C This compound This compound H2, Pd/C->this compound

Caption: Proposed synthesis of the target compound via catalytic hydrogenation.

G cluster_1 Alternative Two-Step Pathway Cinnamaldehyde Cinnamaldehyde Hydrogenation Hydrogenation Cinnamaldehyde->Hydrogenation Pd catalyst 3-Phenylpropanal 3-Phenylpropanal Hydrogenation->3-Phenylpropanal Oxidation Oxidation 3-Phenylpropanal->Oxidation O2 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid Oxidation->3-Phenylpropanoic Acid

Caption: Synthesis of 3-phenylpropanoic acid from cinnamaldehyde.

Conclusion

The synthesis of this compound is most efficiently achieved through the catalytic hydrogenation of its acrylic acid precursor. This method is robust, high-yielding, and benefits from a vast body of literature on analogous transformations. While other methods like transfer hydrogenation and multi-step sequences from aldehydes exist, they often involve harsher conditions, more complex reagent setups, or lower overall efficiency. For researchers requiring a reliable and scalable route to this important building block, the direct hydrogenation of 3-(3-fluoro-4-methoxyphenyl)acrylic acid is the recommended approach.

References

Comparative Reactivity of 3-(3-fluoro-4-methoxyphenyl)propanoic Acid in Derivatization Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of a molecule in various chemical transformations is paramount for efficient process development and optimization. This guide provides a comparative analysis of the reactivity of 3-(3-fluoro-4-methoxyphenyl)propanoic acid in common derivatization reactions, offering insights into how its unique substituent pattern influences its chemical behavior.

Influence of Substituents on Reactivity: A Hammett Approach

The reactivity of the carboxylic acid moiety in this compound is influenced by the electronic effects of the fluorine and methoxy substituents on the phenyl ring. The Hammett equation provides a quantitative framework to assess these effects. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ).

The 3-fluoro group is an electron-withdrawing group, which is expected to increase the acidity of the carboxylic acid and enhance its reactivity towards nucleophiles in derivatization reactions. Conversely, the 4-methoxy group is an electron-donating group, which would tend to decrease the acidity and reactivity. The net effect on the reactivity of this compound will be a balance of these opposing electronic influences.

Table 1: Hammett Substituent Constants (σ) for Fluoro and Methoxy Groups

SubstituentPositionσ_meta (σ_m)σ_para (σ_p)
Fluorometa+0.34+0.06
Methoxypara+0.12-0.27

Note: Data is compiled from various sources on Hammett substituent constants.[1][2]

The overall electronic effect on the carboxylic acid will be a combination of these substituent effects. While a precise quantitative prediction requires specific reaction constants (ρ), the opposing nature of the substituents suggests a nuanced reactivity profile for this compound.

Comparative Reactivity in Derivatization Reactions

To provide a practical comparison, this section outlines the expected relative reactivity of this compound in key derivatization reactions.

Esterification

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The rate of acid-catalyzed esterification is sensitive to the electronic nature of the carboxylic acid.

Table 2: Theoretical and Observed Relative Reactivity in Esterification

CompoundSubstituentsExpected Relative Rate (vs. Phenylpropanoic Acid)
Phenylpropanoic AcidNone1.00 (Reference)
3-(3-Fluorophenyl)propanoic Acid3-Fluoro> 1.00
3-(4-Methoxyphenyl)propanoic Acid4-Methoxy< 1.00
This compound 3-Fluoro, 4-Methoxy Slightly > 1.00

The electron-withdrawing fluorine atom at the meta position is expected to have a more pronounced effect on the acidity of the carboxylic acid compared to the electron-donating methoxy group at the para position. This would lead to a slight net increase in the rate of esterification for this compound compared to the unsubstituted analogue.

Amidation

Amide bond formation is another critical transformation, particularly in the synthesis of bioactive molecules. Similar to esterification, the reactivity of the carboxylic acid towards amines is influenced by its electronic properties.

Table 3: Expected Relative Reactivity in Amidation

CompoundExpected Relative Rate (vs. Phenylpropanoic Acid)
Phenylpropanoic Acid1.00 (Reference)
3-(3-Fluorophenyl)propanoic Acid> 1.00
3-(4-Methoxyphenyl)propanoic Acid< 1.00
This compound Slightly > 1.00

The rationale for the expected reactivity in amidation mirrors that of esterification. The increased electrophilicity of the carboxyl carbon due to the fluoro substituent is anticipated to outweigh the deactivating effect of the methoxy group, leading to a moderately enhanced reaction rate.

Experimental Protocols

Detailed methodologies for the derivatization of this compound are provided below. These protocols can be adapted for comparative studies with other phenylpropanoic acid derivatives.

Protocol 1: Fischer Esterification

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Amide Synthesis via Acid Chloride

Objective: To synthesize the N-benzyl amide of this compound.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Benzylamine

  • Triethylamine or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Protocol 3: Silylation for GC-MS Analysis

Objective: To prepare the trimethylsilyl (TMS) derivative of this compound for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • GC vials

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 1 mg) into a GC vial.

  • Add an appropriate volume of anhydrous solvent to dissolve the sample.

  • Add a solution of BSTFA with 1% TMCS (e.g., 100 µL).

  • Add a small amount of anhydrous pyridine (e.g., 10 µL) to catalyze the reaction.

  • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Biological Context: Potential Role as a GPR40 Agonist

Substituted phenylpropanoic acid derivatives have garnered significant interest in drug discovery as agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[3][4][5][6][7] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[4][5][6]

Activation of GPR40 by agonists leads to the stimulation of the Gq/11 signaling pathway. This initiates a cascade involving phospholipase C (PLC) activation, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, potentiate the exocytosis of insulin-containing granules from the β-cells, but only in the presence of elevated glucose levels.[4][6] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.

Given its structural similarity to known GPR40 agonists, this compound and its derivatives are promising candidates for investigation in this signaling pathway.

Visualizing the GPR40 Signaling Pathway and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR40 GPR40 Agonist->GPR40 Gq Gq GPR40->Gq PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2 ER->Ca2 Release InsulinVesicle Insulin Vesicle Ca2->InsulinVesicle PKC->InsulinVesicle InsulinRelease Insulin Release InsulinVesicle->InsulinRelease Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_analysis Analysis cluster_bioassay Biological Assay start Start: 3-(3-fluoro-4-methoxyphenyl) propanoic acid esterification Esterification start->esterification amidation Amidation start->amidation silylation Silylation start->silylation ester Ester Derivative esterification->ester amide Amide Derivative amidation->amide silyl_ether Silyl Ether Derivative silylation->silyl_ether nmr NMR Spectroscopy ester->nmr ms Mass Spectrometry ester->ms gpr40_assay GPR40 Agonist Assay ester->gpr40_assay amide->nmr hplc HPLC Analysis amide->hplc amide->gpr40_assay gcms GC-MS Analysis silyl_ether->gcms data_analysis Data Analysis & Reactivity Comparison nmr->data_analysis ms->data_analysis hplc->data_analysis gcms->data_analysis gpr40_assay->data_analysis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(3-fluoro-4-methoxyphenyl)propanoic acid, a compound that requires careful handling due to its hazardous properties and halogenated nature. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines, is critical for maintaining a safe research environment.

Hazard Identification and Safety Data

Based on safety data for structurally similar compounds, this compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate precautions.[1][2] The primary hazards are summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.[1][2]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation if inhaled.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
Environmental Hazards Organofluorine compounds can be persistent in the environment.[3] Do not let the product enter drains, other waterways, or soil.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1]
Required Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn to minimize exposure:

  • Eye Protection : Chemical splash goggles are the minimum requirement.[4]

  • Gloves : Chemically resistant gloves (e.g., nitrile) are mandatory. Check gloves for integrity before each use.[5]

  • Protective Clothing : A standard laboratory coat must be worn.[5]

  • Respiratory Protection : If handling large quantities or if dust cannot be controlled, use a suitable respirator in a well-ventilated area or fume hood.[5]

Step-by-Step Disposal Protocol

All hazardous chemical waste must be disposed of through your institution's designated hazardous waste collection program.[6] Never pour this chemical down the drain or dispose of it in regular trash.[5][6]

Step 1: Waste Segregation

  • As a fluorinated organic compound, this chemical must be disposed of as Halogenated Organic Solid Waste .[5][7]

  • Do not mix this waste with non-halogenated organic waste, acids, bases, or other incompatible waste streams.[7][8] Segregation is crucial for safe disposal and to prevent violent chemical reactions.[8]

Step 2: Containerization

  • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is appropriate.[8][9]

  • The container must be in good condition, with no cracks or signs of deterioration.[8]

  • Ensure the container is clearly and accurately labeled.

Step 3: Labeling the Waste Container

  • Properly label the container before adding any waste. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Irritant").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.[10]

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9]

  • The SAA must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[8]

  • Keep the waste container closed at all times, except when adding waste.[6][9]

  • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[8]

Step 5: Disposal of Contaminated Materials

  • Any materials grossly contaminated with this compound, such as gloves, weigh boats, or paper towels, should be placed in the same halogenated solid waste container.

  • Chemically contaminated sharps (e.g., broken glass, needles) must be collected in a separate, clearly labeled, puncture-resistant sharps container.[7][11]

Step 6: Empty Container Disposal

  • The original chemical container is not considered "empty" until it has been properly rinsed.

  • Rinse the container three times (triple rinse) with a suitable solvent (e.g., acetone or ethanol).[6]

  • Crucially, collect all rinsate as hazardous liquid waste . This rinsate must be disposed of in a "Halogenated Organic Liquid Waste" container.[6][10]

  • Once triple-rinsed, deface or remove the original label from the container and dispose of it as regular non-hazardous laboratory glass or plastic trash, in accordance with institutional policy.[6]

Step 7: Arranging for Final Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year), contact your institution's EHS or hazardous waste management office to request a pickup.[8][9]

Visualizing the Disposal Process

To further clarify the disposal workflow and the associated safety principles, the following diagrams have been generated.

G cluster_prep Preparation cluster_contain Containment & Storage cluster_dispose Final Disposal cluster_empty Empty Container Handling PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Identify Waste Stream: Halogenated Organic Solid PPE->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Label Container with 'Hazardous Waste' & Contents Container->Label Collect Collect Waste Chemical & Contaminated Labware Label->Collect Store Store in Designated Satellite Accumulation Area (SAA) Pickup Request Pickup from EHS Store->Pickup When Full Collect->Store TripleRinse Triple Rinse Original Container Collect->TripleRinse After Use CollectRinsate Collect Rinsate as Halogenated Liquid Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Defaced Container as Non-Hazardous Waste TripleRinse->DisposeContainer CollectRinsate->Store To Liquid Waste Container

Caption: Disposal workflow for this compound.

G cluster_core Core Disposal Principles Compliance Regulatory Compliance (EPA, OSHA, Local) Safety Personnel Safety Environment Environmental Protection Segregation Waste Segregation Compliance->Segregation Containment Proper Containment Compliance->Containment Labeling Accurate Labeling Compliance->Labeling Storage Safe Storage (SAA) Compliance->Storage Safety->Segregation Safety->Containment Safety->Labeling Safety->Storage Environment->Segregation Environment->Containment Environment->Labeling Environment->Storage

Caption: Key principles governing safe chemical disposal.

References

Personal protective equipment for handling 3-(3-fluoro-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(3-fluoro-4-methoxyphenyl)propanoic acid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Summary: Based on data from structurally similar compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for safely handling this compound. The following table summarizes the required protective equipment.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles, Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[2][4][5]
Skin/Body Laboratory Coat, Chemical-Resistant ApronA standard laboratory coat should be worn at all times.[6] For procedures with a higher risk of splashes, a chemical-resistant apron is required over the lab coat.[6]
Hands Chemical-Resistant GlovesWear protective gloves.[1][2] Given the nature of the chemical, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contact.
Respiratory Fume Hood or RespiratorAll handling of solid material or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[2]

Operational Plan and Handling Procedures

Strict adherence to the following operational plan is critical for safe handling.

Engineering Controls:

  • Always work in a well-ventilated area.[1][2] The primary engineering control should be a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[1][2]

Work Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation and inhalation of dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Keep the container tightly closed when not in use.[1]

  • Store in a locked, dry, and well-ventilated place.[1]

Below is a workflow diagram for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh Proceed when ready handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe wash_hands wash_hands cleanup_remove_ppe->wash_hands Wash Hands Thoroughly

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Waste Collection: All waste materials, including contaminated gloves, weigh boats, and any excess reagent, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Method: The contents and the container must be disposed of at an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor if you feel unwell.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.